molecular formula Bi2O11Ti4 B577264 Bismuth titanate CAS No. 12233-34-0

Bismuth titanate

Cat. No.: B577264
CAS No.: 12233-34-0
M. Wt: 785.418
InChI Key: TZQKEPWGUIJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bismuth Titanate is a versatile solid inorganic compound, primarily found in several crystalline phases including the layered perovskite Bi4Ti3O12, the pyrochlore Bi2Ti2O7, and the sillenite Bi12TiO20 . This material is highly valued in research for its ferroelectric, piezoelectric, and dielectric properties, making it a prominent lead-free candidate for advanced material science and environmental technology applications . Its unique crystal structure, particularly the layered Aurivillius structure of Bi4Ti3O12, facilitates strong spontaneous polarization and efficient charge separation under various forms of energy input . Key Research Applications • Photocatalysis: this compound is effectively employed for the degradation of organic pollutants in water and air, including dyes, pharmaceuticals, and volatile organic compounds (VOCs) . Its bandgap, which can be tuned through synthesis and doping, allows for enhanced visible-light activity, surpassing traditional wide-bandgap semiconductors like TiO2 . • Piezocatalysis: As an emerging application, this compound converts mechanical energy (e.g., from wind or ultrasound) into chemical energy for catalytic reactions . Recent studies demonstrate its use in nanoarray membranes for the complete degradation of gaseous formaldehyde under low-frequency airflow, offering a sustainable route for air purification . • Electronic Components: Its high dielectric constant and thermal stability make it suitable for developing high-temperature capacitors, microwave absorbers, and sensors . Mechanism of Action In photocatalytic applications, upon irradiation with light of energy greater than its bandgap, this compound generates electron-hole pairs. These charge carriers migrate to the material's surface where they initiate redox reactions, leading to the production of reactive oxygen species (such as •OH and •O2−) that mineralize organic pollutants . In piezocatalytic applications, mechanical stress induces a piezoelectric potential within the crystal structure, which similarly drives the separation of charge carriers and subsequent catalytic reactions without the need for light . Doping with elements like Iodine or forming heterojunctions with materials like graphene can further enhance charge separation and extend the material's functional light absorption range . Research Value this compound represents a critical material in the pursuit of sustainable technologies. Its utility in environmental remediation for water and air purification, coupled with its efficacy as a lead-free piezoelectric, aligns with global goals for greener materials and processes . Ongoing research focuses on optimizing its performance through morphology control, such as the synthesis of nanosheets and nanoarrays, and elemental doping to maximize its catalytic efficiency and functional versatility . Note: This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

oxo-oxobismuthanyloxy-[oxo-[oxo-(oxo(oxobismuthanyloxy)titanio)oxytitanio]oxytitanio]oxytitanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Bi.11O.4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQKEPWGUIJJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ti](O[Ti](=O)O[Ti](=O)O[Bi]=O)O[Ti](=O)O[Bi]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi2O11Ti4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Bismuth Titanate Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth titanate (BiₓTiᵧOₓ) represents a versatile class of ceramic materials renowned for their diverse and technologically significant properties, including ferroelectricity, piezoelectricity, and photocatalytic activity. The specific arrangement of bismuth, titanium, and oxygen atoms in the crystal lattice dictates these functionalities. A thorough understanding of the crystal structure is therefore paramount for tailoring material properties for a wide range of applications, from non-volatile memory devices to advanced catalytic systems. This technical guide provides an in-depth analysis of the crystal structures of prominent this compound phases, detailed experimental protocols for their characterization, and a comparative summary of their crystallographic data.

Prominent Crystal Structures of this compound

This compound exists in several stable and metastable phases, each with a unique crystal structure. The most extensively studied phases include the Aurivillius phase (Bi₄Ti₃O₁₂), the sillenite phase (Bi₁₂TiO₂₀), and the perovskite phase, often realized in solid solutions like sodium this compound (Na₀.₅Bi₀.₅TiO₃).

Aurivillius Phase: Bi₄Ti₃O₁₂

The Aurivillius phase, Bi₄Ti₃O₁₂, is a member of a broader family of layered bismuth oxides. Its structure is characterized by the alternating stacking of (Bi₂O₂) layered perovskite-like blocks.[1] This layered nature imparts a high degree of anisotropy to its electrical properties. At room temperature, Bi₄Ti₃O₁₂ typically exhibits an orthorhombic crystal structure, although a monoclinic distortion is also reported.[2][3] The crystal structure of Bi₄Ti₃O₁₂ has been determined from X-ray and neutron diffraction patterns.[2][3] While physical properties suggest monoclinic symmetry, the diffraction data are consistent with a polar orthorhombic structure.[2][3]

Sillenite Phase: Bi₁₂TiO₂₀

Bi₁₂TiO₂₀, also known as sillenite, possesses a cubic crystal structure.[4] In this structure, TiO₄ tetrahedra are located at the corners and the center of the cubic unit cell.[4] Each bismuth atom is surrounded by seven oxygen atoms.[4] This unique arrangement gives rise to interesting optical and photocatalytic properties.

Perovskite Structure: Sodium this compound (Na₀.₅Bi₀.₅TiO₃)

Sodium this compound (NBT) is a lead-free piezoelectric material that adopts a perovskite structure.[5] The exact room-temperature crystal structure of NBT has been a subject of debate, with studies suggesting rhombohedral, monoclinic, or a mixture of phases.[5][6] Upon heating, NBT undergoes phase transitions to tetragonal and cubic structures.[5]

A new orthorhombic crystal structure has also been identified for this compound nanowires, which is distinct from the more common Aurivillius structure of nanoplatelets.[7] This nanowire structure is a metastable polymorph that can be transformed into the Aurivillius structure upon annealing at temperatures above 500 °C.[7]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the prominent phases of this compound, facilitating a clear comparison.

Phase Formula Crystal System Space Group Lattice Parameters (Å) Reference
AurivilliusBi₄Ti₃O₁₂OrthorhombicB2cba = 5.448, b = 5.411, c = 32.83[3]
Aurivillius (nanowire)Bi₄Ti₃O₁₂Orthorhombic-a = 3.804, b = 11.816, c = 9.704[7]
SilleniteBi₁₂TiO₂₀CubicI23a = 10.18
Perovskite (NBT)Na₀.₅Bi₀.₅TiO₃MonoclinicCc-[5]
Perovskite (NBT)Na₀.₅Bi₀.₅TiO₃RhombohedralR3c-[6]
Perovskite (NBT)Na₀.₅Bi₀.₅TiO₃TetragonalP4bm-[5]
Perovskite (NBT)Na₀.₅Bi₀.₅TiO₃CubicPm-3m-[5]

Note: The space group for the orthorhombic Bi₄Ti₃O₁₂ nanowire phase and the lattice parameters for the various Na₀.₅Bi₀.₅TiO₃ phases were not explicitly provided in the search results.

Experimental Protocols for Crystal Structure Analysis

A combination of synthesis and characterization techniques is essential for a comprehensive analysis of the crystal structure of this compound.

Synthesis Methods

3.1.1. Hydrothermal Synthesis of Bi₄Ti₃O₁₂ Nanoparticles

This method is widely used for the low-temperature synthesis of crystalline nanoparticles.

  • Precursors : Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and titanium tetrachloride (TiCl₄) are used as bismuth and titanium sources, respectively.[2][3] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution is used as a mineralizer.[3][8]

  • Procedure :

    • Prepare aqueous solutions of the bismuth and titanium precursors.

    • Mix the precursor solutions in the desired stoichiometric ratio (Bi:Ti = 4:3).

    • Add the alkaline solution (e.g., NaOH) to the mixture to adjust the pH and initiate precipitation.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a temperature in the range of 180–230 °C for a duration of 4–12 hours.[2][3]

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Wash the resulting precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final powder in an oven at a moderate temperature (e.g., 80 °C).

3.1.2. Solid-State Reaction Synthesis of Bi₁₂TiO₂₀

This conventional method involves the direct reaction of solid precursors at high temperatures.

  • Precursors : Bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) powders are used as the starting materials.[9]

  • Procedure :

    • Weigh the precursor powders in the desired molar ratio (Bi₂O₃:TiO₂ = 6:1).

    • Mix and grind the powders thoroughly in an agate mortar with a pestle, often with the addition of a solvent like ethanol to ensure homogeneity.[9]

    • Press the mixed powder into pellets.

    • Calcine the pellets in a furnace at a high temperature, typically around 600 °C or higher, for several hours to facilitate the solid-state reaction and formation of the Bi₁₂TiO₂₀ phase.[9]

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials.

  • Instrumentation : A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Sample Preparation : The synthesized this compound powder is typically mounted on a sample holder.

  • Data Collection :

    • Set the 2θ scan range, typically from 20° to 80°.

    • Select a suitable step size (e.g., 0.02°) and scan speed.

    • The X-ray generator is operated at a specific voltage and current (e.g., 40 kV and 40 mA).

  • Data Analysis :

    • The obtained diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

    • Rietveld refinement , a powerful technique, is then employed to refine the crystal structure model.[10] This least-squares method fits a calculated diffraction profile to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details.[10]

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling the direct visualization of the crystal lattice and the determination of crystallographic orientation.

  • Sample Preparation : A small amount of the this compound powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a suspension. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry.

  • Imaging and Diffraction :

    • The sample is observed under a transmission electron microscope.

    • High-resolution TEM (HRTEM) images can reveal the atomic lattice fringes, providing information about the crystallinity and crystallographic orientation of the nanoparticles.

    • Selected Area Electron Diffraction (SAED) patterns are obtained from individual nanoparticles or regions of the sample. The analysis of the SAED pattern allows for the determination of the crystal structure and lattice parameters.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships between different this compound phases and the general workflow for their structural analysis.

Crystal_Phase_Relationships cluster_synthesis Synthesis Methods cluster_phases This compound Phases Hydrothermal Hydrothermal Synthesis Bi4Ti3O12 Bi₄Ti₃O₁₂ (Aurivillius) Hydrothermal->Bi4Ti3O12 Typically forms nanoparticles NewPhase New Orthorhombic Phase (Nanowires) Hydrothermal->NewPhase Under specific conditions SolidState Solid-State Reaction Bi12TiO20 Bi₁₂TiO₂₀ (Sillenite) SolidState->Bi12TiO20 Conventional method NBT Na₀.₅Bi₀.₅TiO₃ (Perovskite) NewPhase->Bi4Ti3O12 Annealing > 500°C Experimental_Workflow cluster_synthesis 1. Material Synthesis cluster_characterization 2. Structural Characterization cluster_analysis 3. Data Analysis cluster_output 4. Results Synthesis Hydrothermal or Solid-State Reaction XRD X-ray Diffraction (XRD) Synthesis->XRD TEM Transmission Electron Microscopy (TEM) Synthesis->TEM PhaseID Phase Identification (JCPDS Database) XRD->PhaseID HRTEM High-Resolution Imaging TEM->HRTEM SAED Selected Area Electron Diffraction Analysis TEM->SAED Rietveld Rietveld Refinement PhaseID->Rietveld PhasePurity Phase Purity PhaseID->PhasePurity CrystalStructure Crystal Structure Rietveld->CrystalStructure LatticeParams Lattice Parameters Rietveld->LatticeParams SAED->CrystalStructure

References

Different phases of bismuth titanate (Bi4Ti3O12, Bi12TiO20, Bi2Ti2O7)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Phases of Bismuth Titanate: Properties, Synthesis, and Potential Biomedical Applications

Abstract

Bismuth titanates, a class of ternary metal oxides, exhibit a rich polymorphism, with the most prominent phases being the Aurivillius-type Bi4Ti3O12, the sillenite-type Bi12TiO20, and the pyrochlore-type Bi2Ti2O7. These materials have garnered significant attention for their diverse and technologically important properties, including ferroelectricity, piezoelectricity, and photocatalytic activity. This guide provides a comprehensive technical overview of these three phases, targeting researchers, scientists, and drug development professionals. It details their crystal structures, physicochemical properties, and established synthesis methodologies. Experimental protocols for key synthesis techniques are provided, and quantitative data are summarized in comparative tables. Furthermore, this document explores the potential, though currently nascent, applications of bismuth titanates in the biomedical field, drawing parallels with the established medicinal use of other bismuth-based compounds.

Introduction to this compound Phases

The bismuth-titanium-oxygen (Bi-Ti-O) system is known for forming several stable crystalline compounds, each with distinct structures and properties. The specific phase formed is highly dependent on the stoichiometry of the precursors and the synthesis conditions, such as temperature.[1]

  • Bi4Ti3O12 (BIT): A member of the Aurivillius family of layered perovskites, known for its high Curie temperature and robust ferroelectric properties.[2][3]

  • Bi12TiO20 (BTO): Possesses a sillenite structure and is recognized for its photorefractive and electro-optical capabilities.[1]

  • Bi2Ti2O7: A pyrochlore-structured compound, which is often thermodynamically metastable but shows interesting dielectric properties.[4][5]

While the primary applications of these materials have been in electronics, optics, and catalysis, the established history of bismuth compounds in medicine opens avenues for their exploration in biomedical contexts.[6][7] Bismuth-based drugs are well-known for their gastroprotective and antimicrobial effects.[6] This guide aims to provide the foundational knowledge for material scientists while also inspiring drug development professionals to consider the potential of these inorganic nanomaterials in areas like drug delivery and therapy.

The Aurivillius Phase: Bi4Ti3O12 (BIT)

Bi4Ti3O12 is one of the most extensively studied bismuth titanates, primarily due to its excellent ferroelectric characteristics suitable for applications like non-volatile memory.[8]

Crystal Structure and Properties

The crystal structure of Bi4Ti3O12 is a layered perovskite, consisting of (Bi2O2)2+ layers alternating with perovskite-like (Bi2Ti3O10)2- blocks.[2] This anisotropic structure leads to properties that are highly dependent on crystallographic orientation. While physical properties may suggest monoclinic symmetry, diffraction data are often consistent with a polar orthorhombic structure.[9][10] The ferroelectric phase is stable up to a high Curie temperature of approximately 675-690°C.[2][3]

PropertyValueReference
Crystal SystemOrthorhombic (or Monoclinic)[9][10]
Space GroupB2cb (orthorhombic model)[9]
Lattice Parameters (a, b, c)5.448 Å, 5.411 Å, 32.83 Å[9][10]
Curie Temperature (Tc)~675 - 690 °C[2][3]
Spontaneous Polarization (Ps)~50 µC/cm² along the a-axis; ~4 µC/cm² along the c-axis[9][10]
Band Gap (Eg)~2.9 eV[11]
Dielectric Constant (K')~200 (for 0.3 µm thin films at 1 kHz)[12]
Synthesis Methodologies

A variety of methods have been developed to synthesize Bi4Ti3O12, allowing for control over particle size, morphology, and crystallinity.

  • Solid-State Reaction: This conventional method involves heating a mixture of bismuth oxide (Bi2O3) and titanium oxide (TiO2) at high temperatures.[1][13] It is a straightforward process but can result in large, non-uniform particles.[13]

  • Sol-Gel Method: A wet-chemical technique that uses metal-organic precursors, such as metal alkoxides, in solution.[12][14] This method offers excellent control over stoichiometry and can produce crystalline phases at relatively low temperatures, as low as 550°C.[12]

  • Hydrothermal Synthesis: This process involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.[15] It is particularly effective for producing well-defined nanostructures, such as nanoplatelets and nanowires, by controlling parameters like the concentration of a mineralizer (e.g., NaOH).[15][16]

  • Co-precipitation: This technique involves the simultaneous precipitation of bismuth and titanium precursors from a solution by adding a precipitating agent. The resulting precipitate is then calcined to form the desired Bi4Ti3O12 phase.[17]

Experimental Protocols
MethodPrecursorsKey Experimental StepsReference
Sol-Gel Bismuth 2-methoxyethoxide (Bi(OCH2CH2OCH3)3), Titanium 2-methoxyethoxide (Ti(OCH2CH2OCH3)4) in 2-methoxyethanol solvent.1. Prepare a 0.05 M polymeric sol with a hydrolysis ratio of 6:1. 2. Deposit thin layers on a substrate. 3. Heat above the crystallization temperature (550°C) between depositions. 4. Perform a final heat treatment at 625-700°C to densify the film.[12]
Hydrothermal Precipitated Bi³⁺ and Ti⁴⁺ ions (from precursors like titanium butoxide and bismuth nitrate).1. Suspend washed precipitates of Bi³⁺ and Ti⁴⁺ hydroxides in a stoichiometric ratio in an NaOH or KOH solution (mineralizer). 2. Transfer the suspension to a Teflon-lined autoclave. 3. Heat hydrothermally (e.g., at 200°C for up to 38 hours). 4. Wash and dry the resulting nanoparticles.[15][16]
Co-precipitation Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄).1. Dissolve precursors in a suitable solvent in a 4:3 Bi:Ti molar ratio. 2. Add ammonium hydroxide to raise the pH to 9, causing precipitation. 3. Wash the yellow precipitate with deionized water and dry at 90°C. 4. Calcine the powder at 700°C for 2 hours to obtain the orthorhombic phase.[17]

The Sillenite Phase: Bi12TiO20 (BTO)

Bi12TiO20, a member of the sillenite family, is distinguished by its body-centered cubic crystal structure. Its unique optical properties make it a candidate for applications in photorefractive devices and real-time holography.[1]

Crystal Structure and Properties

The sillenite structure of Bi12TiO20 is characterized by a cubic unit cell where TiO4 tetrahedra are located at the corners and the center.[18] Each bismuth atom is surrounded by seven oxygen atoms.[18] This compound forms when heating precursor oxides at temperatures between 730–850 °C.[1] If the temperature is raised above 875 °C, it can melt and decompose into Bi4Ti3O12 and Bi2O3.[1]

PropertyValueReference
Crystal SystemCubic
Space GroupI23 (T³)
Structure TypeSillenite[1]
Formation Temperature730 - 850 °C[1]
Melting Point~875 °C (decomposes)[1]
Band Gap (Eg)2.3 - 3.2 eV (experimental values vary, often cited around 2.4 - 2.78 eV)[18][19]
Synthesis Methodologies
  • Solid-State Reaction: The most common method, involving the direct reaction of Bi2O3 and TiO2 powders at elevated temperatures (730-850 °C).[1][20]

  • Czochralski Process: This technique is used to grow large, millimeter-sized single crystals from a molten phase at approximately 880–900 °C.[1]

  • Oxidant Peroxide Method (OPM): A solution-based route that can yield pure Bi12TiO20 powders under milder crystallization conditions compared to solid-state reactions.[13]

  • Mechanical Alloying: A high-energy ball milling process that can produce nanocrystalline BTO powder without the need for high-temperature melting.

Experimental Protocols
MethodPrecursorsKey Experimental StepsReference
Solid-State Reaction Bismuth oxide (Bi₂O₃), Titanium dioxide (TiO₂)1. Mix Bi₂O₃ and TiO₂ powders in the desired molar ratio (e.g., a Bi₂O₃/TiO₂ ratio of 2 has shown high photoactivity). 2. Heat the mixture in a furnace at a temperature between 730-850°C. 3. For a specific photocatalyst, calcination at 600°C has been reported. 4. Cool the furnace to obtain the final polycrystalline powder.[1][20]

The Pyrochlore Phase: Bi2Ti2O7

Bi2Ti2O7 has a cubic pyrochlore structure and is of interest for its dielectric properties.[5][21] However, its synthesis is challenged by its nature as a thermodynamically metastable phase.[4][5]

Crystal Structure and Properties

The pyrochlore structure belongs to the cubic Fd-3m space group.[5][21] In the A2B2O7 pyrochlore formula, the A site is occupied by Bi³⁺ and the B site by Ti⁴⁺.[21] A key challenge is that Bi2Ti2O7 tends to decompose into more stable phases like Bi4Ti3O12 and Bi2Ti4O11 at temperatures ranging from 470 to 600°C.[5] Stabilization can be achieved by introducing other elements, such as lithium, into the crystal lattice.[4]

PropertyValueReference
Crystal SystemCubic[5][21]
Space GroupFd-3m[5][21]
Structure TypePyrochlore[21]
Decomposition Temperature~470 - 600 °C (un-stabilized)[5]
Lattice Parameter (a)~10.32 - 10.38 Å[5][21]
Band Gap (Eg)~2.95 eV[19]
Dielectric Constant (K')~140-150 (for thin films at 1 MHz)[5]
Synthesis and Stabilization

Due to its thermal instability, Bi2Ti2O7 is often prepared as thin films or as a stabilized ceramic.

  • Thin Film Deposition: Amorphous films can be deposited using techniques like sputtering or sol-gel methods, followed by a controlled post-deposition anneal at temperatures up to 800°C to crystallize the pyrochlore phase.[5]

  • Doping/Stabilization: The incorporation of a small amount of a stabilizing ion, such as Li⁺, can enable the formation of a stable Bi2Ti2O7 pyrochlore phase via solid-state reaction at temperatures around 800°C.[4]

Visualized Experimental and Logical Workflows

Generalized Sol-Gel Synthesis Workflow

G cluster_prep Precursor Preparation cluster_gel Sol to Gel Transition cluster_proc Processing & Crystallization p1 Bi & Ti Alkoxide Precursors p3 Mixing & Stirring p1->p3 p2 Solvent (e.g., 2-Methoxyethanol) p2->p3 g1 Hydrolysis & Condensation (Addition of Water/Catalyst) p3->g1 g2 Polymeric Sol Formation g1->g2 g3 Gelation / Aging g2->g3 proc1 Deposition (e.g., Spin Coating) g3->proc1 proc2 Drying / Pyrolysis proc1->proc2 proc3 Calcination / Annealing (e.g., 550-700°C) proc2->proc3 final Crystalline this compound (Thin Film or Powder) proc3->final

Caption: Generalized workflow for sol-gel synthesis of bismuth titanates.

Hydrothermal Synthesis of Bi4Ti3O12 Morphologies

G cluster_out Resulting Morphology start Bi³⁺ & Ti⁴⁺ Precipitates + Mineralizer (NaOH) autoclave Hydrothermal Treatment (Sealed Autoclave, ~200°C) start->autoclave out1 Nanowires (Metastable Orthorhombic) autoclave->out1 Low NaOH Conc. (≤1 mol L⁻¹) out2 Nanoplatelets (Aurivillius Structure) autoclave->out2 High NaOH Conc. (>1 mol L⁻¹)

Caption: Influence of NaOH concentration on Bi4Ti3O12 nanoparticle morphology.[15]

Temperature-Dependent Phase Formation (Solid-State)

G reactants Bi₂O₃ + TiO₂ Powder Mixture phase1 Bi₂Ti₂O₇ (Pyrochlore) Metastable Phase reactants->phase1 ~470-600°C phase2 Bi₁₂TiO₂₀ (Sillenite) Forms reactants->phase2 730-850°C phase3 Bi₄Ti₃O₁₂ (Aurivillius) Forms from decomposition phase1->phase3 >600°C (Decomposition) phase2->phase3 >875°C (Decomposition) phase4 Bi₂O₃ (Melt) phase2->phase4 >875°C (Decomposition) G np This compound Nanoparticle ros Reactive Oxygen Species (ROS) Generation np->ros e⁻/h⁺ pair recombination light Light Activation (e.g., UV/Visible) light->np cell Cancer Cell ros->cell apoptosis Oxidative Stress & Apoptosis cell->apoptosis

References

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Bismuth Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electronic band structure of bismuth titanate (BTO), a versatile ferroelectric material with significant potential in a range of applications, from photocatalysis to advanced drug delivery systems. Understanding the electronic properties at a fundamental level is paramount for harnessing its full capabilities. This document synthesizes key experimental and theoretical data, outlines detailed methodologies for its characterization, and presents visual workflows to facilitate a deeper understanding of its core properties.

Introduction to this compound's Electronic Structure

This compound encompasses a family of compounds with varying stoichiometries, each exhibiting unique electronic characteristics. The most commonly studied phases include the Aurivillius phase Bi₄Ti₃O₁₂, the sillenite phase Bi₁₂TiO₂₀, and the pyrochlore phase Bi₂Ti₂O₇. The electronic band structure, particularly the band gap energy (Eg), dictates the material's optical and electrical properties, including its ability to absorb light and generate charge carriers, which are critical for applications such as photocatalysis.

The valence band (VB) of this compound is primarily formed by the hybridization of O 2p and Bi 6s orbitals. The conduction band (CB), on the other hand, is mainly composed of empty Ti 3d orbitals. This composition gives rise to a material that can be tuned for various applications by modifying its electronic structure through doping or the creation of heterojunctions.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the electronic and structural properties of different this compound phases as reported in the literature.

Table 1: Crystal Structure and Lattice Parameters of this compound Phases

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
Bi₄Ti₃O₁₂OrthorhombicB2cb5.4485.41132.83[1]
Bi₁₂TiO₂₀CubicI2310.18610.18610.186[1]
Bi₂Ti₂O₇CubicFd-3m10.39810.39810.398[2]

Table 2: Experimental and Theoretical Band Gap Energies (Eg) of this compound Phases

PhaseExperimental Eg (eV)Theoretical Eg (eV)MethodReference
Bi₄Ti₃O₁₂3.08 - 3.62.8 - 3.4UV-Vis, DFT[3]
Bi₁₂TiO₂₀2.4 - 3.22.5 - 3.1UV-Vis, DFT[1]
Bi₂Ti₂O₇2.6 - 3.52.7 - 3.3UV-Vis, DFT[2]

Experimental Protocols

This section provides detailed methodologies for the key experimental techniques used to characterize the electronic band structure of this compound.

Synthesis of this compound Nanoparticles (Solid-State Reaction)

This protocol describes a common method for synthesizing Bi₄Ti₃O₁₂ nanoparticles.

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Titanium(IV) oxide (TiO₂)

  • Mortar and pestle

  • High-temperature furnace

Procedure:

  • Stoichiometric amounts of Bi₂O₃ and TiO₂ powders are weighed and thoroughly mixed in a 2:3 molar ratio.

  • The mixed powders are ground together in an agate mortar for at least 30 minutes to ensure homogeneity.

  • The ground powder is transferred to an alumina crucible.

  • The crucible is placed in a high-temperature furnace and heated to 800-900 °C for 2-4 hours in an air atmosphere.

  • After the calcination process, the furnace is allowed to cool down to room temperature naturally.

  • The resulting Bi₄Ti₃O₁₂ powder is collected and gently ground for further characterization.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Band Gap Determination

This protocol outlines the steps to determine the optical band gap of this compound powders.

Instrumentation:

  • UV-Vis Spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).

  • Reference standard (e.g., BaSO₄ or a calibrated white standard).

Procedure:

  • The this compound powder is pressed into a compact pellet or loaded into a powder sample holder.

  • A baseline spectrum is recorded using the reference standard.

  • The diffuse reflectance spectrum of the this compound sample is recorded over a wavelength range of 200-800 nm.

  • The reflectance data (R) is converted to absorbance (A) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

  • The optical band gap (Eg) is determined using a Tauc plot. The Tauc equation is (αhν)n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

  • A graph of (F(R)hν)n versus hν is plotted.

  • The linear portion of the plot is extrapolated to the energy axis (where (F(R)hν)n = 0) to obtain the band gap energy Eg.

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

This protocol describes the procedure for analyzing the valence band edge of this compound.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

  • Argon ion gun for surface sputtering (optional).

Procedure:

  • The this compound sample (powder or thin film) is mounted on a sample holder using conductive carbon tape.

  • The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS system.

  • A survey scan is performed to identify the elements present on the surface.

  • High-resolution spectra of the Bi 4f, Ti 2p, O 1s, and C 1s core levels are acquired. The C 1s peak at 284.8 eV is typically used for charge referencing.

  • A high-resolution spectrum of the valence band region (typically 0-15 eV binding energy) is acquired.

  • The valence band maximum (VBM) is determined by extrapolating the leading edge of the valence band spectrum to the baseline.

Mott-Schottky Analysis for Flat-Band Potential Determination

This electrochemical method is used to determine the flat-band potential and carrier density of n-type or p-type semiconductor materials like this compound.

Instrumentation:

  • Potentiostat with impedance measurement capabilities.

  • Three-electrode electrochemical cell.

  • Working electrode: this compound film deposited on a conductive substrate (e.g., FTO glass).

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter electrode: Platinum wire or foil.

  • Electrolyte: A suitable aqueous solution (e.g., 0.5 M Na₂SO₄).

Procedure:

  • The three electrodes are assembled in the electrochemical cell containing the electrolyte.

  • The open-circuit potential is measured to allow the system to stabilize.

  • Impedance measurements are performed at a fixed frequency (typically 1 kHz) over a range of applied DC potentials.

  • The capacitance (C) of the space-charge region is calculated from the imaginary part of the impedance.

  • A Mott-Schottky plot is constructed by plotting 1/C² versus the applied potential (V).

  • For an n-type semiconductor, the plot will have a positive slope, and for a p-type semiconductor, the slope will be negative.

  • The flat-band potential (Vfb) is determined by extrapolating the linear portion of the plot to the x-axis (where 1/C² = 0).

  • The donor or acceptor density (ND or NA) can be calculated from the slope of the linear region.

Theoretical Modeling: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the electronic band structure and density of states (DOS) of this compound.

Computational Workflow

The following diagram illustrates a typical workflow for calculating the electronic band structure of this compound using DFT.

DFT_Workflow A Crystal Structure Input (e.g., from XRD data) B Geometry Optimization (Relax atomic positions and lattice parameters) A->B C Self-Consistent Field (SCF) Calculation (Determine ground state electron density) B->C D Non-SCF Band Structure Calculation (Calculate eigenvalues along high-symmetry k-points) C->D E Density of States (DOS) Calculation C->E F Post-processing and Analysis (Plot band structure and DOS) D->F E->F

DFT calculation workflow for electronic band structure.

Detailed DFT Protocol

Software:

  • Quantum ESPRESSO, VASP, or other plane-wave DFT codes.

Parameters:

  • Input Structure: Start with the experimental crystal structure of the desired this compound phase.

  • Pseudopotentials: Use appropriate pseudopotentials for Bi, Ti, and O atoms (e.g., ultrasoft or PAW).

  • Exchange-Correlation Functional: A functional like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) can be used for initial relaxations. For more accurate band gap calculations, a hybrid functional such as HSE06 is recommended.

  • Plane-Wave Cutoff Energy: A cutoff energy of at least 400-500 eV should be used, and convergence with respect to this parameter should be checked.

  • k-point Mesh: A Monkhorst-Pack grid of sufficient density (e.g., 4x4x4 or higher) should be used for the Brillouin zone integration during the SCF calculation. A denser mesh may be required for DOS calculations.

  • Convergence Criteria: Set tight convergence criteria for both the electronic self-consistency loop (e.g., 10⁻⁸ eV) and the ionic relaxation (e.g., 10⁻³ eV/Å).

  • Band Structure Calculation: After the SCF calculation, a non-self-consistent calculation is performed along a high-symmetry path in the Brillouin zone to obtain the band structure.

  • Density of States Calculation: A separate non-self-consistent calculation with a denser k-point mesh is performed to obtain an accurate DOS.

Signaling Pathways and Logical Relationships

The electronic band structure of this compound is central to its functionality in various applications, particularly in photocatalysis. The following diagram illustrates the fundamental mechanism of photocatalytic degradation of organic pollutants.

Photocatalysis_Mechanism cluster_semiconductor This compound VB Valence Band (VB) (O 2p, Bi 6s) Hydroxyl •OH VB->Hydroxyl Oxidation CB Conduction Band (CB) (Ti 3d) Superoxide •O₂⁻ CB->Superoxide Reduction Light Light Irradiation (hν ≥ E_g) e_h_pair Electron-Hole Pair (e⁻-h⁺) Generation Light->e_h_pair Photoexcitation e_h_pair->VB h⁺ formation e_h_pair->CB e⁻ migration O2 O₂ O2->Superoxide H2O H₂O H2O->Hydroxyl OH_minus OH⁻ OH_minus->Hydroxyl Degradation Degradation Products (CO₂, H₂O, etc.) Superoxide->Degradation Hydroxyl->Degradation Pollutants Organic Pollutants Pollutants->Degradation

Photocatalytic degradation mechanism of organic pollutants.

Conclusion

This technical guide provides a foundational understanding of the electronic band structure of this compound, supported by quantitative data, detailed experimental protocols, and theoretical modeling workflows. For researchers and professionals in materials science and drug development, this information is crucial for designing and optimizing this compound-based materials for a wide array of innovative applications. The ability to precisely characterize and engineer the electronic properties of this versatile material will undoubtedly pave the way for future advancements in photocatalysis, sensing, and targeted therapeutic systems.

References

Synthesis of bismuth titanate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bismuth Titanate Nanoparticles

Introduction

This compound (Bi-Ti-O) compounds represent a significant class of functional materials with diverse applications stemming from their unique ferroelectric, piezoelectric, photocatalytic, and electro-optic properties.[1] The synthesis of these materials at the nanoscale has garnered considerable attention, as the properties of this compound can be tailored by controlling particle size, morphology, and crystal structure.[2] This guide provides a comprehensive overview of the primary methods for synthesizing this compound nanoparticles, with a focus on two prominent phases: the Aurivillius phase (Bi4Ti3O12) and the sillenite phase (Bi12TiO20).[1][3]

This document is intended for researchers, scientists, and professionals in drug development who may leverage these nanoparticles for applications such as photocatalytic degradation of organic pollutants, advanced bioimaging, and as components in novel therapeutic systems.[4][5]

Core Synthesis Methodologies

Several chemical routes have been developed to produce this compound nanoparticles with controlled characteristics. The most prevalent methods include the sol-gel process, hydrothermal synthesis, co-precipitation, and solid-state reactions. Each method offers distinct advantages concerning control over particle size, morphology, purity, and scalability.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for excellent control over the chemical composition and microstructure of the final product at a molecular level.[6][7]

Experimental Protocol

A typical sol-gel synthesis for Bi4Ti3O12 nanoparticles is as follows:[6][8]

  • Precursor Solution A Preparation: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved in an acidic medium, such as acetic acid or nitric acid, under continuous stirring.[6][9] For example, Bismuth(III) nitrate pentahydrate can be dissolved in 30 ml of 60% nitric acid.[7]

  • Precursor Solution B Preparation: A titanium precursor, such as titanium isopropoxide (Ti[OCH(CH₃)₂]₄) or tetrabutyl titanate (Ti(OC₄H₉)₄), is dissolved in a suitable solvent like 2-methoxyethanol or stabilized with a chelating agent like acetylacetone.[8][10]

  • Mixing and Sol Formation: The titanium precursor solution is slowly added to the bismuth precursor solution under vigorous stirring. The mixture is then heated, typically at temperatures around 70-80°C, for several hours (e.g., 2 hours) to promote hydrolysis and condensation reactions, leading to the formation of a stable sol.[6][7]

  • Gelation: The pH of the sol is adjusted (e.g., to pH 2) to control the gelation process.[6] The sol is then dried in an oven at approximately 100°C for 24 hours to form a xerogel.[6]

  • Calcination: The dried gel is ground into a fine powder and calcined at elevated temperatures. The calcination temperature is critical for the formation of the desired crystalline phase. A single orthorhombic phase of Bi4Ti3O12 is typically obtained after calcining at 700°C for 2 hours.[6]

Workflow for Sol-Gel Synthesis

Sol_Gel_Workflow cluster_precursors Precursor Preparation process_node process_node input_node input_node output_node output_node Bi_precursor Bismuth Nitrate in Acetic Acid Mixing Mixing and Stirring Bi_precursor->Mixing Ti_precursor Titanium Isopropoxide in 2-Methoxyethanol Ti_precursor->Mixing Heating Heating (70-80°C) Formation of Sol Mixing->Heating Drying Drying (100°C) Gel Formation Heating->Drying Calcination Calcination (500-800°C) Drying->Calcination BTO_NP Bi4Ti3O12 Nanoparticles Calcination->BTO_NP

Caption: Workflow of the Sol-Gel Synthesis Method.

Quantitative Data for Sol-Gel Synthesis
PrecursorsBi:Ti RatioSolventTemp. (°C)Time (h)Calcination Temp. (°C)Particle SizeRef.
Bi(NO₃)₃·5H₂O, Ti(OC₄H₉)₄4:3Acetic Anhydride, Ethanediol--90035-60 nm[8]
Bi(NO₃)₃·5H₂O, Ti-isopropoxide4:3Acetic Acid8027000.5-1.5 µm[6]
Bi(OCH₂CH₂OCH₃)₃, Ti(OCH₂CH₂OCH₃)₄4:32-Methoxyethanol--550-7000.3 µm (thin film)[11]

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is highly effective for producing well-crystallized nanoparticles with controlled morphology by varying parameters such as temperature, pH, and reaction time.[12][13]

Experimental Protocol

A representative hydrothermal protocol for synthesizing Bi4Ti3O12 and Bi12TiO20 nanoparticles is as follows:[12][14]

  • Precursor Preparation: Bismuth nitrate (Bi(NO₃)₃) and a titanium source like titanium isopropoxide or titanium sulfate (Ti(SO₄)₂) are used as starting materials.[6][14]

  • Solution Mixing: The precursors are mixed in an aqueous solution. A mineralizer, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to adjust the pH of the final solution (e.g., pH 9 to 13).[6][12] Polyethylene glycol (PEG) can be added as a surfactant to control morphology.[14]

  • Hydrothermal Reaction: The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 150-200°C) for a set duration (e.g., 5 to 24 hours).[6][15]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected, washed multiple times with deionized water and ethanol to remove any unreacted ions, and finally dried. A key advantage is that crystalline powders can often be obtained without a subsequent calcination step.[6]

Workflow for Hydrothermal Synthesis

Hydrothermal_Workflow cluster_precursors Precursor Preparation process_node process_node input_node input_node output_node output_node condition_node condition_node Bi_precursor Bismuth Nitrate Mixing Mix Precursors in Solution Bi_precursor->Mixing Ti_precursor Titanium Source Ti_precursor->Mixing Mineralizer NaOH / KOH (Mineralizer) Mineralizer->Mixing Autoclave Transfer to Teflon-lined Autoclave Mixing->Autoclave Reaction Hydrothermal Reaction Autoclave->Reaction Cooling Cool to Room Temp. Reaction->Cooling Conditions 150-200°C 5-24 hours Reaction->Conditions Washing Wash with DI Water & Ethanol Cooling->Washing Drying Drying Washing->Drying BTO_NP Crystalline BTO Nanoparticles Drying->BTO_NP

Caption: Workflow of the Hydrothermal Synthesis Method.

Quantitative Data for Hydrothermal Synthesis
Target PhasePrecursorspHTemp. (°C)Time (h)Resulting Morphology / SizeBand Gap (eV)Ref.
Bi4Ti3O12Bi(NO₃)₃, Ti-isopropoxide131505-15Orthorhombic fine powders-[6]
Bi4Ti3O12Bi³⁺, Ti⁴⁺ ions9-12--Spherical NPs, 64.9-97.0 nm3.20 - 2.60[12]
Bi4Ti3O12Bi³⁺, Ti⁴⁺ ions-200-Nanoplatelets (10 nm thick)-[3]
Bi12TiO20Bi(NO₃)₃, Ti(SO₄)₂---Various nanostructures~2.7[14]
K₀.₅Bi₀.₅TiO₃--18012Tetragonal NPs-[15]

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of multiple ions from a solution to form a homogeneous, mixed precursor powder, which is then calcined to yield the final product.[16][17]

Experimental Protocol

A typical co-precipitation synthesis for Bi4Ti3O12 nanoparticles is as follows:[16][18]

  • Precursor Solution: Stoichiometric amounts of bismuth nitrate pentahydrate and titanium (IV) isopropoxide (Bi:Ti mole ratio of 4:3) are dissolved in a suitable medium.[16]

  • Precipitation: A precipitating agent, such as ammonium hydroxide or oxalic acid, is added to the mixed precursor solution to induce precipitation.[18] The pH is carefully controlled (e.g., adjusted to pH 9) to ensure complete and uniform precipitation.[18]

  • Precursor Processing: The resulting precipitate (often yellow) is collected, washed thoroughly with deionized water to remove impurities, and dried at a low temperature (e.g., 90°C).[18]

  • Calcination: The dried precursor powder is calcined at a high temperature to induce the formation of the crystalline this compound phase. A single-phase orthorhombic structure of Bi4Ti3O12 is typically achieved after calcination at 700°C for 2 hours.[16][18]

Workflow for Co-precipitation Synthesis

CoPrecipitation_Workflow cluster_precursors Precursor Preparation process_node process_node input_node input_node output_node output_node Bi_precursor Bismuth Nitrate Mixing Mix Precursor Solutions Bi_precursor->Mixing Ti_precursor Titanium Isopropoxide Ti_precursor->Mixing Precipitant Ammonium Hydroxide (Precipitant) Precipitation Add Precipitant (pH 9) Precipitant->Precipitation Mixing->Precipitation Washing Wash Precipitate with DI Water Precipitation->Washing Drying Dry Precipitate (90°C) Washing->Drying Calcination Calcination (400-700°C) Drying->Calcination BTO_NP Bi4Ti3O12 Nanoparticles Calcination->BTO_NP

Caption: Workflow of the Co-Precipitation Synthesis Method.

Quantitative Data for Co-Precipitation Synthesis
PrecursorsBi:Ti RatioPrecipitantpHCalcination Temp. (°C)Time (h)Particle SizeRef.
Bi(NO₃)₃·5H₂O, Ti-isopropoxide4:3Ammonium Hydroxide97002Microparticles[18]
Bi(NO₃)₃·5H₂O, Ti-isopropoxide4:3Oxalic Acid-7002-[16]
Bi(NO₃)₃·5H₂O, Ti(O-n-C₄H₉)₄4:3--700-175 nm[18]
----550--[19]

Solid-State Reaction Method

The solid-state reaction method is a traditional and straightforward technique for producing ceramic powders. It involves mixing solid precursors and heating them at high temperatures to allow for diffusion and reaction in the solid state. While simple, this method often requires high calcination temperatures and can lead to larger, agglomerated particles.[20][21]

Experimental Protocol

A typical solid-state reaction for synthesizing Bi4Ti3O12 nanoparticles is as follows:[20]

  • Precursor Mixing: High-purity oxide or carbonate powders, such as bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂), are weighed in stoichiometric ratios.[21][22]

  • Milling: The precursor powders are intimately mixed and ground, often using a ball milling process, to increase the contact area between reactants and enhance reaction kinetics.[22]

  • Calcination: The milled powder mixture is placed in a crucible and calcined at a high temperature, typically 800°C or higher, for an extended period (e.g., 1-10 hours) to form the desired this compound phase.[20][22] The use of nano-sized reactant powders (e.g., nano-TiO₂) can accelerate the synthesis process and lower the required thermal budget.[21]

Workflow for Solid-State Reaction

SolidState_Workflow process_node process_node input_node input_node output_node output_node Bi_precursor Bismuth Oxide (Bi2O3) Mixing Weigh & Mix Precursors Bi_precursor->Mixing Ti_precursor Titanium Dioxide (TiO2) Ti_precursor->Mixing Milling Mechanical Milling (e.g., Ball Mill) Mixing->Milling Calcination High-Temperature Calcination (>800°C) Milling->Calcination BTO_Powder Bi4Ti3O12 Powder Calcination->BTO_Powder

Caption: Workflow of the Solid-State Reaction Method.

Quantitative Data for Solid-State Reaction
PrecursorsMilling Time (h)Calcination Temp. (°C)Time (h)Resulting Phase/SizeRef.
Bi₂O₃, TiO₂-8001Orthorhombic Bi4Ti3O12, ~55 nm[20]
BaO, Bi₂O₃, TiO₂20-307006-10Barium this compound, ~35 nm[22]
Na₂CO₃, Bi₂O₃, TiO₂->600-Sodium this compound[23]

Conclusion and Outlook for Drug Development

The synthesis of this compound nanoparticles can be achieved through various methods, each with its own set of parameters that influence the final product's characteristics.

  • Sol-gel and co-precipitation methods offer excellent control over stoichiometry and homogeneity at relatively low temperatures.[6][18]

  • Hydrothermal synthesis excels in producing highly crystalline nanoparticles with controlled morphologies without the need for high-temperature calcination.[3][6]

  • Solid-state reaction is a simple and scalable method but typically requires higher temperatures and yields larger particles.[20]

For professionals in drug development and biomedical research, the unique properties of bismuth-based nanoparticles are particularly promising.[4] Their high photocatalytic activity under visible light can be harnessed for the degradation of persistent organic pollutants and for photodynamic therapy.[2][14] Furthermore, the high atomic number of bismuth makes these nanoparticles excellent contrast agents for X-ray computed tomography (CT), opening avenues for their use in diagnostics and theranostics.[5][24] The ability to synthesize these materials with tailored sizes and surface properties is crucial for optimizing their biocompatibility and efficacy in these advanced applications.[24][25] Continued research into refining these synthesis techniques will be vital for unlocking the full potential of this compound nanoparticles in medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bismuth titanate (Bi₄Ti₃O₁₂), a lead-free piezoelectric ceramic with significant potential in various advanced applications. This document is tailored for researchers, scientists, and drug development professionals who are interested in the material's fundamental characteristics, synthesis, and potential applications, particularly in areas analogous to drug delivery and photocatalytic degradation.

Physical Properties of this compound

This compound is a member of the Aurivillius family of mixed bismuth-oxide ferroelectrics with a layered perovskite structure. Its properties can vary depending on the specific stoichiometry (e.g., Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, Bi₂Ti₂O₇) and morphology. This guide primarily focuses on the most common form, Bi₄Ti₃O₁₂.

Crystal Structure

This compound (Bi₄Ti₃O₁₂) possesses a layered perovskite structure. This structure consists of bismuth oxide layers [(Bi₂O₂) ²⁺] alternating with perovskite-like blocks [(Bi₂Ti₃O₁₀)²⁻] stacked along the c-axis. Below its Curie temperature of approximately 675°C, Bi₄Ti₃O₁₂ exhibits a monoclinic crystal system. However, it is often described with a pseudo-orthorhombic symmetry for convenience. Nanoparticles of this compound can also exhibit different morphologies, such as nanoplatelets and nanowires, which can influence their crystal structure and properties.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy comparison. These values can be influenced by factors such as synthesis method, doping, and microstructure.

PropertyValueNotes
Molar Mass 1171.5 g/mol For Bi₄Ti₃O₁₂.[2]
Density 7.95 g/cm³For Bi₄Ti₃O₁₂.[2][3]
Melting Point Decomposes above 875 °CBi₁₂TiO₂₀ melts at 875°C and decomposes into Bi₄Ti₃O₁₂ and Bi₂O₃.[2]
Curie Temperature (T_c) ~675 °C (948 K)The temperature at which the material transitions from a ferroelectric to a paraelectric phase.[4]
Dielectric Constant (ε_r) 120 (a-axis), 205 (b-axis) at room temperatureHighly anisotropic. Can range from 1000 to 3000 in doped or composite ceramics.[5][6]
Dielectric Loss (tan δ) 0.0002 - 0.1Varies with frequency, temperature, and material composition.[5]
Remanent Polarization (P_r) ~4 µC/cm² (c-axis), ~50 µC/cm² (a-axis)The polarization remaining after the removal of an external electric field. Doping can significantly alter this value. For Tb-doped Bi₄Ti₃O₁₂, P_r can be >16 µC/cm².[7]
Coercive Field (E_c) HighThe electric field required to reverse the polarization. For Tb-doped Bi₄Ti₃O₁₂, E_c can be around 75 kV/cm.[7]
Piezoelectric Coefficient (d₃₃) ~20.0 pC/NFor Nb-doped Bi₄Ti₃O₁₂.[8]
Optical Band Gap (E_g) ~3.6 eVCan be tuned, for instance, by Nd substitution, where it increases from 3.4 to 3.5 eV.[9][10]
Refractive Index AnisotropicExhibits a large nonlinear refractive index.[9]
Electrical Conductivity 10⁻⁹ to 10⁻¹³ (Ω·cm)⁻¹ at room temperatureCan be influenced by doping; donor dopants like Nb can decrease conductivity.[8]

Chemical Properties of this compound

Chemical Stability and Reactivity

Bismuth titanates demonstrate excellent chemical stability under ambient conditions. They are generally insoluble in water and common organic solvents.[3] However, under strongly acidic conditions (pH < 1), they can undergo slow decomposition. The material is thermally stable up to high temperatures, with Bi₁₂TiO₂₀ being stable up to its decomposition temperature of 875°C.[3]

Photocatalytic Activity

This compound has garnered significant interest for its photocatalytic properties, enabling the degradation of organic pollutants under light irradiation.[11][12] This activity stems from its electronic band structure, which allows for the generation of electron-hole pairs upon light absorption. These charge carriers can then participate in redox reactions with adsorbed molecules, leading to their decomposition. The photocatalytic efficiency can be influenced by the material's morphology, crystal structure, and the presence of dopants or heterojunctions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis Methodologies

This is a conventional method for producing polycrystalline this compound ceramics.

  • Precursor Mixing: Stoichiometric amounts of high-purity bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) powders are intimately mixed.[10] For doped materials, the corresponding metal oxides or carbonates are added at this stage.

  • Milling: The powder mixture is ball-milled, often in an ethanol medium with zirconia milling media, for an extended period (e.g., 24 hours) to ensure homogeneity.[13]

  • Calcination: The milled powder is dried and then calcined at a high temperature, typically in the range of 700-850°C for several hours, to form the desired this compound phase.[10][14]

  • Pelletizing and Sintering: The calcined powder is mixed with a binder (e.g., polyvinyl alcohol), pressed into pellets, and then sintered at a higher temperature (e.g., 1000-1150°C) to achieve high density.[15][16]

The sol-gel method offers better control over stoichiometry, purity, and particle size at lower processing temperatures.

  • Precursor Solution Preparation: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved in a suitable solvent like acetic acid.[17] Titanium isopropoxide (Ti[OCH(CH₃)₂]₄) is stabilized with a chelating agent like acetylacetone and dissolved in a solvent such as 2-methoxyethanol.[8]

  • Sol Formation: The bismuth and titanium precursor solutions are mixed under vigorous stirring to form a homogeneous sol.

  • Gelation: The sol is then hydrolyzed by the addition of water or allowed to age, leading to the formation of a gel.

  • Drying and Calcination: The gel is dried in an oven (e.g., at 100°C) to remove solvents, resulting in a xerogel. The dried gel is then ground and calcined at temperatures typically between 500°C and 800°C to crystallize the this compound phase.[18][19]

This method is used to synthesize crystalline nanoparticles with controlled morphology.

  • Precursor Preparation: A precursor is typically prepared by coprecipitation. For example, an aqueous solution of bismuth nitrate and a titanium precursor are mixed, and a precipitating agent like ammonia is added.[4]

  • Hydrothermal Treatment: The precursor precipitate is dispersed in an aqueous solution (often alkaline, e.g., NaOH) and sealed in a Teflon-lined stainless-steel autoclave.[4]

  • Heating: The autoclave is heated to a specific temperature (e.g., 180-200°C) and maintained for a set duration (e.g., 3-24 hours).[1][4]

  • Product Recovery: After cooling, the product is collected by centrifugation, washed thoroughly with deionized water and ethanol, and dried.

Characterization Techniques

XRD is used to determine the crystal structure, phase purity, and lattice parameters of the synthesized material.

  • Sample Preparation: The powdered sample is placed in a sample holder and flattened to ensure a smooth surface.

  • Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. Rietveld refinement can be used for detailed structural analysis.[20]

SEM and TEM are employed to investigate the morphology, particle size, and microstructure of the material.

  • Sample Preparation: For SEM, the powder is mounted on a stub using conductive tape and may be sputter-coated with a conductive layer (e.g., gold) to prevent charging. For TEM, the powder is dispersed in a solvent, and a drop of the suspension is placed on a TEM grid.

  • Imaging: The sample is scanned with a focused electron beam. In SEM, secondary or backscattered electrons are detected to form an image of the surface topography. In TEM, transmitted electrons are used to create a high-resolution image of the internal structure.

  • Analysis: The images are analyzed to determine particle size, shape, and the presence of any agglomeration or defects.

  • Sample Preparation: The sintered ceramic pellet is polished to have parallel faces, and conductive electrodes (e.g., silver paste) are applied to both faces.[21]

  • Measurement: The sample is placed in a sample holder, and its capacitance and dielectric loss are measured as a function of frequency and temperature using an LCR meter.[21][22]

  • Calculation: The dielectric constant is calculated from the measured capacitance, the sample dimensions, and the permittivity of free space.

The ferroelectric properties are characterized by measuring the polarization-electric field (P-E) hysteresis loop.

  • Circuit Setup: A modified Sawyer-Tower circuit is commonly used.[6] This involves applying a high-voltage AC signal to the sample connected in series with a standard capacitor.

  • Measurement: The voltage across the sample is proportional to the applied electric field (E), and the voltage across the standard capacitor is proportional to the polarization (P). These voltages are measured using an oscilloscope or a dedicated ferroelectric test system.

  • Data Analysis: The P-E loop provides key parameters such as remanent polarization (P_r), spontaneous polarization (P_s), and coercive field (E_c).[6]

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate important experimental workflows and the mechanism of photocatalysis.

experimental_workflow_solid_state start Start: Precursor Powders (Bi2O3, TiO2) mixing Mixing & Milling start->mixing Homogenization calcination Calcination (700-850°C) mixing->calcination pelletizing Pelletizing (with binder) calcination->pelletizing sintering Sintering (1000-1150°C) pelletizing->sintering characterization Characterization (XRD, SEM, etc.) sintering->characterization end Final Ceramic characterization->end

Fig. 1: Experimental workflow for the solid-state synthesis of this compound.

experimental_workflow_sol_gel start Start: Precursor Solutions (Bi & Ti alkoxides) sol_formation Sol Formation (Mixing) start->sol_formation gelation Gelation (Hydrolysis & Condensation) sol_formation->gelation drying Drying (~100°C) gelation->drying calcination Calcination (500-800°C) drying->calcination characterization Characterization (XRD, TEM, etc.) calcination->characterization end Nanopowder characterization->end

Fig. 2: Experimental workflow for the sol-gel synthesis of this compound.

photocatalysis_mechanism cluster_bto This compound valence_band Valence Band (VB) (O 2p) conduction_band Conduction Band (CB) (Ti 3d) hole h⁺ valence_band->hole electron e⁻ conduction_band->electron light Light (hν ≥ Eg) light->valence_band Excitation o2 O₂ electron->o2 h2o H₂O hole->h2o superoxide •O₂⁻ o2->superoxide hydroxyl •OH h2o->hydroxyl pollutant Organic Pollutant superoxide->pollutant Oxidation hydroxyl->pollutant Oxidation degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

Fig. 3: Photocatalytic degradation of organic pollutants by this compound.

Relevance to Drug Development Professionals

While this compound is not directly used in drug formulations, its properties and the processes it enables have relevance to the pharmaceutical and biomedical fields:

  • Photocatalysis for Environmental Remediation: The ability of this compound to degrade persistent organic pollutants in wastewater is of significant interest for mitigating the environmental impact of pharmaceutical manufacturing effluent.[12]

  • Analogous Mechanisms for Drug Delivery and Therapy: The principles of photocatalysis, involving the generation of reactive oxygen species (ROS) to break down molecules, are conceptually similar to those used in photodynamic therapy (PDT) for cancer treatment. While other bismuth-based materials are being explored for PDT, understanding the fundamental photocatalytic mechanism of this compound can provide valuable insights.[23][24]

  • Biocompatible Piezoelectric Materials: Research into lead-free piezoelectric materials like this compound is driven by the need for non-toxic components in medical devices, such as sensors and actuators. While specific biocompatibility data for this compound is still emerging, the broader class of titanate-based ceramics has been investigated for orthopedic applications, suggesting potential for future biomedical use.[16]

This guide serves as a foundational resource for understanding the multifaceted nature of this compound. Further research into its biocompatibility and functionalization will be crucial for unlocking its full potential in advanced scientific and biomedical applications.

References

Unveiling the Perovskite Structure of Bismuth Titanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the perovskite structure of bismuth titanate, a class of electroceramic materials garnering significant attention for their lead-free piezoelectric, ferroelectric, and high-temperature dielectric properties. This document delves into the crystallographic intricacies of various this compound compounds, details common synthesis methodologies, and presents key quantitative data to facilitate comparative analysis.

The Crystal Structure of this compound Perovskites

This compound encompasses a family of compounds with varying stoichiometries and crystal structures. The term "this compound perovskite" most commonly refers to materials that adopt the ABO3 perovskite structure or a related layered perovskite structure. Key members of this family include the Aurivillius phase Bi4Ti3O12 and the lead-free piezoelectric sodium this compound (Na0.5Bi0.5TiO3 or NBT).

The Idealized Perovskite Structure (ABO3)

The fundamental perovskite structure has the general formula ABO3. In this arrangement, the 'A' cation is typically larger than the 'B' cation. The 'B' cation resides at the center of an octahedron formed by six oxygen anions, and these octahedra share corners to form a three-dimensional network. The 'A' cations occupy the 12-fold coordinated sites within the interstices of this network.

Idealized Perovskite Structure Idealized Perovskite (ABO3) Structure cluster_unit_cell Unit Cell cluster_legend Legend A A-site Cation B B-site Cation O1 Oxygen B->O1 B-O bond O2 Oxygen B->O2 O3 Oxygen B->O3 O4 Oxygen B->O4 O5 Oxygen B->O5 O6 Oxygen B->O6 A_legend A-site Cation B_legend B-site Cation O_legend Oxygen Anion

Caption: Idealized ABO3 perovskite crystal structure.

Aurivillius Phase: Bi4Ti3O12

This compound with the formula Bi4Ti3O12 is a member of the Aurivillius family of layered perovskites.[1] Its structure consists of perovskite-like (Bi2Ti3O10)2- layers interleaved with (Bi2O2)2+ layers.[1] This layered structure results in anisotropic properties. At room temperature, Bi4Ti3O12 typically exhibits a monoclinic crystal structure, which transforms to a tetragonal phase at its high Curie temperature of approximately 675°C.[1]

Aurivillius Structure Layered Aurivillius Structure of Bi4Ti3O12 cluster_structure Crystal Structure cluster_legend Components Bi2O2_1 (Bi2O2)2+ Layer Perovskite_1 TiO6 Octahedra Bi ions Bi2O2_1->Perovskite_1 Bi2O2_2 (Bi2O2)2+ Layer Perovskite_1->Bi2O2_2 Perovskite_2 TiO6 Octahedra Bi ions Bi2O2_2->Perovskite_2 Bi2O2_legend (Bi2O2)2+ Layer Perovskite_legend Perovskite Block

Caption: Schematic of the Bi4Ti3O12 layered structure.

Sodium this compound (Na0.5Bi0.5TiO3 - NBT)

NBT is a lead-free piezoelectric material with a complex perovskite structure.[2] At room temperature, it is generally considered to have a rhombohedral (R3c) symmetry, although more recent studies suggest a more complex monoclinic (Cc) structure.[2][3] NBT undergoes a phase transition to a tetragonal phase at approximately 260-320°C and subsequently to a cubic phase at higher temperatures.[4][5]

Quantitative Crystallographic Data

The precise lattice parameters of this compound compounds are highly dependent on the specific stoichiometry, synthesis method, and any dopants present. The following tables summarize representative crystallographic data from the literature.

Table 1: Crystal Structure and Lattice Parameters of Bi4Ti3O12

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
FerroelectricMonoclinicB1a15.4115.44832.83~90[6]
FerroelectricOrthorhombicB2cb5.4485.41132.8390[7]
ParaelectricTetragonalI4/mmm---90[8]
NanowireOrthorhombic-3.80411.8169.70490[1]

Table 2: Crystal Structure and Lattice Parameters of Na0.5Bi0.5TiO3 (NBT)

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
RhombohedralR3c~3.89~3.89~3.89~89.8[2][3]
MonoclinicCc----[2]

Table 3: Electrical Properties of Stoichiometric Na0.5Bi0.5TiO3 (NBT)

PropertyValueUnitReference
Remanent Polarization (Pr)36.2μC/cm²[2]
Coercive Field (Ec)5.76kV/mm[2]
Piezoelectric Coefficient (d33)~73pC/N[9]

Experimental Protocols for Synthesis

A variety of synthesis methods are employed to produce this compound perovskites, each influencing the final properties of the material.

Solid-State Reaction for Na0.5Bi0.5TiO3 (NBT) Ceramics

This conventional method involves the high-temperature reaction of precursor powders.

Experimental Protocol:

  • Precursor Preparation: High-purity precursor powders of sodium carbonate (Na2CO3), bismuth oxide (Bi2O3), and titanium dioxide (TiO2) are weighed in stoichiometric ratios.[10]

  • Mixing: The powders are thoroughly mixed, often with a wet milling process using ethanol in an agate mortar to ensure homogeneity.[10]

  • Calcination: The mixed powder is calcined in an alumina crucible at temperatures typically ranging from 800°C to 1000°C for 2-4 hours to form the NBT phase.[5][10]

  • Grinding: The calcined powder is reground to break up agglomerates.[10]

  • Pressing: The powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into pellets.

  • Sintering: The pellets are sintered at high temperatures, typically between 1100°C and 1200°C, for several hours to achieve high density.[5]

Solid_State_Synthesis_Workflow Solid-State Synthesis of NBT Ceramics start Start precursors Weigh Stoichiometric Precursors (Na2CO3, Bi2O3, TiO2) start->precursors mixing Mix and Mill (e.g., with ethanol) precursors->mixing calcination Calcination (800-1000°C, 2-4h) mixing->calcination grinding Regrind Calcined Powder calcination->grinding pressing Press into Pellets (with binder) grinding->pressing sintering Sintering (1100-1200°C) pressing->sintering end NBT Ceramic Product sintering->end

Caption: Workflow for solid-state synthesis of NBT.

Hydrothermal Synthesis of this compound Nanoparticles

This method allows for the synthesis of crystalline nanoparticles at lower temperatures.

Experimental Protocol:

  • Precursor Solution: Bismuth nitrate (Bi(NO3)3·5H2O) is dissolved in nitric acid, and a titanium precursor such as titanium isopropoxide is used.[11]

  • pH Adjustment: The precursor solutions are mixed, and the pH is adjusted to a highly alkaline value (e.g., pH 13) using a mineralizer like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11][12]

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 220°C for several hours (e.g., 5 to 38 hours).[11][12] The morphology of the resulting nanoparticles (nanoplatelets, nanowires, or nanocubes) can be controlled by adjusting the NaOH concentration, temperature, and reaction time.[12]

  • Washing and Drying: The product is collected, washed with deionized water and ethanol to remove impurities, and then dried.

Sol-Gel Synthesis of Bi4Ti3O12 Thin Films

The sol-gel method is widely used for preparing high-quality thin films.

Experimental Protocol:

  • Precursor Solution (Sol) Preparation: Bismuth nitrate (Bi(NO3)3·5H2O) and a titanium alkoxide such as titanium(IV) butoxide or titanium isopropoxide are used as precursors.[13] These are dissolved in a suitable solvent system, which may include 2-methoxyethanol and acetylacetone, to form a stable sol.[14]

  • Substrate Coating: The sol is deposited onto a substrate (e.g., platinized silicon) using a spin coater, typically at speeds around 3500 rpm for 30 seconds.[13]

  • Pyrolysis: The coated film is heated on a hot plate to remove organic solvents.

  • Annealing: The film is subjected to a heat treatment at temperatures ranging from 550°C to 700°C to crystallize the Bi4Ti3O12 phase.[14] This process may be repeated to achieve the desired film thickness.

Conclusion

The this compound perovskite family, particularly Bi4Ti3O12 and NBT, represents a significant class of functional materials with promising applications in lead-free electronic devices. Their crystal structures, which can be tailored through compositional modifications and synthesis conditions, are intrinsically linked to their desirable electrical properties. The choice of synthesis method—be it solid-state reaction for bulk ceramics, hydrothermal for nanostructures, or sol-gel for thin films—plays a critical role in determining the final microstructure and performance of the material. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working on the development and application of these advanced materials.

References

A Technical Guide to Theoretical Studies on Bismuth Titanate (Bi₄Ti₃O₁₂)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers and scientists in materials science, chemistry, and physics. While the prompt mentioned drug development professionals, bismuth titanate (Bi₄Ti₃O₁₂) is primarily investigated for its applications in electronics (such as non-volatile memory), sensors, and photocatalysis, which will be the focus of this document.[1][2][3]

Introduction to this compound

This compound (Bi₄Ti₃O₁₂) is a prominent member of the Aurivillius family of layered perovskites.[2] This crystal structure is characterized by the regular intergrowth of fluorite-like bismuth oxide layers, (Bi₂O₂) ²⁺, and perovskite-like blocks, (Bi₂Ti₃O₁₀)²⁻.[4][5] This unique structure gives rise to a range of valuable properties, including high ferroelectricity, piezoelectricity, and notable photocatalytic activity.[2][6]

Theoretical studies, predominantly employing Density Functional Theory (DFT), are crucial for understanding the fundamental electronic and structural properties that govern these behaviors.[4][7] First-principles calculations allow researchers to predict material properties, clarify experimental findings, and guide the synthesis of new materials with tailored functionalities. This guide provides an in-depth overview of the computational methodologies used to study Bi₄Ti₃O₁₂ and summarizes the key theoretical findings regarding its structural, electronic, and optical properties.

Computational Methodologies

In theoretical materials science, "experiments" are computational simulations designed to model material behavior at the atomic scale. The foundational method for these studies on Bi₄Ti₃O₁₂ is Density Functional Theory (DFT).

The DFT Framework

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle is to map the complex many-electron problem onto a simpler system of non-interacting electrons in an effective potential. The accuracy of DFT calculations heavily depends on the approximation used for the exchange-correlation (XC) functional, which describes the quantum mechanical effects of electron exchange and correlation.

Common Computational Protocols

The following details outline a typical computational protocol for Bi₄Ti₃O₁₂ based on published theoretical studies.

  • Simulation Software: Calculations are commonly performed using plane-wave DFT codes such as the Vienna Ab initio Simulation Package (VASP) or CASTEP.[4][8]

  • Exchange-Correlation (XC) Functionals:

    • Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): Functionals like Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang (PW91) are widely used for structural optimization due to their computational efficiency.[7][8] However, they are known to systematically underestimate the electronic band gap of semiconductors.[4][9]

    • Hybrid Functionals: To obtain more accurate electronic and optical properties, screened Coulomb hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are employed.[4] These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional, correcting the band gap underestimation at a higher computational cost.

  • Pseudopotentials and Basis Sets: The interaction between core and valence electrons is described using pseudopotentials. The Projector-Augmented Wave (PAW) and ultrasoft pseudopotential methods are common choices.[4][8] The plane-wave basis set cutoff energy is typically set to values around 500 eV to ensure convergence.[4]

  • Valence Electron Configurations: The electrons explicitly treated in the calculations are the valence electrons. For Bi₄Ti₃O₁₂, these are typically:

    • Bi: 6s² 6p³[4]

    • Ti: 3d³ 4s¹[7] or 3d³ 4s¹[4]

    • O: 2s² 2p⁴[4][7]

  • Brillouin Zone Sampling: The electronic wavefunctions are sampled in reciprocal space using a mesh of k-points, commonly generated using the Monkhorst-Pack scheme.[7]

  • Advanced Corrections: For heavy elements like bismuth, including spin-orbit coupling (SOC) can be crucial for an accurate description of the electronic band structure.[4]

DFT_Workflow cluster_inputs 1. Input Definition cluster_calc 2. Core Calculation cluster_outputs 3. Property Calculation (Post-Processing) crystal_structure Crystal Structure (Bi4Ti3O12 Lattice) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf comp_params Computational Parameters (XC Functional, Cutoff, k-points) comp_params->scf ground_state Ground State Properties (Total Energy, Forces) scf->ground_state band_structure Electronic Band Structure & Density of States (DOS) scf->band_structure optical Optical Properties (Dielectric Function, Absorption) scf->optical

A typical workflow for a first-principles DFT calculation.

Theoretical Findings on Bi₄Ti₃O₁₂ Properties

Theoretical calculations provide invaluable quantitative data on the properties of Bi₄Ti₃O₁₂. The following tables summarize key findings from various computational studies.

Structural Properties

DFT is first used to relax the atomic positions and lattice parameters of the crystal structure to find the lowest energy configuration. The calculated parameters are then compared with experimental data to validate the computational approach. Bi₄Ti₃O₁₂ has a pseudo-orthorhombic crystal structure.[4]

Table 1: Comparison of Experimental and Calculated Lattice Parameters for Bi₄Ti₃O₁₂.

Method a (Å) b (Å) c (Å) Reference
Experimental 5.448 5.411 32.83 [4]

| DFT (PBE) | 5.49 | 5.46 | 33.11 |[4] |

Aurivillius_Structure p1 Perovskite Block (Bi₂Ti₃O₁₀)²⁻ b1 Fluorite Layer (Bi₂O₂) ²⁺ p1->b1 p2 Perovskite Block (Bi₂Ti₃O₁₀)²⁻ b1->p2 b2 Fluorite Layer (Bi₂O₂) ²⁺ p2->b2 label_node ... b2->label_node

Logical diagram of the Bi₄Ti₃O₁₂ Aurivillius layered structure.
Electronic Properties

The electronic band gap is a critical parameter that determines the optical and electrical properties of a material. Theoretical studies show a significant discrepancy between band gaps calculated with standard GGA functionals and those from more accurate hybrid functionals or experimental measurements.

Table 2: Experimental and Calculated Electronic Band Gap (Eg) of Bi₄Ti₃O₁₂.

Method Band Gap (eV) Gap Type Reference
Experimental 3.3 - 3.6 - [4]
DFT (PBE/GGA) 2.3 Indirect [4]
DFT (LDA) ~1.9 Indirect [7]

| DFT (HSE06) | 3.3 | Indirect |[4] |

As shown in Table 2, standard GGA and LDA functionals significantly underestimate the band gap. The HSE06 hybrid functional provides a value that is in much better agreement with experimental results.[4] Most theoretical studies indicate that Bi₄Ti₃O₁₂ has an indirect band gap.[7][10] The top of the valence band is primarily composed of hybridized O 2p and Bi 6s orbitals, while the bottom of the conduction band is dominated by Ti 3d states.[2][7]

Optical and Dielectric Properties

The interaction of a material with light is described by its optical properties, which are derived from the frequency-dependent complex dielectric function.

Table 3: Calculated Dielectric Constants of Bi₄Ti₃O₁₂.

Method Optical Dielectric Constant (ε∞) Macroscopic Dielectric Constant (εr) Reference
DFT (PBE) 6.5 - 7.0 25 - 39 [4]

| DFT (HSE06) | 5.4 - 5.7 | 20 - 32 |[4] |

Theoretical calculations show that Bi₄Ti₃O₁₂ has a high absorption coefficient in the ultraviolet region, consistent with its wide band gap.[8] These properties are fundamental to its application in optoelectronic devices and as a photocatalyst.

Application in Photocatalysis

The electronic structure of Bi₄Ti₃O₁₂ makes it a candidate for photocatalytic applications, such as the degradation of organic pollutants in water.[1][3] The mechanism, illustrated below, involves the generation of electron-hole pairs upon absorption of photons with energy greater than the material's band gap.

Photocatalysis cluster_material Bi₄Ti₃O₁₂ Semiconductor cluster_reactions Surface Reactions vb Valence Band (VB) cb Conduction Band (CB) hole h⁺ vb->hole electron e⁻ cb->electron photon Photon (hν ≥ E_g) photon->vb Absorption ros_red Reduction (e⁻ + O₂ → •O₂⁻) electron->ros_red ros_ox Oxidation (h⁺ + H₂O → •OH) hole->ros_ox degradation Pollutant Degradation ros_ox->degradation ros_red->degradation

Mechanism of photocatalysis on a semiconductor surface.

Upon irradiation, an electron is excited from the valence band to the conduction band, leaving a hole behind. These charge carriers migrate to the material's surface where they react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which then mineralize organic pollutants. Theoretical studies help in understanding the charge carrier mobility and band edge positions, which are critical for optimizing photocatalytic efficiency.

References

The Dawn of a Functional Material: An In-depth Technical Guide to the Discovery and History of Bismuth Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of bismuth titanate, a class of ceramic materials that has garnered significant interest for its versatile properties. From its initial identification as a unique crystal structure to its modern applications in electronics and burgeoning potential in the biomedical field, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the key scientific milestones, detail common synthesis methodologies, and present a logical framework for understanding the structure-property relationships of these fascinating materials.

A Serendipitous Discovery: The Aurivillius Phases

The story of this compound begins in 1949 with the pioneering work of Swedish chemist Bengt Aurivillius. While investigating mixed bismuth oxides, he synthesized and characterized a family of compounds with a unique layered crystal structure. These materials, which would come to be known as Aurivillius phases, are generally described by the formula (Bi₂O₂)₂²⁺(Aₙ₋₁BₙO₃ₙ₊₁)₂⁻, where 'A' is a large cation (like Ca²⁺, Sr²⁺, Ba²⁺, Pb²⁺, Na⁺, K⁺), 'B' is a smaller, highly charged cation (like Ti⁴⁺, Nb⁵⁺, Ta⁵⁺), and 'n' represents the number of perovskite-like layers sandwiched between the bismuth oxide layers.[1][2]

The most studied member of this family is this compound with the formula Bi₄Ti₃O₁₂, corresponding to n=3 in the general formula. Aurivillius's initial work laid the foundation for a new class of ferroelectric materials, distinguished by their high Curie temperatures.[1] This discovery opened the door for extensive research into the dielectric, piezoelectric, and ferroelectric properties of these layered perovskites.

Another important class of this compound is the sillenite structure, with the formula Bi₁₂TiO₂₀. These materials exhibit photorefractive and electro-optical properties, making them suitable for applications in optical devices.[3] Furthermore, the lead-free piezoelectric material sodium this compound (Na₀.₅Bi₀.₅TiO₃ or NBT), which has a perovskite structure, has been heavily investigated as an environmentally friendly alternative to lead-based piezoelectrics.

Historical_Timeline

A timeline of key discoveries in this compound research.

Synthesis Methodologies: From Bulk Ceramics to Nanoparticles

The properties of this compound are highly dependent on its composition, crystal structure, and morphology, which are in turn dictated by the synthesis method. Over the years, a variety of techniques have been developed to produce this compound in different forms, from bulk ceramics to thin films and nanoparticles.

Solid-State Reaction

The conventional solid-state reaction method is the most traditional approach for synthesizing polycrystalline this compound ceramics. This method involves the high-temperature reaction of precursor oxides or carbonates.

Experimental Protocol (for Bi₄Ti₃O₁₂):

  • Precursor Mixing: Stoichiometric amounts of bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) powders are intimately mixed. A common molar ratio is 2:3.

  • Calcination: The mixed powders are calcined at temperatures typically ranging from 700°C to 900°C for several hours to form the desired this compound phase. Intermediate phases like Bi₁₂TiO₂₀ may form at lower temperatures.

  • Milling: The calcined powder is milled to reduce particle size and improve reactivity for the subsequent sintering step.

  • Pressing: The milled powder is uniaxially or isostatically pressed into pellets of the desired shape.

  • Sintering: The pellets are sintered at high temperatures, usually between 1000°C and 1150°C, to achieve high density and the final ceramic body.

Solid_State_Workflow

Workflow for the solid-state synthesis of this compound.
Hydrothermal Synthesis

Hydrothermal synthesis is a wet-chemical method that allows for the preparation of crystalline materials at relatively low temperatures and high pressures. This technique is particularly useful for producing well-defined nanoparticles with controlled morphology.

Experimental Protocol (for Bi₄Ti₃O₁₂ Nanoparticles):

  • Precursor Solution Preparation: Bismuth nitrate (Bi(NO₃)₃·5H₂O) is dissolved in a suitable solvent, such as dilute nitric acid. Titanium tetrachloride (TiCl₄) or titanium isopropoxide is used as the titanium source.

  • pH Adjustment: A mineralizer, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the precursor solution to control the pH and facilitate the hydrothermal reaction.

  • Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 140°C and 230°C for a duration of 4 to 24 hours.[4][5][6]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried.

Hydrothermal_Workflow

Workflow for the hydrothermal synthesis of this compound.
Sol-Gel Synthesis

The sol-gel method is another versatile wet-chemical technique that offers excellent control over the stoichiometry, purity, and homogeneity of the final product at a molecular level. It is widely used for preparing thin films and fine powders.

Experimental Protocol (for Na₀.₅Bi₀.₅TiO₃ Ceramics):

  • Sol Preparation: Bismuth nitrate and sodium nitrate are dissolved in a solvent like acetic acid or 2-methoxyethanol. A titanium alkoxide, such as titanium isopropoxide, is used as the titanium precursor. A chelating agent, like acetylacetone, is often added to stabilize the titanium precursor against rapid hydrolysis.

  • Hydrolysis and Condensation: Water is added to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel.

  • Drying: The gel is dried to remove the solvent and residual organic compounds, resulting in a xerogel.

  • Calcination: The xerogel is calcined at temperatures typically between 600°C and 800°C to crystallize the desired perovskite phase and remove any remaining organic residues.[7]

Sol_Gel_Workflow

Workflow for the sol-gel synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for several important this compound compounds.

Table 1: Crystal Structure and Physical Properties of Selected this compound Compounds

CompoundFormulaCrystal System (Room Temp.)Space Group (Room Temp.)Lattice Parameters (Å)Density (g/cm³)Melting Point (°C)Curie Temp. (°C)
This compound (Aurivillius)Bi₄Ti₃O₁₂OrthorhombicB2cba=5.448, b=5.411, c=32.837.95-675
This compound (Sillenite)Bi₁₂TiO₂₀CubicI23a=10.1889.03875-
Sodium this compound (NBT)Na₀.₅Bi₀.₅TiO₃RhombohedralR3ca=3.891, α=89.6°~6.0-320-340
Strontium this compoundSrBi₄Ti₄O₁₅OrthorhombicA21ama=5.428, b=5.423, c=42.146--520-540
This compound (Pyrochlore)Bi₂Ti₂O₇CubicFd-3ma=10.38---

Data compiled from various sources.[1][3][6][8][9]

Table 2: Dielectric and Piezoelectric Properties of Selected this compound Compounds

CompoundDielectric Constant (εr) at RTDielectric Loss (tan δ) at RTPiezoelectric Coefficient (d₃₃) (pC/N)
Bi₄Ti₃O₁₂~140-200~0.002-0.005~7-20
Na₀.₅Bi₀.₅TiO₃ (NBT)~300-400~0.02-0.05~60-80
(Na₀.₅Bi₀.₅)₀.₉₄Ba₀.₀₆TiO₃ (NBT-BT)~1000-1500~0.03-0.06~120-160
SrBi₄Ti₄O₁₅~150-200~0.003-0.006~10-18
Bi₂Ti₂O₇~140-150~0.004-

Properties can vary significantly with synthesis conditions, doping, and measurement frequency.[8][10][11][12]

Logical Relationships: From Synthesis to Functionality

The ultimate properties of this compound materials are a direct consequence of the chosen synthesis route and processing parameters. Understanding these relationships is crucial for tailoring materials for specific applications.

Logical_Relationship

Logical relationship between synthesis, structure, and properties.

Emerging Frontiers: this compound in Biomedical Applications

While traditionally the domain of electronic materials, bismuth-based nanoparticles, including oxides, are being explored for their potential in the biomedical field. This has opened up new avenues of research relevant to drug development professionals. Bismuth's high atomic number (Z=83) makes it an excellent X-ray attenuating agent, positioning bismuth-based nanoparticles as potential contrast agents for computed tomography (CT).[13]

Furthermore, the biocompatibility of certain bismuth compounds is being investigated. Studies on related materials like barium titanate have explored their use in orthopedic applications, assessing their cytotoxicity and inflammatory response.[14] While research into the direct application of this compound in drug delivery is still in its nascent stages, the unique properties of these materials, such as their piezoelectric nature, could potentially be harnessed for triggered drug release mechanisms. For instance, ultrasound could be used to induce a localized piezoelectric effect in this compound nanoparticles, leading to the controlled release of a therapeutic agent.

It is important to note that the term "signaling pathways" in the context of this compound does not typically refer to biological signaling cascades in the traditional sense. Instead, it can be understood as the logical progression from synthesis parameters to the final material properties and, in a biomedical context, how these properties might influence biocompatibility or a therapeutic effect. For example, surface chemistry and particle size, controlled during synthesis, will directly impact how a nanoparticle interacts with cells and biological systems.

Conclusion

The journey of this compound, from its discovery as a unique layered perovskite to its current status as a versatile functional material, is a testament to the continuous evolution of materials science. Its rich history, diverse synthesis methodologies, and wide range of tunable properties make it a compelling subject of ongoing research. For scientists and researchers, the challenge lies in further refining synthesis techniques to achieve even greater control over material properties. For professionals in drug development, the exploration of bismuth-based nanoparticles opens up exciting new possibilities for advanced diagnostics and targeted therapies. As research continues to unfold, this compound is poised to play an increasingly important role in both technological and biomedical innovations.

References

A Deep Dive into Bismuth Titanate: From Raw Material Sourcing to Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bismuth titanate, covering the critical aspects of raw material sourcing, purity considerations, synthesis methodologies, and its emerging applications in the biomedical field. For researchers and professionals in drug development, understanding the intricate relationship between precursor quality and the final characteristics of this compound is paramount for ensuring reproducibility, efficacy, and safety in its applications.

Sourcing of Raw Materials for this compound Synthesis

The quality and properties of synthesized this compound are fundamentally dependent on the characteristics of the precursor materials. The most common raw materials for the various synthesis routes are bismuth and titanium compounds, each with specific purity requirements.

Bismuth Precursors

Bismuth is typically introduced in the form of bismuth(III) oxide (Bi₂O₃) or bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). The choice of precursor often depends on the intended synthesis method. For solid-state reactions, bismuth oxide is the preferred choice, while bismuth nitrate is commonly used in wet-chemical methods like sol-gel and hydrothermal synthesis.

Titanium Precursors

For the titanium source, titanium dioxide (TiO₂) in its anatase or rutile forms is predominantly used in solid-state synthesis. In contrast, sol-gel and hydrothermal methods often employ organometallic precursors such as titanium isopropoxide (Ti{OCH(CH₃)₂}₄) or titanium butoxide (Ti(OBu)₄) due to their higher reactivity in solution.

Purity Specifications and Supplier Landscape

High-purity raw materials are crucial for obtaining this compound with the desired stoichiometry, crystal structure, and functional properties. Commercially available bismuth and titanium precursors are offered in various purity grades, typically ranging from 99.5% to as high as 99.9999% (6N). Key suppliers for high-purity bismuth and titanium compounds are concentrated in regions with strong chemical manufacturing capabilities, with China being a dominant producer.[1] When selecting a supplier, it is essential to request a Certificate of Analysis (CoA) that details the levels of metallic and non-metallic impurities.

Table 1: Typical Purity Grades and Impurity Levels for this compound Raw Materials

Raw MaterialPurity Grades AvailableCommon Metallic ImpuritiesTypical Impurity Concentration
Bismuth (III) Oxide (Bi₂O₃)99.9% (3N), 99.99% (4N), 99.999% (5N), 99.9999% (6N)Pb, Cu, As, Na, Ag, Fe, Ni, Ca, K, Si, Sb< 100 ppm for 4N purity
Titanium Dioxide (TiO₂)99.5% (pigment grade), 99.9% (high-purity), 99.99%+ (electronic grade)Fe, Cr, V, Al, Si, P, S< 50 ppm for high-purity grades
Bismuth Nitrate PentahydrateACS Reagent Grade (≥98%)--
Titanium Isopropoxide97%, >99.99% (trace metals basis)--

Synthesis Methodologies for this compound

The choice of synthesis method significantly influences the morphology, particle size, and crystallinity of the resulting this compound, which in turn affects its performance in various applications. The three most common methods are solid-state reaction, sol-gel synthesis, and hydrothermal synthesis.

Solid-State Reaction Method

This conventional method involves the high-temperature reaction of bismuth oxide and titanium dioxide powders.

Experimental Protocol:

  • Mixing: Stoichiometric amounts of high-purity Bi₂O₃ and TiO₂ powders are intimately mixed. This can be achieved by ball milling in a suitable solvent like ethanol for several hours to ensure homogeneity.

  • Calcination: The mixed powder is then calcined in an alumina crucible at temperatures typically ranging from 700°C to 1000°C for 2 to 10 hours.[2][3] The exact temperature and duration depend on the desired phase and particle size.

  • Grinding: After calcination, the resulting material is ground to obtain a fine powder.

G cluster_0 Solid-State Synthesis Workflow Bi2O3_TiO2 Bi₂O₃ and TiO₂ Powders Mixing Mechanical Mixing/Milling Bi2O3_TiO2->Mixing Calcination High-Temperature Calcination (700-1000°C) Mixing->Calcination Grinding Grinding Calcination->Grinding Bi4Ti3O12 This compound Powder Grinding->Bi4Ti3O12

Solid-State Synthesis Workflow Diagram
Sol-Gel Synthesis

The sol-gel method offers better control over particle size and morphology at lower processing temperatures compared to the solid-state reaction.

Experimental Protocol:

  • Precursor Solution A: Bismuth nitrate pentahydrate is dissolved in a suitable solvent like 2-methoxyethanol or acetic acid.

  • Precursor Solution B: Titanium isopropoxide or butoxide is dissolved in a chelating agent like acetylacetone to control the hydrolysis and condensation rates.

  • Mixing and Hydrolysis: Solution B is added dropwise to Solution A under vigorous stirring. A controlled amount of water is then added to initiate hydrolysis and condensation, leading to the formation of a sol, and subsequently a gel.

  • Drying and Calcination: The gel is dried to remove the solvent and then calcined at temperatures between 500°C and 800°C to obtain the crystalline this compound phase.[4][5]

G cluster_1 Sol-Gel Synthesis Workflow Bi_precursor Bismuth Precursor Solution Mixing Mixing and Hydrolysis Bi_precursor->Mixing Ti_precursor Titanium Precursor Solution Ti_precursor->Mixing Gelation Gel Formation Mixing->Gelation Drying Drying Gelation->Drying Calcination Low-Temperature Calcination (500-800°C) Drying->Calcination Bi4Ti3O12_nano This compound Nanoparticles Calcination->Bi4Ti3O12_nano

Sol-Gel Synthesis Workflow Diagram
Hydrothermal Synthesis

Hydrothermal synthesis is a wet-chemical method that allows for the crystallization of materials from aqueous solutions under high temperature and pressure.

Experimental Protocol:

  • Precursor Solution: Bismuth nitrate and a titanium source (e.g., titanium isopropoxide or titanium dioxide) are dissolved or dispersed in a mineralizer solution, which is typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]

  • Hydrothermal Treatment: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 220°C for several hours (e.g., 5 to 38 hours).[1][6]

  • Washing and Drying: After the reaction, the autoclave is cooled to room temperature, and the resulting precipitate is washed with deionized water and ethanol to remove any residual ions and then dried.

G cluster_2 Hydrothermal Synthesis Workflow Precursors Bismuth and Titanium Precursors Autoclave Sealing in Autoclave Precursors->Autoclave Mineralizer Mineralizer Solution (e.g., NaOH) Mineralizer->Autoclave Heating Hydrothermal Treatment (150-220°C) Autoclave->Heating Washing_Drying Washing and Drying Heating->Washing_Drying Bi4Ti3O12_crystals This compound Nanocrystals Washing_Drying->Bi4Ti3O12_crystals

Hydrothermal Synthesis Workflow Diagram

Biomedical Applications of this compound

The unique properties of bismuth-based materials, including their high atomic number and low toxicity, have garnered significant interest for their use in biomedical applications.[7] While much of the research has focused on elemental bismuth nanoparticles, this compound is emerging as a promising candidate for drug delivery and biomedical imaging.

This compound in Drug Delivery

The development of nanoparticle-based drug delivery systems aims to improve the therapeutic efficacy and reduce the side effects of conventional drugs. Bismuth-based nanoparticles can be functionalized to target specific cells or tissues, enabling the localized delivery of therapeutic agents.[7][8] The surface of this compound nanoparticles can be modified with targeting ligands, such as peptides or antibodies, to enhance their accumulation in tumor tissues.[7]

This compound as a Contrast Agent in Biomedical Imaging

Bismuth's high atomic number (Z=83) makes it an excellent X-ray attenuating agent, a property that is being explored for the development of next-generation contrast agents for computed tomography (CT).[9][10][11] Bismuth-based nanoparticles, including this compound, offer the potential for longer circulation times and enhanced contrast compared to traditional iodine-based contrast agents.[9]

Cytotoxicity and Biocompatibility

The biocompatibility of any material intended for biomedical use is of utmost importance. Studies on bismuth nanoparticles have generally indicated low toxicity. For instance, in vitro studies have shown that the cytotoxicity of bismuth nanoparticles is concentration-dependent, with non-toxic effects observed at lower concentrations.[12] However, the surface modification of these nanoparticles can influence their interaction with cells and their overall toxicity profile.[12] It is crucial to conduct thorough cytotoxic evaluations for any newly synthesized this compound nanoparticles intended for biomedical applications.

G cluster_3 Biomedical Application Development Pathway Raw_Materials High-Purity Raw Materials (Bi₂O₃, TiO₂, etc.) Synthesis Controlled Synthesis (Sol-Gel, Hydrothermal) Raw_Materials->Synthesis Nanoparticles This compound Nanoparticles Synthesis->Nanoparticles Surface_Mod Surface Functionalization (Targeting Ligands) Nanoparticles->Surface_Mod Drug_Delivery Targeted Drug Delivery Surface_Mod->Drug_Delivery Imaging Contrast-Enhanced Imaging (CT) Surface_Mod->Imaging Cytotoxicity In Vitro/In Vivo Cytotoxicity & Biocompatibility Testing Drug_Delivery->Cytotoxicity Imaging->Cytotoxicity Application Preclinical/Clinical Application Cytotoxicity->Application

Logical Flow for Biomedical Application
Interaction with Cellular Signaling Pathways

The interaction of nanoparticles with cellular signaling pathways is a critical area of research in drug development and nanomedicine. While specific studies on the effects of this compound on cellular signaling are still emerging, research on other inorganic nanoparticles, such as barium titanate, has shown that they can induce cellular responses through the generation of reactive oxygen species (ROS).[13] The overproduction of ROS can lead to oxidative stress, damaging cellular components and potentially activating signaling pathways related to apoptosis or necrosis.[13] Further investigation into how this compound nanoparticles interact with and modulate specific cellular signaling pathways will be crucial for their rational design and application in therapeutic contexts.

Conclusion

This compound is a versatile material with a growing number of applications, particularly in the biomedical field. The successful synthesis of high-quality this compound with tailored properties is intrinsically linked to the careful selection of high-purity raw materials and the precise control of synthesis parameters. For researchers and professionals in drug development, a thorough understanding of these fundamental aspects is essential for harnessing the full potential of this compound in innovative diagnostic and therapeutic strategies. Future research should focus on elucidating the specific interactions of this compound nanoparticles with biological systems to ensure their safe and effective translation into clinical practice.

References

An In-depth Technical Guide to the Safe Handling of Bismuth Titanate Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for bismuth titanate powders, drawing from established safety data sheets and technical resources. It is intended to equip laboratory personnel with the knowledge to manage this material safely in a research and development environment.

Section 1: Material Identification and Properties

This compound is an inorganic compound of bismuth, titanium, and oxygen. It exists in various stoichiometries, including Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, and Bi₂Ti₂O₇.[1] It is typically encountered as a light yellow, odorless, solid powder that does not mix with water.[2][3]

Physical and Chemical Properties:

PropertyValue
Physical StateSolid Powder[2][3]
AppearanceLight yellow[3][4]
OdorOdorless[3]
SolubilityDoes not mix with water[2]
StabilityStable under normal conditions[2][3]

Section 2: Hazard Identification and Health Effects

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2] The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.[5]

Acute Health Effects:

  • Eye Contact: Direct contact may cause transient discomfort, tearing, or redness, similar to windburn. Slight abrasive damage is also possible.[2]

  • Skin Contact: Not expected to cause significant skin irritation. However, good hygiene practices are essential to minimize exposure.[2] Open cuts or abraded skin should not be exposed.[2]

  • Inhalation: Not considered to be an irritant to the respiratory tract. However, exposure should be minimized through appropriate control measures.[2] Inhaling dust may lead to irritation of the respiratory system.[5]

  • Ingestion: Not classified as harmful by ingestion due to limited gastro-intestinal absorption.[2] Insoluble bismuth compounds typically do not cause acute toxic effects when ingested and are excreted in the feces.[2]

Chronic Health Effects:

  • Prolonged or repeated exposure to high dust concentrations may lead to pneumoconiosis, a lung condition caused by the accumulation of dust in the lungs.[2]

  • Chronic bismuth poisoning can result in decreased appetite, weakness, rheumatic pain, diarrhea, fever, foul breath, and inflammation of the gums and skin. A "bismuth line" (a blue line on the gums) may persist even after exposure has stopped.[2]

  • Long-term exposure to titanium compounds may cause lung scarring and chronic bronchitis.[2]

Section 3: Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate engineering controls and personal protective equipment (PPE) must be utilized when handling this compound powders.

Occupational Exposure Limits:

While there are no specific occupational exposure limits established for this compound, the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Particles (Insoluble or Poorly Soluble) Not Otherwise Specified" (PNOS) are applicable.

JurisdictionLimit TypeValue (mg/m³)
US - WyomingRespirable fraction5
US - TennesseeRespirable fraction5
US - CaliforniaRespirable fraction5
US - OregonTotal Dust10
US - OregonRespirable Fraction5
US - MichiganRespirable dust5
Canada - Prince Edward IslandInhalable particles10

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a fume hood, to maintain airborne concentrations below exposure limits.[6][7]

  • Provide appropriate exhaust ventilation at places where dust is formed.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.[2][6]

  • Hand Protection: Use suitable gloves, such as polychloroprene, nitrile rubber, butyl rubber, or fluorinated rubber.[2] Gloves should be inspected for wear and degradation before use.[2]

  • Skin and Body Protection: Wear a lab coat, protective work clothing, and closed-toe shoes.[6][9]

  • Respiratory Protection: If dust is generated, a NIOSH-approved dust respirator should be worn.[6][8] In situations with potential for uncontrolled release or unknown exposure levels, a positive-pressure air-supplied respirator may be necessary.[5]

Section 4: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Wear appropriate protective clothing and equipment.[2]

  • Wash hands thoroughly after handling.[6][9]

  • Do not eat, drink, or smoke in work areas.[6][9]

  • Avoid the formation of dust.[3]

  • Do not blow dust off clothing or skin with compressed air.[6][9]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[2][3][6]

  • Keep containers securely sealed and clearly labeled.[2]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

Section 5: First Aid and Emergency Procedures

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If irritation or discomfort persists, seek medical attention.[2]

  • Skin Contact: Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation continues, seek medical attention.[2][3]

  • Ingestion: Clean the mouth with water and then drink plenty of water. First aid is not generally required, but if in doubt, contact a poison information center or a doctor.[2][3]

Firefighting Measures:

  • This compound powder is not combustible.[2] Use extinguishing media suitable for the surrounding fire.[2]

  • Decomposition during a fire may produce toxic metal oxide fumes.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[3][9]

Accidental Release Measures:

  • Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes.[2]

  • Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Wear breathing apparatus and protective gloves.[2]

  • Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[3][8] Avoid actions that generate dust.[3]

Section 6: Experimental Protocols

General Protocol for Handling this compound Powder:

  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Place a disposable bench cover in the work area to facilitate cleanup.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize dust dispersion.

    • Use anti-static weighing dishes to prevent powder from clinging.

    • Carefully scoop or pour the powder to avoid creating airborne dust.

    • Close the primary container immediately after use.

  • Dispersion/Mixing:

    • When creating solutions or mixtures, add the powder to the liquid slowly to prevent splashing and dust formation.

    • If using sonication or high-shear mixing, ensure the vessel is covered to contain any aerosols.

  • Cleanup:

    • Wipe down all surfaces with a damp cloth or towel to collect any residual powder.

    • Dispose of all contaminated materials (gloves, bench covers, wipes) in a sealed bag and then into the appropriate solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Section 7: Visualizations

Handling_Workflow cluster_handling cluster_cleanup prep 1. Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Work in Fume Hood ppe->hood handling 2. Powder Handling hood->handling weigh Weigh Powder transfer Transfer to Vessel weigh->transfer cleanup 3. Cleanup & Disposal transfer->cleanup decon Decontaminate Surfaces waste Dispose of Waste decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash Emergency_Response_Spill spill Powder Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Emergency Responders evacuate->alert ppe Don Appropriate PPE (incl. Respirator) alert->ppe contain Contain Spill ppe->contain cleanup Clean Up with HEPA Vacuum or Wet Wipes contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decon Decontaminate Area dispose->decon

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Bismuth Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bismuth titanate (Bi₄Ti₃O₁₂ and Bi₁₂TiO₂₀) nanoparticles and thin films via the sol-gel method. The sol-gel process offers significant advantages, including low-temperature processing, control over particle size and morphology, and the formation of homogeneous final products.

Overview of the Sol-Gel Synthesis of this compound

The sol-gel synthesis of this compound involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, in a solvent to form a "sol." This colloidal suspension is then converted into a "gel," a solid network with entrapped liquid. Subsequent drying and heat treatment (calcination) of the gel remove the organic components and promote the crystallization of the desired this compound phase. The final properties of the material are highly dependent on several experimental parameters, including the choice of precursors, solvents, chelating agents, pH, and calcination temperature.

Experimental Workflow

The general workflow for the sol-gel synthesis of this compound is depicted below. This process can be adapted for the synthesis of both Bi₄Ti₃O₁₂ and Bi₁₂TiO₂₀ by adjusting the stoichiometry of the precursors.

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Sol Formation & Gelation cluster_2 Post-Processing cluster_3 Characterization A Bismuth Precursor (e.g., Bi(NO₃)₃·5H₂O) E Mixing & Stirring A->E B Titanium Precursor (e.g., Ti(OC₄H₉)₄) B->E C Solvent (e.g., Acetic Acid, 2-Methoxyethanol) C->E D Stabilizer/Chelating Agent (e.g., Acetylacetone) D->B Stabilization F Hydrolysis & Condensation E->F Homogeneous Sol G Gel Formation F->G Viscous Gel H Drying / Aging G->H I Calcination H->I J Final Bismuth Titanate Powder I->J K XRD, SEM, TEM, etc. J->K

Caption: General workflow for this compound synthesis via the sol-gel method.

Protocols for this compound Synthesis

Synthesis of Aurivillius Phase this compound (Bi₄Ti₃O₁₂)

This protocol is adapted from methodologies that utilize common bismuth and titanium precursors.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Titanium (IV) butoxide (Ti(OC₄H₉)₄) or Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Acetic acid (glacial)

  • 2-Methoxyethanol

  • Acetylacetone (as a chelating agent)

  • Ethanolamine (optional, to adjust viscosity)

Protocol:

  • Preparation of Bismuth Precursor Solution: Dissolve bismuth nitrate pentahydrate in glacial acetic acid with constant stirring.[1] A gentle heating (around 60°C) can be applied to facilitate dissolution.

  • Preparation of Titanium Precursor Solution: In a separate container, mix titanium butoxide with 2-methoxyethanol. Add acetylacetone dropwise while stirring to stabilize the titanium precursor and prevent rapid hydrolysis.[1][2]

  • Mixing and Sol Formation: Slowly add the titanium precursor solution to the bismuth precursor solution under vigorous stirring. An excess of 10% bismuth precursor can be used to compensate for potential bismuth loss during calcination.[3] Continue stirring for several hours at room temperature to ensure a homogeneous sol.

  • Gelation: The resulting sol can be aged at room temperature until a transparent gel is formed. The time for gelation can vary from hours to days depending on the specific concentrations and ambient conditions.

  • Drying: Dry the gel in an oven at a temperature between 80°C and 120°C to remove the solvent and other volatile components.[4]

  • Calcination: Transfer the dried gel powder to a furnace for calcination. Heat the powder to a temperature between 600°C and 800°C for 2 to 4 hours.[5][6] The heating rate can influence the final particle size and morphology. A slower heating rate is generally preferred. The orthorhombic structure of Bi₄Ti₃O₁₂ is typically obtained after sintering at 800°C for 4 hours.[6]

Synthesis of Sillenite Phase this compound (Bi₁₂TiO₂₀)

This protocol outlines the synthesis of the sillenite phase of this compound, adjusting the stoichiometric ratio of the precursors.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Titanium (IV) butoxide (Ti(OC₄H₉)₄)

  • Nitric acid (concentrated)

  • Deionized water

  • Acetylacetone

Protocol:

  • Preparation of Bismuth Precursor Solution: Dissolve bismuth nitrate pentahydrate in a mixture of concentrated nitric acid and deionized water (e.g., in a 1:1 ratio).[5]

  • Preparation of Titanium Precursor Solution: In a separate beaker, stabilize titanium butoxide by adding acetylacetone in a 1:3 molar ratio under constant stirring.[5]

  • Mixing and Sol Formation: Slowly add the stabilized titanium precursor solution to the bismuth precursor solution while stirring vigorously.

  • Gelation: Allow the resulting sol to age at room temperature until a gel is formed.

  • Drying: Dry the gel in an oven at approximately 100°C to obtain a precursor powder.

  • Calcination: Calcine the dried powder in a furnace. Complete crystallization of Bi₁₂TiO₂₀ can be achieved at around 600°C.[5][6]

Quantitative Data Summary

The following tables summarize key experimental parameters from various studies on the sol-gel synthesis of this compound.

Table 1: Synthesis Parameters for Bi₄Ti₃O₁₂

Bismuth PrecursorTitanium PrecursorSolvent(s)Chelating/Stabilizing AgentCalcination Temperature (°C)Resulting Phase/Properties
Bi(NO₃)₃·5H₂OTi(OC₄H₉)₄Acetic acid, 2-methoxyethanolAcetylacetone650Monophase finely dispersed powder[5]
Bi(NO₃)₃·5H₂OTi(OC₄H₉)₄Acetic anhydride, ethanediol-900Purified orthorhombic nanocrystals[7]
Bismuth 2-methoxyethoxideTitanium 2-methoxyethoxide2-methoxyethanol-550 - 700Perovskite phase thin layers[8]
Bi(NO₃)₃·5H₂OTitanium isopropoxideIsopropanol-800 (sintering)Orthorhombic structure[6]
Bismuth nitrateTetra-n-butyl titanateAcetic acid, Lactic acidLactic acid450Crystallization starts[9]

Table 2: Synthesis Parameters for Bi₁₂TiO₂₀

Bismuth PrecursorTitanium PrecursorSolvent(s)Chelating/Stabilizing AgentCalcination Temperature (°C)Resulting Phase/Properties
Bi(NO₃)₃·5H₂OTi(OC₄H₉)₄Acetic acid, H₂OAcetylacetone600Main crystalline phase[5]
Bi(NO₃)₃·5H₂OTi(OC₄H₉)₄Nitric acid, H₂OAcetylacetone600Main crystalline phase[5][6]

Characterization of Synthesized this compound

The synthesized this compound powders or thin films should be characterized to determine their phase purity, crystal structure, morphology, and particle size. Common characterization techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystal structure.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure.

  • Transmission Electron Microscopy (TEM): To determine the particle size, shape, and crystallinity of nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material.

  • Thermal Analysis (TGA/DSC): To study the thermal decomposition of the gel and determine the crystallization temperature.

Applications

This compound materials synthesized via the sol-gel method have a wide range of potential applications due to their ferroelectric, piezoelectric, and electro-optic properties. These applications include:

  • Non-volatile ferroelectric random-access memories (FeRAMs)[10]

  • Piezoelectric sensors and actuators

  • Electro-optic devices

  • Photocatalysts

  • Capacitors[8]

The sol-gel method provides a versatile and cost-effective route for the synthesis of high-purity, homogeneous this compound with tailored properties for these advanced applications.

References

Application Notes and Protocols for Hydrothermal Synthesis of Bismuth Titanate Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of bismuth titanate powders. The following sections summarize the key synthesis parameters, their influence on the final product, and step-by-step procedures for the preparation of different this compound phases.

Introduction

Hydrothermal synthesis is a versatile and widely used method for producing crystalline this compound powders with controlled morphology and size. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. The properties of the resulting this compound, such as its crystal phase (e.g., Aurivillius phase Bi₄Ti₃O₁₂ or sillenite phase Bi₁₂TiO₂₀), particle size, and morphology (e.g., nanoplatelets, nanowires, or nanocubes), are highly dependent on the experimental conditions. These materials are of significant interest for applications in ferroelectrics, photocatalysis, and potentially in drug delivery systems due to their unique properties.

Influence of Synthesis Parameters

The successful synthesis of this compound with desired characteristics hinges on the careful control of several key experimental parameters. The interplay between these factors determines the final product's crystal structure, size, and shape.

Key Parameters:

  • Precursors: The choice of bismuth and titanium precursors is a critical starting point. Common precursors include bismuth nitrate (Bi(NO₃)₃·5H₂O), bismuth chloride (BiCl₃), titanium tetrachloride (TiCl₄), titanium isopropoxide, and titanium dioxide (TiO₂).

  • Mineralizer (Alkaline Concentration): The concentration of the mineralizer, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), plays a crucial role in the dissolution of precursors and the subsequent crystallization of the product. The concentration of NaOH, in particular, has a significant effect on the morphology of Bi₄Ti₃O₁₂. Lower concentrations (≤1 mol L⁻¹) tend to favor the formation of nanowires, while higher concentrations (>1 mol L⁻¹) promote the growth of nanoplatelets.[1] Alkaline concentration also has a great effect on the phase and morphology of sodium this compound (NBT) powders.[2][3]

  • Temperature: The reaction temperature influences the kinetics of the crystallization process. Single-phase Bi₄Ti₃O₁₂ nanocrystals can be prepared at temperatures ranging from 140–220 °C.[4] For instance, at 140 °C, fine grains with a size of 10–30 nm can be obtained.[4]

  • Reaction Time: The duration of the hydrothermal treatment affects the crystallinity and growth of the particles. Reaction times can vary from a few hours to several days. For example, Bi₄Ti₃O₁₂ fine powders have been synthesized at 150 °C with reaction times of 5, 10, and 15 hours.[5]

  • pH: The pH of the solution, controlled by the addition of a mineralizer, is a critical factor. A high pH (e.g., 13) is often used to facilitate the hydrothermal synthesis of Bi₄Ti₃O₁₂.[5]

Data Presentation: Synthesis Parameters and Resulting Properties

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of this compound powders, providing a clear comparison of the experimental conditions and their outcomes.

Table 1: Hydrothermal Synthesis of Bi₄Ti₃O₁₂

Bi PrecursorTi PrecursorMineralizerTemperature (°C)Time (h)Resulting Phase & MorphologyReference
Bi(NO₃)₃·5H₂OTiCl₄NaOH200Not SpecifiedBi₄Ti₃O₁₂ square plates[6]
Bi(NO₃)₃Titanium IsopropoxideNaOH (pH 13)1505-15Orthorhombic Bi₄Ti₃O₁₂ fine powders[5]
Precipitated Bi³⁺ and Ti⁴⁺ ionsPrecipitated Bi³⁺ and Ti⁴⁺ ionsNaOH (≤1 mol L⁻¹)20038Bi₄Ti₃O₁₂ nanowires (metastable orthorhombic)[1]
Precipitated Bi³⁺ and Ti⁴⁺ ionsPrecipitated Bi³⁺ and Ti⁴⁺ ionsNaOH (>1 mol L⁻¹)20038Bi₄Ti₃O₁₂ nanoplatelets (Aurivillius structure)[1]
Bi³⁺ and Ti⁴⁺ ionsBi³⁺ and Ti⁴⁺ ionsNaOH (0.5 mol L⁻¹)20038Bismuth-titanate nanowires[7]
Bi³⁺ and Ti⁴⁺ ionsBi³⁺ and Ti⁴⁺ ionsNaOH (2 mol L⁻¹)20038Rectangular Bi₄Ti₃O₁₂ nanoplatelets[7]

Table 2: Hydrothermal Synthesis of Bi₁₂TiO₂₀

Bi PrecursorTi PrecursorAdditiveTemperature (°C)Time (h)Resulting Phase & MorphologyReference
Bismuth SaltAnodized TiO₂ NanotubesNone12524Crystalline Bi₁₂TiO₂₀ cube-like nanostructures[8][9]
Bi(NO₃)₃Ti(SO₄)₂Polyethylene glycol (PEG)Not SpecifiedNot SpecifiedPure cubic phase Bi₁₂TiO₂₀ nanostructures[10][11]

Table 3: Hydrothermal Synthesis of Sodium this compound (NBT)

Bi PrecursorTi PrecursorMineralizer (NaOH)Temperature (°C)Time (h)Resulting Phase & MorphologyReference
Not SpecifiedLayered titanate H₁.₀₇Ti₁.₇₃O₄·nH₂O8 mol L⁻¹20024Plate-like Na₀.₅Bi₀.₅TiO₃[2][3]
Not SpecifiedLayered titanate H₁.₀₇Ti₁.₇₃O₄·nH₂O10 mol L⁻¹20024Wire-like Na₀.₅Bi₀.₅TiO₃[2][3]
Not SpecifiedLayered titanate H₁.₀₇Ti₁.₇₃O₄·nH₂O12-14 mol L⁻¹20024Cubic-like Na₀.₅Bi₀.₅TiO₃[2][3]

Experimental Protocols

This section provides detailed methodologies for the hydrothermal synthesis of different this compound powders.

Protocol 1: Synthesis of Bi₄Ti₃O₁₂ Square Plates [6]

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve 1.9402 g (0.004 mol) of Bi(NO₃)₃·5H₂O in 20 mL of a 10% v/v dilute nitric acid solution.

    • Solution B: Dissolve 0.5691 g (0.003 mol) of TiCl₄ in 20 mL of deionized water.

    • Solution C: Dissolve 8 g (0.2 mol) of NaOH in 40 mL of deionized water.

  • Mixing:

    • Slowly drop Solution B and then Solution C into Solution A under mild magnetic stirring.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 200 °C. Maintain this temperature for a specified duration (e.g., 24 hours).

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol to remove any residual ions.

    • Dry the final powder in an oven at a suitable temperature (e.g., 80 °C) for several hours.

Protocol 2: Synthesis of Bi₄Ti₃O₁₂ Nanowires and Nanoplatelets [1][7]

  • Preparation of Precipitate:

    • Prepare an aqueous solution containing stoichiometric amounts of Bi³⁺ and Ti⁴⁺ ions.

    • Induce precipitation by adding a hydroxide solution (e.g., NaOH) until a high pH is reached.

    • Wash the resulting precipitate thoroughly with deionized water to remove excess ions.

  • Hydrothermal Treatment:

    • Suspend the washed precipitate in an aqueous NaOH solution within a Teflon-lined autoclave.

      • For nanowires , use a lower NaOH concentration (e.g., 0.5 mol L⁻¹).

      • For nanoplatelets , use a higher NaOH concentration (e.g., 2 mol L⁻¹).

    • Seal the autoclave and heat it to 200 °C for 38 hours.

  • Product Recovery:

    • Follow the same recovery and washing steps as described in Protocol 1.

Protocol 3: Synthesis of Bi₁₂TiO₂₀ Cube-like Nanostructures [8][9]

  • Preparation of Precursors:

    • Use preformed anodized TiO₂ nanotubes on a titanium foil as the titanium source.

    • Prepare a solution of a bismuth salt (e.g., bismuth chloride) with a concentration ranging from 0.01 to 0.20 M in 1 M HCl.

  • Hydrothermal Reaction:

    • Place the TiO₂ nanotube-coated foil and the bismuth salt solution in a Teflon-sealed autoclave.

    • Heat the autoclave to 125 °C and maintain for 24 hours.

  • Product Recovery:

    • After cooling, wash the samples with deionized water.

    • Dry the samples at 50 °C for 10 hours in an oven.

Visualizations

Experimental Workflow for Hydrothermal Synthesis of this compound

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery Bi_precursor Bismuth Precursor (e.g., Bi(NO3)3) Mixing Mixing of Precursors Bi_precursor->Mixing Ti_precursor Titanium Precursor (e.g., TiCl4) Ti_precursor->Mixing Mineralizer Mineralizer (e.g., NaOH) Mineralizer->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heating (e.g., 150-220 °C) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Washing Washing & Centrifugation Cooling->Washing Drying Drying (e.g., 80 °C) Washing->Drying Final_Product This compound Powder Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of this compound powders.

Logical Relationship of Synthesis Parameters on Final Product Properties

G cluster_params Synthesis Parameters cluster_props Final Product Properties Temp Temperature Particle_Size Particle Size Temp->Particle_Size Crystallinity Crystallinity Temp->Crystallinity Time Reaction Time Time->Particle_Size Time->Crystallinity NaOH_conc NaOH Concentration Crystal_Phase Crystal Phase (e.g., Bi4Ti3O12, Bi12TiO20) NaOH_conc->Crystal_Phase Morphology Morphology (Nanowires, Nanoplates) NaOH_conc->Morphology [>1M] -> Plates [<1M] -> Wires Precursors Precursor Type Precursors->Crystal_Phase

Caption: Influence of synthesis parameters on this compound properties.

References

Application Notes and Protocols for Solid-State Reaction Synthesis of Bismuth Titanate Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth titanate (BiT) based ceramics, a prominent class of lead-free ferroelectric materials, are extensively researched for their potential applications in electronic devices such as capacitors, sensors, actuators, and non-volatile memories.[1][2] The family includes various compositions, notably Aurivillius phase compounds like Bi₄Ti₃O₁₂ and perovskite structures such as Sodium this compound (Na₀.₅Bi₀.₅TiO₃ or NBT) and Potassium this compound (K₀.₅Bi₀.₅TiO₃ or KBT).[3][4]

The conventional solid-state reaction method is the most common and commercially viable route for synthesizing these ceramics. This technique is favored for its simplicity, low cost, environmental stability, and suitability for large-scale production.[5][6] The process involves the high-temperature reaction of solid precursors, typically oxides and carbonates, to form the desired crystalline ceramic phase.

Critical parameters that significantly influence the final structural and electrical properties of the synthesized ceramics include the purity and particle size of the starting materials, the homogeneity of the mixed powders, and the precise control of calcination and sintering temperatures and durations.[4][7] For instance, calcination is a crucial step to form the desired perovskite phase from the raw materials, and the temperature must be high enough for the reaction to occur but low enough to prevent the loss of volatile components like bismuth and alkali metals.[4] Subsequent sintering at higher temperatures is performed to densify the material, which affects grain size and, consequently, the dielectric and piezoelectric properties.[4][7]

Experimental Protocols

This section provides a detailed protocol for the synthesis of Sodium this compound (Na₀.₅Bi₀.₅TiO₃), a representative member of the this compound family, using the conventional solid-state reaction method.

Protocol 1: Synthesis of Sodium this compound (Na₀.₅Bi₀.₅TiO₃) Ceramics

1. Materials and Reagents:

  • Bismuth(III) Oxide (Bi₂O₃), 99.9% purity

  • Titanium(IV) Oxide (TiO₂), 99.9% purity

  • Sodium Carbonate (Na₂CO₃), 99.8% purity

  • Ethanol (for wet milling)

  • Polyvinyl Alcohol (PVA) binder solution (e.g., 5 wt%)

Note: Sodium carbonate is hygroscopic and should be dried in an oven (e.g., at 100-120°C for 2 hours) before weighing.[4]

2. Procedure:

  • Step 1: Stoichiometric Weighing

    • Calculate the required molar ratios of the precursors to form Na₀.₅Bi₀.₅TiO₃. The reaction is: 0.25 Na₂CO₃ + 0.25 Bi₂O₃ + TiO₂ → Na₀.₅Bi₀.₅TiO₃ + 0.25 CO₂

    • Accurately weigh the dried precursor powders according to the calculated stoichiometric amounts.

  • Step 2: Mixing and Milling

    • Place the weighed powders into a milling jar (e.g., agate or zirconia) with milling media (e.g., zirconia balls).

    • Add ethanol to create a slurry. This wet milling approach promotes homogeneity.

    • Mill the mixture for 6-24 hours to ensure intimate mixing and reduce particle size.

    • After milling, dry the resulting slurry in an oven at approximately 80-100°C until the ethanol has completely evaporated.

    • Grind the dried cake into a fine powder using a mortar and pestle.

  • Step 3: Calcination

    • Place the fine powder in an alumina crucible.

    • Calcine the powder in a furnace at a temperature between 800°C and 900°C for 2-4 hours.[4] This step leads to the formation of the desired NBT perovskite phase.[4] Intermediate phases may form at lower temperatures.[8][9]

    • Allow the furnace to cool down to room temperature.

  • Step 4: Pelletization

    • Thoroughly grind the calcined powder to break up any agglomerates.

    • Mix the powder with a few drops of PVA binder solution to improve the green strength of the pellets.

    • Press the granulated powder into cylindrical pellets (e.g., 10-15 mm diameter, 1-2 mm thickness) using a hydraulic press at a pressure of approximately 100-200 MPa.

  • Step 5: Sintering

    • Place the green pellets on a platinum foil or in an alumina crucible. To minimize the volatilization of sodium and bismuth, a powder bed of the same composition can be used.

    • Sinter the pellets in a furnace at a temperature ranging from 1100°C to 1200°C for 2-4 hours.[10] The optimal sintering temperature is crucial for achieving high density and desired grain growth.[1][10]

    • Let the furnace cool down slowly to room temperature to avoid thermal shock and cracking.

3. Characterization:

  • Structural Analysis: Use X-ray Diffraction (XRD) to verify the phase purity and crystal structure of the calcined powder and sintered ceramics.

  • Microstructural Analysis: Employ Scanning Electron Microscopy (SEM) to observe the surface morphology, grain size, and porosity of the sintered pellets.[1]

  • Electrical Properties: Measure the dielectric constant and loss tangent as a function of temperature and frequency using an LCR meter after applying silver paste electrodes to the parallel surfaces of the sintered pellets.

Data Presentation

The following tables summarize key quantitative data for the synthesis of various this compound ceramics via the solid-state reaction method.

Table 1: Precursor Materials for Common this compound Ceramics

Compound Name Chemical Formula Common Precursor Materials
Sodium this compound Na₀.₅Bi₀.₅TiO₃ Na₂CO₃, Bi₂O₃, TiO₂[10][11]
Potassium this compound K₀.₅Bi₀.₅TiO₃ K₂CO₃, Bi₂O₃, TiO₂[4][5]
This compound (Aurivillius) Bi₄Ti₃O₁₂ Bi₂O₃, TiO₂[12]

| Barium this compound | BaBi₄Ti₄O₁₅ | BaCO₃, Bi₂O₃, TiO₂[3] |

Table 2: Processing Parameters and Resulting Properties of NBT-Based Ceramics

Composition Calcination Temp. (°C) & Time (h) Sintering Temp. (°C) & Time (h) Avg. Grain Size (µm) Dielectric Constant (εr) @ 10 kHz Reference
NBT >600 °C, 3 h 1000 °C 3 - 5 N/A
NBT >600 °C, 3 h 1050 °C 5 - 10 N/A
NBT-BT-NN* N/A 1000 °C N/A 1599 [10]
NBT-BT-NN* N/A 1050 °C N/A 2208 [10]
NBT-BT-NN* N/A 1100 °C N/A 2072 [10]
NBT-BT-NN* N/A 1150 °C N/A 1763 [10]
NBT-BT-NN* N/A 1200 °C N/A 1698 [10]

*Composition: 0.9(0.94Na₀.₅Bi₀.₅TiO₃-0.06BaTiO₃)-0.1NaNbO₃

Visualizations

The following diagrams illustrate the experimental workflow and phase formation pathway for the solid-state synthesis of this compound ceramics.

experimental_workflow start Weighing (Stoichiometric Precursors) mix Mixing & Milling (e.g., Ball Milling in Ethanol) start->mix dry Drying mix->dry calcine Calcination (800-900 °C) dry->calcine grind Grinding calcine->grind pelletize Pelletization (Binder Addition & Pressing) grind->pelletize sinter Sintering (1100-1200 °C) pelletize->sinter characterize Characterization (XRD, SEM, Electrical) sinter->characterize

Caption: Experimental workflow for solid-state synthesis.

phase_formation cluster_0 Precursors Na2CO3 Na₂CO₃ intermediates Intermediate Phases (e.g., Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀) ~500-650 °C Na2CO3->intermediates Heating Bi2O3 Bi₂O₃ Bi2O3->intermediates Heating TiO2 TiO₂ TiO2->intermediates Heating final_phase Final Perovskite Phase (e.g., Na₀.₅Bi₀.₅TiO₃) >700 °C intermediates->final_phase Further Heating

Caption: Phase formation pathway for NBT ceramics.

References

Bismuth Titanate in Photocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth titanate (Bi-Ti-O) compounds, a class of mixed metal oxides, have garnered significant attention in the field of photocatalysis. Their unique electronic and crystal structures enable them to be active under UV and visible light, making them promising materials for various environmental and energy applications. This document provides an overview of the applications of this compound in photocatalysis, with a focus on the degradation of organic pollutants, hydrogen production, and carbon dioxide (CO2) reduction. Detailed experimental protocols for the synthesis of this compound and the evaluation of its photocatalytic activity are also presented.

This compound exists in several stoichiometric forms, with the most common being the Aurivillius phase Bi4Ti3O12 and the pyrochlore phase Bi2Ti2O7.[1] These materials are valued for their ability to generate electron-hole pairs upon light absorption, which then participate in redox reactions to degrade pollutants or produce solar fuels.[2]

Applications in Photocatalysis

This compound-based photocatalysts have demonstrated efficacy in a range of applications:

  • Degradation of Organic Pollutants: Bismuth titanates are effective in breaking down a wide variety of organic pollutants in water, including synthetic dyes (e.g., rhodamine B, methylene blue, methyl orange), phenols, and pharmaceutical compounds.[3][4] The strong oxidizing power of the photogenerated holes and the reactive oxygen species (ROS) formed on the catalyst surface lead to the mineralization of these organic molecules into less harmful substances like CO2 and water.[5]

  • Hydrogen Production: Photocatalytic water splitting to produce hydrogen is a promising avenue for clean energy generation. This compound has been investigated as a photocatalyst for this purpose.[6][7] Upon illumination, electrons in the conduction band can reduce protons to generate hydrogen gas.

  • CO2 Reduction: The photocatalytic reduction of CO2 into valuable fuels, such as methane (CH4) or carbon monoxide (CO), is another critical application for addressing greenhouse gas emissions and energy demands. Bismuth-based materials, including bismuth titanates, are being explored for their potential in this conversion process.[8][9]

Quantitative Data on Photocatalytic Performance

The efficiency of this compound photocatalysts can vary significantly depending on their composition, morphology, and the experimental conditions. The following tables summarize some of the reported quantitative data for different applications.

Table 1: Degradation of Organic Pollutants by this compound Photocatalysts

This compound PhasePollutantCatalyst LoadingLight SourceDegradation EfficiencyReference
Bi4Ti3O12/Bi2Ti2O7Rhodamine B (RhB)Not specifiedNot specifiedEnhanced activity compared to Bi4Ti3O12[6]
Bi12TiO20Rhodamine B (RhB)60 mg in 80 mLUV lightComplete degradation in 3 hours[10]
Bi4Ti3O12-PMMA compositeMethylene Orange (MO)100 mg in 50 mL24-W UV lampDegradation observed over 60 min[11]
Bi-composed TiO2Methyl Orange (MO)Not specifiedVisible lightEnhanced activity with Bi-composing[12]

Table 2: Hydrogen Production using this compound Photocatalysts

This compound PhaseSacrificial ReagentHydrogen YieldReference
This compound perovskiteMethanol39.24 µmol/g[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound photocatalysts and for conducting photocatalytic experiments.

Protocol 1: Synthesis of this compound

Several methods can be employed to synthesize this compound, each yielding materials with different properties.

1.1 Solid-State Reaction Method [11]

This method involves the high-temperature reaction of precursor oxides.

  • Materials: Bismuth oxide (Bi2O3, ≥99.5% purity), Titanium dioxide (TiO2, ≥99.5% purity), Mortar and pestle.

  • Procedure:

    • Mix Bi2O3 and TiO2 in a 4:3 molar ratio.

    • Grind the mixture using a mortar and pestle.

    • Dry the resulting powder at 80°C for 10 minutes to remove moisture.

    • Repeat the grinding and drying cycle for a total of 2.5 hours.

    • Calcine the final powder at 800°C for 1 hour in a muffle furnace.

1.2 Sol-Gel Method [13]

The sol-gel method allows for the synthesis of nanosized particles at lower temperatures.

  • Materials: Bismuth salt (e.g., bismuth nitrate), Titanium precursor (e.g., titanium isopropoxide), Glacial acetic acid, Deionized water, Acetylacetone.

  • Procedure:

    • Prepare a bismuth precursor solution by dissolving 5 g of bismuth salt in a mixture of 4 mL of glacial acetic acid and 1 mL of deionized water with constant stirring. An extra 10% weight of the Bi salt can be added to compensate for potential evaporation during synthesis.

    • Prepare a titanium precursor solution by dissolving 0.79 mL of titanium isopropoxide dropwise in 0.55 mL of acetylacetone in a cold bath under constant stirring.

    • Mix the two precursor solutions.

    • The resulting sol can be aged and then calcined to obtain the this compound powder.

1.3 Hydrothermal Method [14]

This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel.

  • Materials: Bismuth nitrate pentahydrate, Titanium isopropoxide, Benzyl alcohol, Ethanol.

  • Procedure:

    • Dissolve 3.64 g of bismuth nitrate pentahydrate in 15 mL of benzyl alcohol with stirring for 15 minutes.

    • To this solution, add 15 mL of a benzyl alcohol solution containing 0.186 g of titanium isopropoxide.

    • Continue stirring for 4 hours.

    • Transfer the mixture to a 50 mL stainless-steel Teflon-lined autoclave and heat at 130°C for 24 hours.

    • Collect the precipitate by washing three times with a 1:1 ethanol:water solution.

    • Dry the product at 80°C for 48 hours, followed by calcination at 450°C for 3 hours.

Protocol 2: Photocatalytic Activity Evaluation

This protocol describes a typical experiment for evaluating the photocatalytic degradation of an organic dye.

  • Materials and Equipment: this compound photocatalyst, Organic dye (e.g., Methylene Blue, Rhodamine B), Deionized water, Beaker or photoreactor, Light source (e.g., Xenon lamp, UV lamp), Magnetic stirrer, UV-Vis spectrophotometer.

  • Procedure:

    • Catalyst Suspension: Disperse a specific amount of the this compound photocatalyst (e.g., 5 mg) in a defined volume of an aqueous solution of the organic dye (e.g., 50 mL of 0.1 µmol/L Methylene Blue).[13]

    • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

    • Photocatalytic Reaction: Irradiate the suspension with a suitable light source. A water filter can be used to mitigate IR irradiation from the lamp.[13]

    • Sampling: At regular time intervals, withdraw aliquots of the suspension.

    • Analysis: Centrifuge or filter the aliquots to remove the catalyst particles. Measure the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.

    • Calculation of Degradation Efficiency: The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100 where C0 is the initial concentration of the dye (after the dark adsorption step) and Ct is the concentration at time t.

Visualizations

Photocatalytic Mechanism of this compound

Photocatalytic_Mechanism cluster_semiconductor This compound cluster_reactions Redox Reactions cluster_oxidation Oxidation cluster_reduction Reduction VB Valence Band (VB) CB Conduction Band (CB) VB->CB e- h_plus h+ e_minus e- OH_rad •OH h_plus->OH_rad H2O/OH- Pollutant_ox Degraded Pollutants h_plus->Pollutant_ox Direct Oxidation OH_rad->Pollutant_ox Oxidation O2_rad •O2- e_minus->O2_rad O2 O2_rad->Pollutant_ox Oxidation Light Light (hν) Light->VB Excitation H2O H2O OH_minus OH- O2 O2 Pollutants Organic Pollutants

Caption: General mechanism of photocatalysis on this compound.

Experimental Workflow for Photocatalytic Degradation

Experimental_Workflow Start Start Synthesis 1. Synthesis of This compound Start->Synthesis Characterization 2. Material Characterization (XRD, SEM, etc.) Synthesis->Characterization Dispersion 4. Catalyst Dispersion in Solution Characterization->Dispersion Preparation 3. Preparation of Pollutant Solution Preparation->Dispersion Dark 5. Stirring in Dark (Adsorption-Desorption Equilibrium) Dispersion->Dark Irradiation 6. Light Irradiation Dark->Irradiation Sampling 7. Sampling at Time Intervals Irradiation->Sampling Analysis 8. Analysis (UV-Vis Spectrophotometry) Sampling->Analysis Results 9. Data Analysis and Degradation Efficiency Calculation Analysis->Results End End Results->End

Caption: Workflow for a typical photocatalytic degradation experiment.

References

Application Notes and Protocols for Bismuth Titanate in Lead-Free Piezoelectric Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bismuth titanate-based materials for the development of lead-free piezoelectric devices. This document includes detailed experimental protocols for the synthesis and characterization of these materials, alongside comparative data to aid in material selection and device design.

Introduction to this compound Piezoelectrics

This compound (Bi₄Ti₃O₁₂) and its derivatives, particularly sodium this compound (Na₀.₅Bi₀.₅TiO₃ or BNT), are at the forefront of research into environmentally friendly, lead-free piezoelectric materials.[1][2] The toxicity of lead in widely used piezoelectric ceramics like lead zirconate titanate (PZT) has necessitated the development of viable alternatives.[1] this compound-based materials exhibit promising piezoelectric and ferroelectric properties, making them suitable for a range of applications including sensors, actuators, and transducers.[3][4]

BNT, in its pure form, demonstrates strong ferroelectric properties with a high remnant polarization (Pr) of approximately 38 μC/cm² and a high Curie temperature (Tc) around 320°C.[5][6] However, it also possesses a large coercive field (Ec) of about 73 kV/cm, which can make the material difficult to pole.[5] To enhance its piezoelectric performance, BNT is often modified by forming solid solutions with other perovskite materials like barium titanate (BaTiO₃) and potassium this compound (K₀.₅Bi₀.₅TiO₃).[5][7] These modifications can lead to the formation of a morphotropic phase boundary (MPB), which is a region in the phase diagram where the piezoelectric properties are often maximized.[7]

Quantitative Data on this compound-Based Materials

The following tables summarize key piezoelectric and ferroelectric properties of various this compound-based compositions synthesized through different methods. This data is essential for selecting the appropriate material for a specific application.

Material CompositionSynthesis MethodPiezoelectric Coefficient (d₃₃) (pC/N)Curie Temperature (T꜀) (°C)Remnant Polarization (Pᵣ) (µC/cm²)Coercive Field (E꜀) (kV/cm)
Na₀.₅Bi₀.₅TiO₃ (BNT)Solid-State~64-85[5][8]~320[5][6]~38[5][6]~73[5]
(Bi₀.₅Na₀.₅)TiO₃-(Bi₀.₅K₀.₅)TiO₃Solid-State85[5]31035.8[5]47[5]
0.94(Bi₀.₅Na₀.₅)TiO₃-0.06BaTiO₃Solid-State122-141[9]271-278[9]23-32.6[9]32-32.1[9]
0.875(Bi₀.₅Na₀.₅)TiO₃-0.125BaTiO₃Solid-State88.6[10]>200[10]--
0.95(Na₀.₅Bi₀.₅)TiO₃–0.05BaTiO₃-0.05K₀.₅Bi₀.₅TiO₃Solid-State148[7]---
Bi₄Ti₃O₁₂ (BTO)Solid-State~20[11]~675--
Nb-doped Bi₄Ti₃O₁₂Solid-State39[11]690[11]11.5 (2Pr)[12]-
Ce-doped Bi₃TiTaO₉Solid-State16.2[13]879[13]5.4[13]57.5[13]
Nd and V-doped Bi₄Ti₃O₁₂Solid-State-->12.5 (Pr)[2]-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based piezoelectric materials are provided below.

Synthesis Protocols

This protocol describes a conventional mixed-oxide method for preparing BNT-BT ceramics.[9][14]

Workflow for Solid-State Synthesis

start Start: Raw Material Weighing weigh Weigh Bi₂O₃, Na₂CO₃, TiO₂, BaCO₃ start->weigh mix Ball Mill Mixing (e.g., 24h in ethanol) weigh->mix dry Drying (e.g., 80°C) mix->dry calcine Calcination (e.g., 800-900°C for 2-4h) dry->calcine remill Re-milling calcine->remill press Pressing into Pellets (with PVA binder) remill->press sinter Sintering (e.g., 1100-1200°C for 2h) press->sinter end End: Ceramic Pellets sinter->end

Caption: Workflow for Solid-State Synthesis of BNT-BT Ceramics.

Materials and Equipment:

  • Bismuth(III) oxide (Bi₂O₃)

  • Sodium carbonate (Na₂CO₃)

  • Titanium dioxide (TiO₂)

  • Barium carbonate (BaCO₃)

  • Ball mill with zirconia grinding media

  • Drying oven

  • High-temperature furnace

  • Hydraulic press

  • Polyvinyl alcohol (PVA) binder solution

Procedure:

  • Weighing: Stoichiometric amounts of Bi₂O₃, Na₂CO₃, TiO₂, and BaCO₃ powders are weighed according to the desired composition (e.g., for 0.94(Bi₀.₅Na₀.₅)TiO₃-0.06BaTiO₃).[14]

  • Mixing and Milling: The weighed powders are placed in a ball mill with zirconia balls and ethanol as the milling medium. The mixture is milled for approximately 24 hours to ensure homogeneity.

  • Drying: The milled slurry is dried in an oven at around 80°C to evaporate the ethanol.

  • Calcination: The dried powder is calcined in a furnace at a temperature range of 800-900°C for 2-4 hours to form the desired perovskite phase.[14]

  • Re-milling: The calcined powder is re-milled to break up agglomerates.

  • Pellet Pressing: The re-milled powder is mixed with a PVA binder solution and then uniaxially pressed into pellets of the desired dimensions.

  • Sintering: The green pellets are sintered in a furnace at temperatures between 1100°C and 1200°C for 2 hours to achieve high density.[10]

The sol-gel method offers a route to produce thin films with good homogeneity at relatively low temperatures.[15][16]

Workflow for Sol-Gel Synthesis of Thin Films

start Start: Precursor Solution prepare_sol Prepare Bi and Ti Precursor Solutions start->prepare_sol mix_sol Mix Solutions to Form Sol prepare_sol->mix_sol spin_coat Spin Coating on Substrate mix_sol->spin_coat dry_pyro Drying and Pyrolysis (e.g., 150°C and 350°C) spin_coat->dry_pyro crystallize Crystallization (e.g., 750°C in muffle furnace) dry_pyro->crystallize end End: Crystalline Thin Film crystallize->end

Caption: Workflow for Sol-Gel Synthesis of this compound Thin Films.

Materials and Equipment:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Bismuth acetate

  • Titanium(IV) isopropoxide or Titanium(IV) butoxide[15]

  • 2-methoxyethanol (as solvent)

  • Acetic acid (as stabilizer)

  • Spin coater

  • Hot plate

  • Tube furnace or muffle furnace

  • Substrates (e.g., Pt/TiO₂/SiO₂/Si)[17]

Procedure:

  • Precursor Solution Preparation: Bismuth nitrate is dissolved in 2-methoxyethanol and stabilized with acetic acid. Titanium isopropoxide is separately dissolved in 2-methoxyethanol.

  • Sol Formation: The two solutions are mixed in the correct stoichiometric ratio to form a stable sol.

  • Spin Coating: The sol is dispensed onto a substrate and spun at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform film.

  • Drying and Pyrolysis: The coated substrate is dried on a hot plate at a low temperature (e.g., 150°C) to remove solvents, followed by pyrolysis at a higher temperature (e.g., 350°C) to decompose organic precursors.[17]

  • Crystallization: The film is then annealed in a furnace at a higher temperature (e.g., 750°C) to crystallize it into the desired perovskite structure.[17] This process of coating, drying, pyrolysis, and crystallization can be repeated to achieve the desired film thickness.

Hydrothermal synthesis allows for the formation of crystalline powders at lower temperatures compared to the solid-state method.[18][19]

Workflow for Hydrothermal Synthesis

start Start: Precursor Preparation prepare_precursors Prepare Bi and Ti Precursors start->prepare_precursors mix_precipitate Mix and Add Mineralizer (e.g., NaOH) to form precipitate prepare_precursors->mix_precipitate hydrothermal_rxn Hydrothermal Reaction in Autoclave (e.g., 200°C for 24h) mix_precipitate->hydrothermal_rxn cool_wash Cool, Filter, and Wash hydrothermal_rxn->cool_wash dry_powder Dry to Obtain Powder cool_wash->dry_powder end End: Crystalline Powder dry_powder->end

Caption: Workflow for Hydrothermal Synthesis of BNT Powders.

Materials and Equipment:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Titanium(IV) isopropoxide

  • Sodium hydroxide (NaOH)

  • Teflon-lined stainless steel autoclave

  • Drying oven

Procedure:

  • Precursor Preparation: Bismuth nitrate and titanium isopropoxide are used as starting materials in a 4:3 molar ratio for Bi₄Ti₃O₁₂.[19] For BNT, appropriate amounts of sodium and bismuth precursors are used.

  • Mixing and Precipitation: The precursors are mixed, and a mineralizer such as sodium hydroxide is added to adjust the pH (e.g., to 13) and form a precipitate.[19]

  • Hydrothermal Reaction: The resulting suspension is placed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 200°C) for a certain duration (e.g., 24 hours).[18]

  • Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The product is then filtered and washed several times with deionized water.

  • Drying: The final powder is dried in an oven to obtain the crystalline this compound.

Characterization Protocols

XRD is used to determine the crystal structure and phase purity of the synthesized materials.

Procedure:

  • Sample Preparation: A small amount of the sintered ceramic pellet is crushed into a fine powder using an agate mortar and pestle.

  • Data Acquisition: The powder is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 20° to 80°.[20]

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. Rietveld refinement can be used for detailed structural analysis.[5]

SEM is employed to observe the surface morphology and microstructure, such as grain size and porosity, of the sintered ceramics.

Procedure:

  • Sample Preparation: The sintered ceramic pellets are polished to a mirror finish. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging under the electron beam.[21][22]

  • Imaging: The prepared sample is mounted on an SEM stub using conductive carbon tape.[22] The sample is then introduced into the SEM chamber, and images are captured at various magnifications.

The direct piezoelectric coefficient (d₃₃) is a key parameter for evaluating the performance of a piezoelectric material. It is commonly measured using a d₃₃ meter.[1][3]

Procedure:

  • Sample Preparation: The sintered ceramic pellets are electroded on their parallel faces with silver paste and then poled in a silicone oil bath by applying a high DC electric field at an elevated temperature.

  • Measurement Setup: The poled sample is placed between the probes of the d₃₃ meter.[1]

  • Measurement: The instrument applies a known alternating force to the sample and measures the resulting charge generated. The d₃₃ value is then displayed directly by the meter. It is good practice to measure the sample, then rotate it 180 degrees and measure again, averaging the two values.[1]

References

Application Notes and Protocols: Doping Effects on Bismuth Titanate Ferroelectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of doping on the ferroelectric properties of bismuth titanate (Bi4Ti3O12 or BiT). This document includes quantitative data on various dopants, detailed experimental protocols for synthesis and characterization, and visualizations of key concepts and workflows.

Introduction to Doping in this compound

This compound is a lead-free ferroelectric material with a high Curie temperature, making it a promising candidate for applications in non-volatile memories, sensors, and actuators.[1] However, pure BiT often suffers from high leakage currents and poor fatigue resistance. Doping, the intentional introduction of impurities into a material, is a widely employed strategy to enhance its ferroelectric properties. Doping in BiT can occur at two primary sites: the A-site, typically occupied by Bi³⁺ ions, and the B-site, occupied by Ti⁴⁺ ions.

A-site doping , commonly with lanthanide elements such as Lanthanum (La), Neodymium (Nd), Samarium (Sm), Praseodymium (Pr), and Europium (Eu), has been shown to improve fatigue endurance and enhance remnant polarization.[1] B-site doping , often with transition metals like Niobium (Nb), Tungsten (W), Chromium (Cr), Iron (Fe), Cobalt (Co), and Nickel (Ni), can also significantly influence the ferroelectric characteristics. The effects of doping are intricately linked to factors such as the ionic radii of the dopants, their valence states, and their influence on the concentration of oxygen vacancies within the crystal lattice.

Data Presentation: Effects of Dopants on Ferroelectric Properties

The following tables summarize the quantitative effects of various dopants on the key ferroelectric properties of this compound.

Table 1: A-Site Doping Effects on this compound

DopantConcentrationRemnant Polarization (2Pr) (μC/cm²)Coercive Field (2Ec) (kV/cm)Curie Temperature (Tc) (°C)NotesReference
La0.7570132-Thin film, annealed at 650°C[2]
La0.25 mol%---Suppresses oxygen vacancies, improves polarization[3]
La0.50 mol%---Suppresses oxygen vacancies, improves polarization[3]
La0.75 mol%---Suppresses oxygen vacancies, improves polarization[3]
La1.0 mol%---Suppresses oxygen vacancies, improves polarization[3]
Nd0.85---Enhanced energy density and fatigue endurance[4]

Table 2: B-Site Doping Effects on this compound

DopantConcentrationRemnant Polarization (2Pr) (μC/cm²)Coercive Field (2Ec) (kV/cm)Curie Temperature (Tc) (°C)NotesReference
Nb0.08528.1--Enhanced remnant polarization[5]
Nb0.5%2.62--In BNT-ST26 ceramic[6]
Nb1.0%---Grain size decreases with increasing concentration[7]
Nb1.5%---Grain size decreases with increasing concentration[7]
Nb2.0%---Grain size decreases with increasing concentration[7]
Co----Reduces optical bandgap[8]
Fe, Co----Reduces optical bandgap, enhances photocurrent
W/Cr0.025-0.15---Systematic changes in lattice parameters[9]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of doped this compound.

Synthesis of Doped this compound via Sol-Gel Method

The sol-gel method offers excellent chemical stoichiometry and lower crystallization temperatures.

Materials:

  • Bismuth nitrate pentahydrate [Bi(NO₃)₃·5H₂O]

  • Titanium isopropoxide [Ti{OCH(CH₃)₂}₄]

  • Dopant precursor (e.g., Lanthanum nitrate, Niobium ethoxide)

  • 2-methoxyethanol (solvent)

  • Acetic acid (chelating agent)

  • Acetylacetone (stabilizer)

Protocol:

  • Precursor Solution Preparation:

    • Dissolve bismuth nitrate pentahydrate and the dopant precursor in 2-methoxyethanol with acetic acid. Stir the solution until all solids are dissolved.

    • In a separate container, dissolve titanium isopropoxide in 2-methoxyethanol and add acetylacetone as a stabilizer.

  • Mixing and Hydrolysis:

    • Slowly add the titanium solution to the bismuth/dopant solution while stirring continuously.

    • Add a mixture of deionized water and 2-methoxyethanol to the solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

  • Gelation and Aging:

    • Continue stirring the sol at room temperature until a transparent gel is formed.

    • Age the gel for 24-48 hours to allow the polycondensation reactions to complete.

  • Drying and Calcination:

    • Dry the gel in an oven at 100-150°C for 24 hours to remove residual solvents.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace at a temperature typically between 500°C and 800°C for 2-4 hours to obtain the crystalline doped this compound phase.[10]

Synthesis of Doped this compound via Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for preparing ceramic materials.[11]

Materials:

  • Bismuth oxide (Bi₂O₃)

  • Titanium dioxide (TiO₂)

  • Dopant oxide (e.g., La₂O₃, Nb₂O₅)

  • Polyvinyl alcohol (PVA) solution (binder)

Protocol:

  • Mixing:

    • Weigh the starting oxide powders in stoichiometric amounts.

    • Mix the powders thoroughly in a mortar and pestle or by ball milling for several hours to ensure homogeneity.

  • Calcination:

    • Place the mixed powder in an alumina crucible and calcine at a high temperature, typically between 800°C and 1000°C, for 2-4 hours to form the desired crystalline phase.

  • Grinding and Pelletizing:

    • Grind the calcined powder again to break up any agglomerates.

    • Add a few drops of PVA solution as a binder and press the powder into pellets using a hydraulic press.

  • Sintering:

    • Sinter the pellets at a higher temperature, typically between 1000°C and 1200°C, for 2-4 hours to achieve high density.[12]

Ferroelectric Hysteresis Loop Measurement

The ferroelectric hysteresis loop (P-E loop) is a key characteristic of a ferroelectric material. A Sawyer-Tower circuit is commonly used for this measurement.[4][13]

Equipment:

  • Sawyer-Tower circuit

  • High-voltage amplifier

  • Digital oscilloscope

  • Function generator

  • Sample holder with electrodes

Protocol:

  • Sample Preparation:

    • Ensure the doped this compound sample (thin film or ceramic pellet) has electrodes deposited on its top and bottom surfaces.

  • Circuit Connection:

    • Connect the sample in series with a standard linear capacitor in the Sawyer-Tower circuit.

    • The voltage across the sample is proportional to the applied electric field (E), and the voltage across the standard capacitor is proportional to the polarization (P) of the sample.

  • Measurement:

    • Apply a sinusoidal or triangular wave voltage from the function generator, amplified by the high-voltage amplifier, to the circuit.

    • Measure the voltage across the sample (Vx) and the voltage across the standard capacitor (Vy) using the digital oscilloscope.

  • Data Analysis:

    • Plot Vy (proportional to P) versus Vx (proportional to E) to obtain the P-E hysteresis loop.

    • From the loop, determine the remnant polarization (Pr), saturation polarization (Ps), and coercive field (Ec).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of doped this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis_method Choose Synthesis Method (Sol-Gel or Solid-State) precursor_prep Precursor Preparation and Mixing synthesis_method->precursor_prep thermal_treatment Calcination and Sintering precursor_prep->thermal_treatment structural Structural Analysis (XRD) thermal_treatment->structural microstructural Microstructural Analysis (SEM) structural->microstructural ferroelectric Ferroelectric Properties (P-E Loop) microstructural->ferroelectric dielectric Dielectric Properties ferroelectric->dielectric

Fig. 1: Experimental workflow for doped this compound.
Doping Effects on Ferroelectric Properties

The diagram below illustrates the influence of donor and acceptor doping on the ferroelectric properties of this compound, with a focus on the role of oxygen vacancies.

doping_effects cluster_doping Doping Strategy cluster_defects Defect Chemistry cluster_properties Ferroelectric Properties donor Donor Doping (e.g., Nb⁵⁺ for Ti⁴⁺) charge_compensation Charge Compensation donor->charge_compensation Reduces Vₒ•• concentration remnant_polarization Remnant Polarization (Pr) donor->remnant_polarization Enhances fatigue_resistance Fatigue Resistance donor->fatigue_resistance Improves acceptor Acceptor Doping (e.g., Fe³⁺ for Ti⁴⁺) acceptor->charge_compensation Increases Vₒ•• concentration acceptor->fatigue_resistance Degrades oxygen_vacancies Oxygen Vacancies (Vₒ••) domain_wall_pinning Domain Wall Pinning oxygen_vacancies->domain_wall_pinning High concentration increases pinning charge_compensation->oxygen_vacancies domain_wall_pinning->remnant_polarization Reduced pinning can increase Pr domain_wall_pinning->fatigue_resistance Reduced pinning improves resistance

Fig. 2: Influence of doping on ferroelectric properties.

Conclusion

Doping is a critical strategy for tailoring the ferroelectric properties of this compound to meet the demands of various applications. A-site doping with lanthanides is particularly effective in improving fatigue resistance, while B-site doping with elements like niobium can significantly enhance remnant polarization. The underlying mechanisms often involve the modulation of oxygen vacancy concentration, which plays a crucial role in domain wall pinning and, consequently, the fatigue behavior of the material. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize doped this compound systems for advanced ferroelectric devices.

References

Application Notes and Protocols for Bismuth Titanate in High-Frequency Dielectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Materials Science and Electronic Engineering

Introduction

Bismuth titanate-based ceramics are a class of dielectric materials that have garnered significant interest for high-frequency applications, particularly in the microwave and millimeter-wave spectra. Their favorable characteristics, including high dielectric constants, low dielectric loss, and good temperature stability, make them suitable for use in a variety of electronic components such as resonators, filters, and antennas. This document provides a comprehensive overview of the properties of different this compound compositions, detailed protocols for their synthesis and characterization, and logical workflows for their application development.

The two most commonly investigated forms of this compound are the Aurivillius phase (e.g., Bi₄Ti₃O₁₂) and the pyrochlore phase (e.g., Bi₂Ti₂O₇). The dielectric properties of these materials can be tailored through various synthesis techniques and by introducing dopants to modify the crystal structure and, consequently, the material's response at high frequencies.

High-Frequency Dielectric Properties of this compound Ceramics

The performance of a dielectric material at high frequencies is primarily determined by three key parameters: the dielectric constant (εr), the quality factor (Q×f), and the temperature coefficient of resonant frequency (τf). The dielectric constant influences the size of the electronic component, the quality factor relates to the energy loss, and the temperature coefficient of resonant frequency indicates the stability of the component with temperature variations. A summary of these properties for various this compound-based ceramics is presented in the table below.

Material CompositionSynthesis MethodMeasurement Frequency (GHz)Dielectric Constant (εr)Quality Factor (Q×f) (GHz)Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)
Ca₁.₂Bi₂.₈Ti₃O₁₁.₄Solid-State ReactionNot Specified166704Not Reported
3 wt% Ho³⁺-doped Bi₂Ti₂O₇Citrate Sol-GelNot Specified115.021,515+30
0.66Bi₂Ti₂O₇-0.34TiO₂Solid-State ReactionNot Specified~115 (at 1 MHz)Not Reported~ +4

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound ceramics and the measurement of their high-frequency dielectric properties.

Synthesis of this compound Ceramics

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline ceramics.

Materials and Equipment:

  • High-purity Bi₂O₃ and TiO₂ powders

  • Ball mill with zirconia grinding media

  • Isopropanol

  • Drying oven

  • High-temperature furnace

  • Hydraulic press and pellet die

  • Alumina crucibles

Protocol:

  • Stoichiometric Weighing: Accurately weigh stoichiometric amounts of Bi₂O₃ and TiO₂ powders according to the desired final composition (e.g., for Bi₄Ti₃O₁₂, a 2:3 molar ratio of Bi₂O₃ to TiO₂).

  • Milling: Place the weighed powders into a ball mill jar with zirconia grinding media and isopropanol. Mill the mixture for 24 hours to ensure homogeneity and reduce particle size.

  • Drying: After milling, dry the slurry in an oven at 120°C for 12 hours to evaporate the isopropanol.

  • Calcination: Place the dried powder in an alumina crucible and calcine in a high-temperature furnace. A typical calcination profile is to heat at a rate of 5°C/min to 800-900°C and hold for 2-4 hours. This step initiates the formation of the this compound phase.

  • Powder Preparation: After calcination, grind the resulting powder to break up any agglomerates.

  • Pellet Pressing: Add a small amount of a binder (e.g., polyvinyl alcohol solution) to the calcined powder and press it into pellets using a hydraulic press and a pellet die at a pressure of approximately 150-200 MPa.

  • Sintering: Place the green pellets on a platinum foil within an alumina crucible and sinter them in a high-temperature furnace. A typical sintering profile is to heat at a rate of 3-5°C/min to 1050-1150°C and hold for 2-5 hours. The exact temperature and duration will depend on the specific composition and desired density.

  • Cooling: Allow the furnace to cool down to room temperature at a controlled rate (e.g., 5°C/min) to prevent thermal shock and cracking of the ceramic pellets.

The sol-gel method offers better chemical homogeneity and lower synthesis temperatures compared to the solid-state reaction method.

Materials and Equipment:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • 2-methoxyethanol (as solvent)

  • Acetic acid (as a chelating agent)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Drying oven

  • Furnace

Protocol:

  • Precursor Solution A (Bismuth): Dissolve bismuth nitrate pentahydrate in 2-methoxyethanol with the aid of acetic acid. Stir the solution at room temperature until the bismuth nitrate is completely dissolved.

  • Precursor Solution B (Titanium): In a separate beaker, dissolve titanium(IV) isopropoxide in 2-methoxyethanol. This step should be performed in a dry atmosphere (e.g., a glove box) due to the moisture sensitivity of the titanium precursor.

  • Mixing: Slowly add the titanium precursor solution to the bismuth precursor solution while stirring continuously.

  • Hydrolysis: Add a mixture of deionized water and 2-methoxyethanol dropwise to the combined solution to initiate hydrolysis and polycondensation reactions. Continue stirring for several hours to form a stable sol.

  • Gelation: Heat the sol at 60-80°C while stirring until a transparent gel is formed.

  • Drying: Dry the gel in an oven at 120°C for 24 hours to remove residual solvents and water, resulting in a xerogel.

  • Calcination: Grind the xerogel into a fine powder and calcine it in a furnace. A typical calcination profile involves heating to 600-700°C at a rate of 2-5°C/min and holding for 2 hours to obtain the crystalline Bi₄Ti₃O₁₂ powder.

High-Frequency Dielectric Property Measurement

The Hakki-Coleman method is a widely used technique for accurately measuring the dielectric properties of low-loss materials in the microwave frequency range.[1]

Equipment:

  • Vector Network Analyzer (VNA)

  • Dielectric resonator measurement fixture (two parallel conducting plates)

  • Precision calipers or micrometer

  • Computer with control and analysis software

Protocol:

  • Sample Preparation: Prepare a cylindrical ceramic sample with a precisely known diameter and height. The surfaces should be polished to be flat and parallel.

  • Fixture Setup: Place the cylindrical sample between the two parallel conducting plates of the measurement fixture.

  • VNA Calibration: Calibrate the VNA over the desired frequency range.

  • Measurement: Connect the fixture to the VNA and measure the transmission coefficient (S₂₁) as a function of frequency. Identify the resonant frequency (f₀) and the 3 dB bandwidth (Δf) of the TE₀₁₁ mode.

  • Calculation:

    • The dielectric constant (εr) is calculated from the resonant frequency and the dimensions of the sample using specialized software or by solving the characteristic equations for the TE₀₁₁ mode.

    • The unloaded quality factor (Qᵤ) is calculated from the resonant frequency and the 3 dB bandwidth. The quality factor of the fixture's conductors is also taken into account for accurate measurements.

    • The Q×f value is then determined by multiplying the unloaded quality factor by the resonant frequency.

  • Temperature Coefficient Measurement: To determine the temperature coefficient of resonant frequency (τf), place the measurement fixture in a temperature-controlled chamber. Measure the resonant frequency at different temperatures (e.g., from 25°C to 85°C) and calculate τf using the following formula: τf = (f₂ - f₁) / (f₁ * (T₂ - T₁)) where f₁ and f₂ are the resonant frequencies at temperatures T₁ and T₂, respectively.

The cavity perturbation technique is suitable for measuring the dielectric properties of small samples.[2][3]

Equipment:

  • Vector Network Analyzer (VNA)

  • Resonant cavity

  • Sample holder (e.g., a thin quartz tube)

  • Computer with control and analysis software

Protocol:

  • Sample Preparation: Prepare a small, regularly shaped sample (e.g., a thin rod or a small sphere) of the this compound ceramic.

  • Empty Cavity Measurement: Measure the resonant frequency (f₀) and the quality factor (Q₀) of the empty resonant cavity.

  • Loaded Cavity Measurement: Place the sample in the region of maximum electric field within the cavity and measure the new resonant frequency (fₛ) and quality factor (Qₛ).

  • Calculation:

    • The change in resonant frequency (Δf = f₀ - fₛ) and the change in the quality factor are used to calculate the real and imaginary parts of the dielectric permittivity. The calculation involves the volume of the sample and the cavity, and a form factor that depends on the shape of the sample and the cavity mode.

    • The dielectric constant (εr) is the real part of the complex permittivity.

    • The loss tangent (tan δ) is the ratio of the imaginary part to the real part of the permittivity.

Visualization of Workflows and Relationships

Experimental Workflow for this compound Ceramic Development

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Precursor Selection (e.g., Bi2O3, TiO2) mixing Mixing & Milling start->mixing calcination Calcination mixing->calcination pelletizing Pelletizing calcination->pelletizing sintering Sintering pelletizing->sintering structural Structural Analysis (XRD, SEM) sintering->structural device Device Fabrication (e.g., Resonator) dielectric High-Frequency Dielectric Measurement structural->dielectric dielectric->device testing Performance Testing device->testing

Caption: Experimental workflow for this compound ceramics.

Relationship Between Properties and High-Frequency Performance

property_performance_relationship cluster_material_properties Material Properties cluster_dielectric_properties High-Frequency Dielectric Properties cluster_performance Device Performance composition Composition (Dopants, Stoichiometry) microstructure Microstructure (Grain Size, Porosity) composition->microstructure crystal_structure Crystal Structure (Phase, Lattice Parameters) composition->crystal_structure quality_factor Quality Factor (Q×f) microstructure->quality_factor dielectric_constant Dielectric Constant (εr) crystal_structure->dielectric_constant tau_f Temp. Coefficient (τf) crystal_structure->tau_f miniaturization Miniaturization dielectric_constant->miniaturization selectivity Selectivity & Low Loss quality_factor->selectivity stability Temperature Stability tau_f->stability

Caption: Property-performance relationships in dielectrics.

Conclusion

This compound-based ceramics present a promising platform for the development of advanced high-frequency dielectric components. By carefully controlling the synthesis process and chemical composition, it is possible to tailor their dielectric properties to meet the stringent requirements of modern wireless communication systems. The protocols and data presented in this document serve as a valuable resource for researchers and scientists working in this field, enabling further innovation and application of these versatile materials.

References

Application Notes and Protocols for Bismuth Titanate in Non-Volatile Memory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth titanate (Bi₄Ti₃O₁₂, BTO), a lead-free ferroelectric material, for non-volatile memory applications. The document details the synthesis of BTO thin films, fabrication of memory devices, and characterization of their electrical properties. Additionally, it touches upon the potential relevance of such materials in the biomedical field.

Introduction to this compound for Non-Volatile Memory

This compound is a member of the Aurivillius family of layered perovskites, characterized by (Bi₂O₂)₂⁺ layers interleaved with (Bi₂Ti₃O₁₀)₂⁻ perovskite-like blocks.[1] Its ferroelectric nature, marked by a spontaneous electric polarization that can be switched between two stable states by an external electric field, makes it a promising candidate for non-volatile memory technologies like Ferroelectric Random Access Memory (FeRAM).[2][3] The key advantages of BTO and its doped variants include a high Curie temperature, lead-free composition, and excellent fatigue resistance, particularly when doped with lanthanides such as Lanthanum (La) or Neodymium (Nd).[4][5]

Quantitative Data Summary

The ferroelectric properties of this compound can be significantly enhanced by doping. The following table summarizes key performance metrics for undoped and doped BTO thin films from various studies.

Material CompositionDeposition Method2Pr (μC/cm²)2Ec (kV/cm)Retention CharacteristicsEndurance CyclesReference(s)
Bi₄Ti₃O₁₂ (BTO)Solid State~15-Prone to fatigue-[5]
Bi₃.₂₅La₀.₇₅Ti₃O₁₂ (BLT)-> SBT films-Fatigue-free on metal electrodes> 10¹⁰[4]
Bi₃.₄Ce₀.₆Ti₃O₁₂ (BCeT)Metal-Organic Decomposition62.1-Fatigue-free5x10¹⁰[6]
Bi₃.₂Y₀.₈Ti₃O₁₂ (BYT)MOCVD58116Fatigue-free> 10⁸[6]
Bi₄-xNdxTi₃O₁₂ (BNdT)Solid State~50-Superior fatigue endurance-[5][7]
Bi₄-xNdxTi₂.₉₇V₀.₀₃O₁₂Solid State2Pr max ~452Ec max ~200--[5]
Tb-doped BTOElectroceramic> 16> 75--
Vanadium-doped BTOLaser Ablation48-Measurable up to 450°C-[8]

2Pr: Remanent Polarization, 2Ec: Coercive Field

Experimental Protocols

Protocol for Sol-Gel Synthesis of this compound Thin Films

This protocol describes the preparation of a Bi₄Ti₃O₁₂ precursor solution and the subsequent deposition of thin films using spin coating.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • 2-methoxyethanol (CH₃OCH₂CH₂OH)

  • Acetylacetone (CH₃COCH₂COCH₃)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Substrates (e.g., Pt/Ti/SiO₂/Si)

Equipment:

  • Hotplate with magnetic stirrer

  • Spin coater

  • Tube furnace or Rapid Thermal Annealing (RTA) system

  • Syringe filters (0.2 µm)

Procedure:

  • Precursor Solution Preparation: a. Prepare a 0.1 M bismuth precursor solution by dissolving bismuth (III) nitrate pentahydrate in 2-methoxyethanol. A small amount of glacial acetic acid can be added to aid dissolution. Stir at room temperature until a clear solution is obtained. An excess of 10% Bi is often used to compensate for bismuth loss during annealing.[9] b. Prepare a 0.1 M titanium precursor solution by dissolving titanium (IV) isopropoxide in 2-methoxyethanol. Add acetylacetone as a chelating agent to stabilize the titanium precursor against hydrolysis, with a molar ratio of Ti:acetylacetone of 1:1. Stir until the solution is clear and stable. c. Mix the bismuth and titanium precursor solutions in a stoichiometric ratio (Bi:Ti = 4:3) with continuous stirring. d. Age the final solution for 24 hours before use. Filter the solution through a 0.2 µm syringe filter prior to spin coating.

  • Thin Film Deposition: a. Clean the Pt/Ti/SiO₂/Si substrates ultrasonically in acetone, isopropanol, and deionized water, each for 15 minutes, and then dry with nitrogen gas. b. Dispense the precursor solution onto the substrate and spin coat at 3000-4000 rpm for 30-40 seconds.[9][10] c. Dry the coated film on a hotplate at 150-200°C for 5-10 minutes to evaporate the solvents. d. Pyrolyze the film at 300-400°C for 5-10 minutes to remove organic residues. e. Repeat steps 2b-2d to achieve the desired film thickness.

  • Crystallization: a. Anneal the amorphous film in a tube furnace or RTA system in an oxygen or air atmosphere.[11] b. A typical annealing temperature is between 600°C and 750°C for 30 to 120 minutes to achieve a well-crystallized orthorhombic phase.[3][12] The ramp rate should be controlled, for example, at 5-10°C/min.

Protocol for MFM Capacitor Fabrication

This protocol outlines the fabrication of a Metal-Ferroelectric-Metal (MFM) capacitor structure for electrical characterization.

Materials:

  • BTO-coated substrate from Protocol 3.1

  • Top electrode material (e.g., Platinum, Gold)

  • Photoresist and developer

  • Acetone

Equipment:

  • Sputtering or thermal evaporation system for metal deposition

  • Photolithography equipment (spin coater, mask aligner, UV light source)

  • Etching system (e.g., ion milling)

Procedure:

  • Bottom Electrode: The Pt/Ti/SiO₂/Si substrate serves as the bottom electrode.

  • Ferroelectric Layer: Deposit the BTO thin film as described in Protocol 3.1.

  • Top Electrode Deposition: a. Deposit a top electrode layer (e.g., 100 nm of Pt or Au) over the entire surface of the BTO film using sputtering or thermal evaporation.[13]

  • Photolithography: a. Spin coat a layer of photoresist onto the top electrode. b. Use a photomask with the desired capacitor dot pattern to expose the photoresist to UV light. c. Develop the photoresist to create a pattern of the top electrodes.

  • Etching: a. Use an appropriate etching method (e.g., ion milling or wet etching) to remove the exposed top electrode material, leaving behind the desired dot capacitor structure.

  • Photoresist Removal: a. Remove the remaining photoresist using acetone. The resulting structure will be an array of MFM capacitors.

Protocol for Ferroelectric Characterization

This protocol describes the measurement of the polarization-electric field (P-E) hysteresis loop, retention, and endurance of the fabricated MFM capacitors.

Equipment:

  • Ferroelectric tester (e.g., Radiant Technologies Precision Premier II, aixACCT TF Analyzer 2000)

  • Probe station

Procedure:

  • P-E Hysteresis Loop Measurement: a. Place the MFM capacitor sample on the probe station and make electrical contact with the top and bottom electrodes. b. Apply a triangular or sinusoidal voltage waveform across the capacitor using the ferroelectric tester. c. The tester will measure the polarization response of the material as a function of the applied electric field, generating a P-E hysteresis loop.[14] d. From the loop, determine the remnant polarization (Pr) and the coercive field (Ec).

  • Retention Test: a. Write a specific polarization state to the capacitor by applying a voltage pulse greater than the coercive voltage. b. Remove the voltage and let the capacitor sit for a defined period (the retention time), which can range from seconds to hours or longer. c. After the retention time, read the polarization state. A common method is to apply a pulse of the same polarity and a pulse of the opposite polarity and measure the switched and non-switched polarization, respectively. d. Repeat for various retention times to evaluate the decay of the remnant polarization.

  • Endurance Test: a. Subject the capacitor to a continuous series of bipolar voltage pulses to repeatedly switch the polarization state. b. Periodically measure the P-E hysteresis loop to monitor the remnant polarization as a function of the number of switching cycles. c. The endurance is typically defined as the number of cycles after which the remnant polarization drops to a certain percentage of its initial value (e.g., 80%).[15]

Visualizations

Working Principle of a 1T-1C FeRAM Cell

Caption: A 1T-1C FeRAM cell stores data in the polarization state of the BTO capacitor.

Experimental Workflow for MFM Capacitor Fabrication

MFM_Fabrication_Workflow start Start sub_prep Substrate Cleaning (Pt/Ti/SiO₂/Si) start->sub_prep sol_gel BTO Thin Film Deposition (Sol-Gel & Spin Coating) sub_prep->sol_gel annealing Crystallization Annealing sol_gel->annealing top_elec Top Electrode Deposition (e.g., Sputtering) annealing->top_elec photolith Photolithography (Patterning) top_elec->photolith etching Top Electrode Etching photolith->etching resist_strip Photoresist Removal etching->resist_strip end MFM Capacitors Ready resist_strip->end Ferroelectric_Characterization_Workflow start Fabricated MFM Capacitor probing Contact Electrodes (Probe Station) start->probing hysteresis P-E Hysteresis Measurement probing->hysteresis retention Retention Test (Write-Wait-Read) probing->retention endurance Endurance Test (Cyclic Switching) probing->endurance data_extract Extract Pr and Ec hysteresis->data_extract analysis Data Analysis and Reporting data_extract->analysis retention->analysis endurance->analysis

References

Troubleshooting & Optimization

Technical Support Center: Bismuth Titanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bismuth titanate (Bi₄Ti₃O₁₂ and its variants). It is intended for researchers, scientists, and professionals in drug development who are working with this material.

Troubleshooting Guides

This section is designed to help you identify and solve specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction or Presence of Precursor Oxides in Final Product

  • Symptom: X-ray diffraction (XRD) analysis shows peaks corresponding to Bi₂O₃ or TiO₂ in the final calcined powder.

  • Potential Causes:

    • Insufficient calcination temperature or time.

    • Poor mixing of precursor materials, leading to inhomogeneous reaction.

    • Too rapid heating rate during calcination.

  • Recommended Solutions:

    • Increase the calcination temperature or duration. Refer to the table below for typical calcination parameters for different synthesis methods.

    • Ensure thorough mixing of precursors. For solid-state synthesis, use ball milling for an extended period. For wet chemical methods, ensure complete dissolution and vigorous stirring.

    • Use a slower heating rate during calcination to allow for complete reaction. A rate of 3-5 °C/minute is often recommended.

Issue 2: Formation of Secondary Phases (e.g., Bi₁₂TiO₂₀, Pyrochlore)

  • Symptom: XRD analysis reveals diffraction peaks that do not correspond to the desired this compound phase. The presence of a yellowish tint in the powder can sometimes indicate the presence of certain bismuth-rich secondary phases.

  • Potential Causes:

    • Non-stoichiometric precursor ratio, often due to the volatility of bismuth at high temperatures.[1]

    • Localized inhomogeneities in the precursor mixture.

    • Inappropriate calcination temperature. For instance, in the solid-state synthesis of sodium this compound, a transient Bi₄Ti₃O₁₂ phase can form between 500°C and 650°C.[2]

  • Recommended Solutions:

    • To compensate for bismuth loss during calcination, add a slight excess (e.g., 10 wt%) of the bismuth precursor.[3]

    • Improve the homogeneity of the precursor mixture through more effective mixing or milling.

    • Optimize the calcination temperature and time. A two-step calcination process can sometimes promote the formation of the desired phase.

    • In sol-gel synthesis, the formation of a stable chelate in the solution can prevent the formation of secondary phases.[4]

Issue 3: Poor Crystallinity of the Synthesized Powder

  • Symptom: Broad and low-intensity peaks in the XRD pattern of the calcined powder.

  • Potential Causes:

    • Insufficient calcination temperature or time.

    • The presence of residual organic compounds from precursors in wet chemical methods.

  • Recommended Solutions:

    • Increase the calcination/annealing temperature and/or duration to promote crystal growth.

    • In sol-gel or co-precipitation methods, ensure complete removal of organic residues by performing a pre-calcination heat treatment at a lower temperature (e.g., 300-400 °C) before the final high-temperature calcination.

Issue 4: Agglomeration of Nanoparticles

  • Symptom: Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) images show large clusters of particles instead of well-dispersed individual nanoparticles.

  • Potential Causes:

    • High surface energy of nanoparticles leading to their aggregation to minimize surface area.

    • Van der Waals forces between particles.

    • Improper drying of the synthesized powder.

  • Recommended Solutions:

    • Use a capping agent or surfactant during synthesis, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG), to create a protective layer around the nanoparticles and prevent them from sticking together.[5][6]

    • Employ sonication to break up soft agglomerates in the solution before further processing or characterization.[7]

    • Control the drying process. Freeze-drying or slow evaporation at room temperature can sometimes reduce agglomeration compared to rapid drying at high temperatures.[7]

Issue 5: Difficulty in Controlling Particle Morphology

  • Symptom: The synthesized particles do not have the desired shape or size (e.g., obtaining irregular particles instead of nanosheets or nanorods).

  • Potential Causes:

    • Inappropriate synthesis parameters for the desired morphology.

    • Lack of a structure-directing agent.

  • Recommended Solutions:

    • For hydrothermal synthesis, the morphology can often be controlled by adjusting parameters such as the concentration of the mineralizer (e.g., NaOH), reaction temperature, and time.[8][9][10]

    • In some cases, specific templates or surfactants can be used to direct the growth of the desired morphology.

    • The choice of precursors and solvents can also influence the final particle shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for this compound synthesis include:

  • Solid-State Reaction: A traditional method involving the high-temperature reaction of precursor oxides (e.g., Bi₂O₃ and TiO₂). While straightforward, it often requires high temperatures, which can lead to bismuth volatility and large, agglomerated particles.[11][12]

  • Sol-Gel Method: A wet-chemical technique that offers better homogeneity and lower crystallization temperatures compared to the solid-state method.[4][13][14] It involves the hydrolysis and condensation of metal-organic precursors.

  • Hydrothermal Synthesis: This method uses water at elevated temperatures and pressures to crystallize the desired material. It is particularly useful for synthesizing well-defined nanostructures with controlled morphologies.[9][15][16]

  • Co-precipitation: Involves the simultaneous precipitation of bismuth and titanium hydroxides or other insoluble salts from a solution, followed by calcination.

  • Molten Salt Synthesis: Utilizes a molten salt as a medium for the reaction of precursors, which can facilitate the formation of well-crystallized particles at lower temperatures than solid-state reactions.

Q2: How can I minimize bismuth volatility during high-temperature synthesis?

A2: Bismuth has a relatively low melting point and can be volatile at the high temperatures often required for solid-state synthesis and calcination. To mitigate this:

  • Add a slight excess of the bismuth precursor (e.g., 10 wt%) to the initial mixture to compensate for the amount that is lost.[3]

  • Use a sealed crucible or a controlled atmosphere to reduce the loss of bismuth vapor.

  • Employ synthesis methods that allow for lower reaction temperatures, such as sol-gel or hydrothermal synthesis.

Q3: What is the typical calcination temperature for obtaining the pure Bi₄Ti₃O₁₂ phase?

A3: The optimal calcination temperature depends on the synthesis method and the nature of the precursors.

  • For sol-gel derived powders, crystallization can begin at temperatures as low as 550°C, with a well-crystallized orthorhombic phase typically obtained around 700-800°C.[13]

  • In solid-state reactions , higher temperatures, often in the range of 800-900°C, are required to ensure a complete reaction and the formation of a single-phase material.

  • For powders obtained from co-precipitation , calcination temperatures are generally in the range of 600-800°C.

Q4: How do I prepare a stable precursor solution for sol-gel synthesis?

A4: A key challenge in the sol-gel synthesis of this compound is the preparation of a stable and homogeneous precursor solution, as bismuth and titanium precursors have different hydrolysis rates.

  • Use a chelating agent, such as acetic acid or acetylacetone, to stabilize the titanium precursor and control its hydrolysis rate.

  • Dissolve the bismuth precursor in a suitable solvent, such as 2-methoxyethanol or acetic acid, before mixing it with the titanium solution.

  • Slowly add the titanium solution to the bismuth solution under vigorous stirring to prevent premature precipitation.

Q5: What characterization techniques are essential for confirming the successful synthesis of this compound?

A5: The following characterization techniques are crucial:

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized material, as well as to estimate the crystallite size.[17][18]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and degree of agglomeration of the synthesized powder.[18]

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and stoichiometry of the material.

  • Raman Spectroscopy: To further probe the local crystal structure and detect the presence of any secondary phases.

  • Thermogravimetric Analysis and Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition of precursors and determine the optimal calcination temperature.[14]

Quantitative Data Summary

Table 1: Influence of Synthesis Parameters on this compound Properties

Synthesis MethodParameterValue/RangeObserved Effect
Solid-State Calcination Temperature700 - 1000 °CHigher temperatures promote crystallinity but increase bismuth volatility.
Milling Time1 - 24 hoursLonger milling improves homogeneity and can reduce the required calcination temperature.
Sol-Gel Calcination Temperature550 - 900 °CCrystallization begins around 550°C; single-phase orthorhombic structure often forms at ≥700°C.[13][14]
pH of Precursor Solution3 - 5Affects the stability of the sol and the subsequent gelation process.
Hydrothermal NaOH Concentration0.5 - 18 MCan control the morphology (e.g., nanowires at lower concentrations, nanoplates/nanocubes at higher concentrations).[8][10]
Reaction Temperature150 - 220 °CHigher temperatures generally lead to better crystallinity and larger particle sizes.[15][16]
Reaction Time5 - 60 hoursLonger reaction times can promote crystal growth and phase purity.[8][15]

Experimental Protocols

Protocol 1: Solid-State Synthesis of Bi₄Ti₃O₁₂

  • Precursor Mixing: Weigh stoichiometric amounts of high-purity Bi₂O₃ and TiO₂ powders. To compensate for bismuth loss, a 5-10% excess of Bi₂O₃ can be added.

  • Milling: Mix and grind the powders using a planetary ball mill with zirconia or agate balls for several hours to ensure homogeneity. Ethanol can be used as a milling medium.

  • Drying: Dry the milled powder to remove the milling medium.

  • Calcination: Place the powder in an alumina crucible and calcine in a furnace at 800-900°C for 2-4 hours. A slow heating and cooling rate (e.g., 5°C/min) is recommended.

  • Characterization: Analyze the resulting powder using XRD to confirm phase purity and crystallinity.

Protocol 2: Sol-Gel Synthesis of Bi₄Ti₃O₁₂ Powder

  • Bismuth Precursor Solution: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent like 2-methoxyethanol or acetic acid with stirring.[19]

  • Titanium Precursor Solution: In a separate container, dissolve titanium isopropoxide (Ti[OCH(CH₃)₂]₄) in 2-methoxyethanol and add a stabilizing agent like acetylacetone or acetic acid dropwise while stirring.

  • Mixing: Slowly add the titanium precursor solution to the bismuth precursor solution under constant, vigorous stirring to form a clear, homogeneous sol.

  • Gelation: Continue stirring the sol at room temperature or a slightly elevated temperature (e.g., 60-80°C) until a viscous gel forms.[19] This may take several hours.

  • Drying: Dry the gel in an oven at 100-120°C to obtain a xerogel.

  • Calcination: Grind the xerogel into a fine powder and calcine it in a furnace. A two-step process can be used: pre-calcination at 300-400°C to remove organics, followed by a final calcination at 700-800°C for 1-2 hours to crystallize the Bi₄Ti₃O₁₂ phase.[19]

Protocol 3: Hydrothermal Synthesis of Bi₄Ti₃O₁₂ Nanoparticles

  • Precursor Preparation: Prepare aqueous solutions of a bismuth salt (e.g., Bi(NO₃)₃·5H₂O dissolved in dilute nitric acid) and a titanium precursor (e.g., titanium isopropoxide dissolved in ethanol).

  • Precipitation: Mix the precursor solutions and add a mineralizer solution, such as NaOH or KOH, dropwise while stirring to precipitate bismuth and titanium hydroxides. Adjust the pH to a highly alkaline value (e.g., 11-13).[15]

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150-220°C for a specified duration (e.g., 12-48 hours).[15] The temperature and time can be varied to control the particle size and morphology.

  • Washing and Drying: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any residual ions and byproducts. Dry the final powder in an oven at a low temperature (e.g., 60-80°C).

Visualizations

experimental_workflow cluster_solid_state Solid-State Synthesis cluster_sol_gel Sol-Gel Synthesis cluster_hydrothermal Hydrothermal Synthesis ss_precursors Precursors (Bi2O3, TiO2) ss_milling Mixing/Milling ss_precursors->ss_milling ss_calcination Calcination (800-900°C) ss_milling->ss_calcination ss_product Bi4Ti3O12 Powder ss_calcination->ss_product sg_precursors Precursors (Bi(NO3)3, Ti(OR)4) sg_sol Sol Formation sg_precursors->sg_sol sg_gel Gelation sg_sol->sg_gel sg_drying Drying sg_gel->sg_drying sg_calcination Calcination (700-800°C) sg_drying->sg_calcination sg_product Bi4Ti3O12 Powder sg_calcination->sg_product ht_precursors Precursors (Bi Salt, Ti Precursor) ht_precipitation Precipitation (add mineralizer) ht_precursors->ht_precipitation ht_reaction Hydrothermal Reaction (150-220°C) ht_precipitation->ht_reaction ht_washing Washing & Drying ht_reaction->ht_washing ht_product Bi4Ti3O12 Nanoparticles ht_washing->ht_product

Caption: Experimental workflows for common this compound synthesis methods.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Recommended Solutions start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction secondary_phases Secondary Phases start->secondary_phases poor_crystallinity Poor Crystallinity start->poor_crystallinity temp_time Insufficient Temp/Time incomplete_reaction->temp_time mixing Poor Mixing incomplete_reaction->mixing secondary_phases->temp_time secondary_phases->mixing stoichiometry Non-stoichiometry (Bi volatility) secondary_phases->stoichiometry poor_crystallinity->temp_time increase_params Increase Temp/Time temp_time->increase_params improve_mixing Improve Mixing mixing->improve_mixing add_excess_bi Add Excess Bi stoichiometry->add_excess_bi

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Grain Size Control in Bismuth Titanate Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the grain size of bismuth titanate (Bi4Ti3O12) and related bismuth-based perovskite ceramics during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling grain size in this compound ceramics?

A1: The primary methods for controlling grain size in this compound ceramics involve the careful manipulation of three key stages of the ceramic processing workflow:

  • Powder Synthesis: The initial particle size and morphology of the precursor powder significantly influence the final grain size. Wet chemical methods like co-precipitation and sol-gel generally yield finer, more homogeneous powders compared to the conventional solid-state reaction method, leading to smaller grain sizes in the sintered ceramic.[1][2][3]

  • Sintering Process: The sintering temperature, time, and heating/cooling rates are critical parameters. Higher sintering temperatures and longer holding times generally promote grain growth.[1][4] Specialized techniques like two-step sintering can be employed to achieve high density with limited grain growth.[4][5][6]

  • Use of Dopants/Additives: The addition of specific elements, known as dopants or grain growth inhibitors, can effectively control grain size. These dopants can segregate at the grain boundaries, pinning them and hindering their movement, thus limiting grain growth.[7]

Q2: How does the powder synthesis method affect the final grain size?

A2: The synthesis method dictates the initial characteristics of the powder, which directly impacts the sintering behavior and final microstructure.

  • Solid-State Reaction: This traditional method involves mixing and grinding oxide and carbonate precursors, followed by calcination at high temperatures. It often results in larger, agglomerated particles with a wider size distribution, which can lead to larger and less uniform grains in the final ceramic.[1]

  • Wet Chemical Methods (e.g., Co-precipitation, Sol-Gel): These methods involve the precipitation of precursors from a solution, offering better control over particle size, morphology, and chemical homogeneity. The resulting fine and uniform nanoparticles have a higher surface area, which can enhance sinterability at lower temperatures and lead to finer-grained microstructures.[1][2][3][8] For instance, this compound powders synthesized via a modified oxalate co-precipitation method showed an increase in average particle size from 0.20 to 0.70 µm as the calcination temperature was increased from 500°C to 800°C.[2]

Q3: What is two-step sintering and how does it help in controlling grain size?

A3: Two-step sintering (TSS) is a technique designed to separate the densification process from grain growth, enabling the fabrication of dense ceramics with fine-grained microstructures.[4][5][6] The process involves:

  • Step 1 (T1): Heating the ceramic to a higher temperature for a short duration to initiate densification.

  • Step 2 (T2): Rapidly cooling down to a lower temperature and holding for a longer period to complete the densification with minimal grain growth.[9]

The key is to operate within a "kinetic window" where the activation energy for densification is lower than that for grain boundary migration. This allows for the pores to be eliminated without significant coarsening of the grains.[4][9]

Q4: Can dopants be used to control grain size? If so, which ones are effective for this compound?

A4: Yes, doping is a very effective strategy for controlling grain size. Dopants can act as grain growth inhibitors by segregating to the grain boundaries and exerting a pinning effect, which increases the energy required for grain boundary movement.

For this compound and related perovskite ceramics, effective dopants include:

  • Tungsten (W) and Chromium (Cr): Co-doping with W and Cr has been shown to significantly decrease the average grain size of this compound ceramics from approximately 10 µm to 1 µm.[7] It is reported that WO3, in particular, influences the grain growth kinetics by slowing down the grain boundary diffusion processes.[7]

  • Lanthanum (La) and Neodymium (Nd): Co-doping with La3+ and Nd3+ in barium titanate, a related perovskite, has been observed to hinder grain development by impeding the movement of grain boundaries.[10]

  • Bismuth (Bi): In some systems like barium titanate, adding an excess of bismuth can lower the sintering temperature and influence grain size.[11]

Troubleshooting Guides

Issue 1: Abnormal or Exaggerated Grain Growth (AGG)

Symptoms:

  • You observe a bimodal grain size distribution in your SEM images, with very large grains embedded in a matrix of much smaller grains.[12]

  • The mechanical or electrical properties of your ceramic are inconsistent or degraded.[12]

Possible Causes:

  • Presence of a Liquid Phase: Localized formation of a liquid phase at the grain boundaries can dramatically accelerate the growth of a few grains.[12]

  • Anisotropic Grain Boundary Energy: If the energy of grain boundaries is highly dependent on their crystallographic orientation, certain grains with low-energy boundaries may grow preferentially.[12]

  • Secondary Phases or Impurities: The presence of precipitates or impurities can lead to AGG.[12]

  • High Sintering Temperatures: Sintering at excessively high temperatures can promote AGG.[13]

Solutions:

  • Optimize Sintering Profile:

    • Lower the sintering temperature.

    • Reduce the sintering hold time.

    • Consider implementing a two-step sintering process to densify the ceramic at a lower temperature, which can suppress AGG.[5][6]

  • Control Powder Purity and Homogeneity:

    • Use high-purity starting materials.

    • Ensure thorough mixing and milling of powders to achieve a homogeneous distribution of all components.

  • Utilize Grain Growth Inhibitors:

    • Introduce dopants that are known to inhibit grain growth, such as W/Cr.[7] These dopants can pin the grain boundaries and prevent the runaway growth of a few grains.

  • Liquid Phase Sintering Aids:

    • If using a liquid phase sintering aid, carefully control its amount and composition to ensure uniform distribution and avoid excessive liquid phase formation.

Issue 2: Excessive Grain Growth Leading to Poor Properties

Symptoms:

  • SEM analysis reveals a uniform but large average grain size, which is not suitable for your application.

  • The ceramic exhibits poor mechanical strength or degraded dielectric/ferroelectric properties.

Possible Causes:

  • Sintering temperature is too high.

  • Sintering time is too long.

  • The initial particle size of the powder was too large.

Solutions:

  • Refine Sintering Parameters:

    • Systematically decrease the sintering temperature and/or holding time. Refer to the data tables below for guidance on the expected relationship between sintering parameters and grain size.

  • Modify Powder Synthesis:

    • Switch from a solid-state reaction method to a wet chemical synthesis route (e.g., co-precipitation) to obtain a finer starting powder.[1][3] Finer powders generally lead to smaller grain sizes after sintering.

  • Introduce Dopants:

    • Add a small amount of a grain growth inhibiting dopant to your composition.

Issue 3: Bismuth Volatility During Sintering

Symptoms:

  • Poor densification and high porosity in the final ceramic.

  • Formation of secondary phases due to non-stoichiometry.

  • Inconsistent electrical properties.

Possible Causes:

  • Bismuth has a relatively high vapor pressure at typical sintering temperatures for this compound, leading to its evaporation from the ceramic body.[14]

Solutions:

  • Lower the Sintering Temperature:

    • Employ liquid phase sintering aids to reduce the required sintering temperature.

    • Use a two-step sintering profile where the second, longer step is at a lower temperature.[4]

  • Use a Protective Atmosphere:

    • Sinter in a bismuth-rich atmosphere by using a sacrificial powder of the same composition or Bi2O3 in the crucible. This increases the partial pressure of bismuth in the furnace, reducing its evaporation from the sample.

  • Rapid Sintering Techniques:

    • Consider techniques like spark plasma sintering (SPS) which use high heating rates and short holding times, minimizing the time for bismuth to volatilize.

  • Doping for Stabilization:

    • Certain dopants, like vanadium, have been shown to stabilize bismuth in the crystal lattice and reduce its volatility.[15]

Data Presentation

Table 1: Effect of Sintering Temperature on Grain Size of Bismuth Sodium Titanate (BNT) Ceramics

Synthesis MethodSintering Temperature (°C)Sintering Time (h)Average Grain SizeReference
Wet Precipitation10005500 nm[1]
Wet Precipitation10505800 nm[1]
Solid-State Reaction100053-5 µm[1]
Solid-State Reaction105055-10 µm[1]

Table 2: Influence of W/Cr Doping on the Grain Size of this compound (BIT) Ceramics

W/Cr Content (mol)Sintering ConditionsAverage Grain SizeReference
0.000Not specified~10 µm[7]
0.025Not specifiedNot specified[7]
0.050Not specifiedNot specified[7]
0.075Not specifiedNot specified[7]
0.100Not specifiedNot specified[7]
0.150Not specified~1 µm[7]

Experimental Protocols

Protocol 1: Solid-State Synthesis of this compound

Objective: To synthesize this compound powder via a conventional solid-state reaction.

Materials:

  • Bismuth(III) oxide (Bi2O3) powder

  • Titanium(IV) oxide (TiO2) powder

  • Ethanol or acetone for milling

  • Alumina or zirconia milling media

  • Mortar and pestle

  • High-temperature furnace

Procedure:

  • Stoichiometric Weighing: Weigh stoichiometric amounts of Bi2O3 and TiO2 powders according to the desired final composition (e.g., for Bi4Ti3O12).

  • Mixing and Milling:

    • Pre-mix the powders manually using a mortar and pestle.

    • Transfer the powder mixture to a ball mill jar with milling media and a liquid medium (e.g., ethanol).

    • Ball mill for 12-24 hours to ensure homogeneous mixing and particle size reduction.

  • Drying: Dry the milled slurry in an oven at 80-100°C to evaporate the liquid medium.

  • Calcination:

    • Place the dried powder in an alumina crucible.

    • Heat the powder in a furnace to a calcination temperature, typically between 700°C and 850°C.

    • Hold at the calcination temperature for 2-4 hours to form the desired this compound phase.

    • Allow the furnace to cool down to room temperature.

  • Post-Calcination Milling: The calcined powder may be agglomerated. Perform a gentle milling step to break up these agglomerations before further processing.

Protocol 2: Two-Step Sintering for Fine-Grained this compound Ceramics

Objective: To densify a green this compound ceramic body while minimizing grain growth.

Materials:

  • Pressed this compound green pellet

  • High-temperature furnace with programmable temperature control

Procedure:

  • Sample Preparation: Prepare a green pellet by pressing this compound powder. Ensure the green body has a reasonable density to facilitate sintering.

  • First Sintering Step (T1):

    • Place the pellet in the furnace.

    • Heat the sample to a relatively high temperature (T1), for example, 1175°C.[4] The heating rate can be in the range of 5-10°C/min.

    • Hold at T1 for a very short duration, for instance, 1 to 10 minutes.[4]

  • Cooling: Rapidly cool the sample down to the second sintering temperature (T2). The cooling rate should be as high as the furnace allows.

  • Second Sintering Step (T2):

    • The second temperature, T2, should be significantly lower than T1, for example, 1075°C.[4]

    • Hold the sample at T2 for an extended period, typically ranging from 6 to 36 hours, to allow for full densification.[4]

  • Final Cooling: After the hold at T2, cool the furnace down to room temperature at a controlled rate.

Visualizations

Experimental_Workflow cluster_synthesis Powder Synthesis cluster_processing Powder Processing cluster_sintering Sintering cluster_characterization Characterization SolidState Solid-State Reaction Doping Doping/Mixing SolidState->Doping WetChem Wet Chemical (Co-precipitation/Sol-Gel) WetChem->Doping Pressing Pressing into Pellet Doping->Pressing Conventional Conventional Sintering Pressing->Conventional TwoStep Two-Step Sintering Pressing->TwoStep SEM SEM for Grain Size Analysis Conventional->SEM TwoStep->SEM

Caption: Experimental workflow for this compound ceramic processing.

Troubleshooting_AGG Start Issue: Abnormal Grain Growth (AGG) Observed CheckSintering Review Sintering Parameters Start->CheckSintering CheckPurity Assess Powder Purity & Homogeneity Start->CheckPurity HighTemp Is Sintering Temp /Time too high? CheckSintering->HighTemp Inhomogeneous Is powder inhomogeneous? CheckPurity->Inhomogeneous Solution1 Lower Temp/Time or Use Two-Step Sintering HighTemp->Solution1 Yes Solution3 Introduce Grain Growth Inhibitors (Dopants) HighTemp->Solution3 No Solution2 Improve Mixing/ Milling of Powders Inhomogeneous->Solution2 Yes Inhomogeneous->Solution3 No

Caption: Troubleshooting logic for abnormal grain growth (AGG).

References

Technical Support Center: Optimizing Annealing for Bismuth Titanate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth titanate (Bi₄Ti₃O₁₂). The following information addresses common issues encountered during the annealing process to achieve optimal crystallization and material properties.

Frequently Asked Questions (FAQs)

Q1: What is the typical annealing temperature range for crystallizing this compound (Bi₄Ti₃O₁₂)?

A1: The optimal annealing temperature for this compound typically falls within the range of 600°C to 900°C.[1] The specific temperature depends on the synthesis method (e.g., sol-gel, sputtering) and the desired phase and properties. For instance, crystallization can begin at temperatures as low as 500°C to 550°C, but higher temperatures are often required for complete crystallization and densification.[1][2][3]

Q2: My this compound film is amorphous after annealing. What could be the cause?

A2: An amorphous film after annealing usually indicates that the temperature was too low. The formation of the Bi₁₂TiO₂₀ phase, for example, typically occurs between 350°C and 550°C.[2] To achieve a crystalline perovskite structure, higher temperatures are necessary. Consider increasing the annealing temperature to at least 600°C.[2]

Q3: I am observing secondary phases, such as pyrochlore (Bi₂Ti₂O₇), in my XRD pattern. How can I obtain a pure perovskite phase?

A3: The formation of a metastable pyrochlore phase can occur at lower annealing temperatures.[4] To promote the transformation to the desired perovskite phase, you may need to increase the annealing temperature or the annealing time. For example, in some cases, the pyrochlore phase is observed at 770°C, while the layered perovskite structure is formed at 1000°C.[4] Additionally, a pre-heating step, for instance at 500°C, before the final anneal at a higher temperature (e.g., 700°C) can promote the formation of the desired phase.[5]

Q4: How does the annealing atmosphere (e.g., air vs. oxygen) affect the crystallization of this compound?

A4: The annealing atmosphere can influence the nucleation rate and defect concentration in the film. Annealing in dry air may lead to larger crystallite sizes compared to an oxygen atmosphere, possibly due to a reduced nucleation rate.[2] Annealing in an oxygen-rich atmosphere can help to fill oxygen vacancies, which can improve the electrical properties of the film.[6]

Q5: Can the annealing method (e.g., conventional furnace vs. rapid thermal annealing) impact the final properties?

A5: Yes, the annealing method plays a significant role. Rapid thermal annealing (RTA) can offer faster processing times and potentially better control over the crystallization process compared to conventional furnace annealing (CFA).[5] The choice between RTA and CFA can affect the microstructure, phase formation, and ferroelectric properties of the resulting films.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Incomplete Crystallization / Amorphous Film - Annealing temperature is too low.- Insufficient annealing time.- Increase the annealing temperature in increments (e.g., 50°C).- Increase the duration of the annealing process.- Consider using a rapid thermal processing (RTP) step to induce crystallization.[1]
Presence of Secondary Phases (e.g., Pyrochlore) - Annealing temperature is not optimized for the desired phase.- Non-stoichiometric precursor solution.- Gradually increase the annealing temperature; the perovskite phase is generally more stable at higher temperatures.- Introduce a pre-heating step at a lower temperature (e.g., 500°C) before the final high-temperature anneal.[5]- Verify the stoichiometry of your precursor materials.
Poor Surface Morphology / Cracking - High residual stress between the film and the substrate.- Too rapid heating or cooling rates.- Optimize the heating and cooling ramps during the annealing process.- Employ a multi-step annealing process with intermediate holds to relieve stress.
Low Dielectric Constant or Poor Ferroelectric Properties - Incomplete crystallization or presence of amorphous phases.- Presence of defects such as oxygen vacancies.- Non-optimal grain size.- Ensure complete crystallization by optimizing the annealing temperature and time.- Anneal in an oxygen-rich atmosphere to reduce oxygen vacancies.[6]- Adjust the annealing temperature to control grain growth, as properties can be grain-size dependent.[6]
Inconsistent Crystal Size - Improper control of temperature and agitation during synthesis.- Impurities in the feed solution.- Ensure uniform temperature control throughout the annealing process.- Verify the purity of the precursor solution and remove any potential contaminants.[7]

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on this compound Properties

Annealing Temperature (°C)Synthesis MethodObserved Phase(s)Key PropertiesReference
500 - 550Chemical Solution DepositionPolycrystalline bismuth layered structureNo secondary phases observed.[8]
550Sol-GelPerovskiteCrystallization initiated.
600Sol-GelOrthorhombic Bi₄Ti₃O₁₂Optical Energy Gap: 3.36 eV[9]
600SputteringBi₄Ti₃O₁₂, TiO₂, Bi₂O₃Excellent transparency and full crystallization.[2]
625 - 700Sol-GelPerovskiteDielectric Constant (K'): ~200, tan δ: ~0.03[3]
650Sol-GelOrthorhombic Bi₄Ti₃O₁₂Optical Energy Gap: 3.41 eV[9]
700Sol-GelSingle-phase orthorhombic Bi₄Ti₃O₁₂Optimal temperature for single orthorhombic phase.[1]
700Metalorganic Solution DepositionLayered PerovskiteRemanent Polarization (Pr): 26 µC/cm²
725Chemical Solution DepositionComplete crystallizationLarger grain size compared to lower temperatures.[6]
750Metalorganic Decomposition-Crystallite size: ~40 nm[10]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound Thin Films

This protocol describes a common sol-gel method for the preparation of this compound thin films.

  • Precursor Solution Preparation:

    • Bismuth Precursor: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in glacial acetic acid with continuous stirring.

    • Titanium Precursor: In a separate container, dissolve titanium(IV) isopropoxide in a solvent like 2-methoxyethanol. Add a stabilizing agent such as acetylacetone while stirring in a cold bath to control the exothermic reaction.

    • Mixing: Slowly add the stabilized titanium precursor solution to the bismuth precursor solution under constant stirring to form a homogeneous sol.

  • Thin Film Deposition (Spin Coating):

    • Dispense the precursor solution onto a substrate (e.g., platinum-coated silicon).

    • Spin the substrate at a defined speed (e.g., 3000 rpm) for a specified duration (e.g., 30 seconds) to create a uniform thin film.

  • Drying and Pyrolysis:

    • Dry the coated substrate on a hot plate at a low temperature (e.g., 150°C) to remove residual solvents.

    • Pyrolyze the film at a higher temperature (e.g., 400°C) to decompose the organic precursors.

  • Crystallization (Annealing):

    • Subject the pyrolyzed film to annealing in a furnace or rapid thermal processor at a temperature between 600°C and 800°C to induce crystallization into the perovskite structure. The initial crystallization can be observed at temperatures as low as 500°C.[1]

  • Final Annealing:

    • For thicker films or to ensure complete crystallization and densification, a final annealing step at around 700°C may be performed.[1]

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_deposition Film Deposition & Treatment cluster_annealing Crystallization Bi_precursor Bismuth Precursor (Bi(NO₃)₃·5H₂O in Acetic Acid) Mixing Mixing Bi_precursor->Mixing Ti_precursor Titanium Precursor (Ti-isopropoxide in 2-methoxyethanol) Ti_precursor->Mixing Stabilizer Stabilizing Agent (e.g., Acetylacetone) Stabilizer->Ti_precursor Spin_coating Spin Coating Mixing->Spin_coating Drying Drying (~150°C) Spin_coating->Drying Pyrolysis Pyrolysis (~400°C) Drying->Pyrolysis Annealing Annealing (600-800°C) Pyrolysis->Annealing Final_Product Crystalline Bi₄Ti₃O₁₂ Film Annealing->Final_Product

Caption: Workflow for Sol-Gel Synthesis of this compound Thin Films.

Troubleshooting_Logic Start XRD Analysis of Annealed Film Phase_Check Desired Perovskite Phase? Start->Phase_Check Amorphous_Check Amorphous? Phase_Check->Amorphous_Check No Success Optimal Crystallization Achieved Phase_Check->Success Yes Secondary_Phase Secondary Phases Present? Amorphous_Check->Secondary_Phase No Increase_Temp Increase Annealing Temperature Amorphous_Check->Increase_Temp Yes Secondary_Phase->Increase_Temp Yes Check_Stoichiometry Verify Precursor Stoichiometry Secondary_Phase->Check_Stoichiometry Consider Increase_Time Increase Annealing Time Increase_Temp->Increase_Time Pre_Heat Add Pre-Heating Step (e.g., 500°C) Increase_Time->Pre_Heat Pre_Heat->Start Check_Stoichiometry->Start

Caption: Troubleshooting Logic for this compound Phase Formation.

References

Technical Support Center: Enhancing Bismuth Titanate Photocatalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the photocatalytic efficiency of bismuth titanate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, characterization, and testing of this compound photocatalysts.

Q1: My synthesized this compound photocatalyst exhibits low degradation efficiency for organic pollutants. What are the potential causes and solutions?

A1: Low photocatalytic activity is a common issue that can stem from several factors related to the material's intrinsic properties and the experimental setup.

Potential Causes:

  • High Electron-Hole Recombination Rate: The photogenerated electrons and holes recombine before they can react with surface-adsorbed species. This is a primary limiting factor for photocatalytic efficiency.[1][2][3]

  • Wide Band Gap: Many phases of this compound have a relatively wide band gap, limiting their activation to the UV portion of the electromagnetic spectrum and thus not effectively utilizing visible light.[4]

  • Poor Crystallinity or Impure Phases: The presence of amorphous phases or undesired crystalline phases of this compound (e.g., Bi12TiO20 vs. Bi4Ti3O12) can be detrimental to photocatalytic activity.[3][5][6]

  • Large Particle Size and Low Surface Area: Larger particles result in a smaller specific surface area, which reduces the number of active sites available for the reaction.[1][2]

  • Unfavorable Morphology: The shape and structure of the nanoparticles can influence light absorption and surface reactivity.

Solutions:

  • Doping with Metal or Non-metal Ions: Introducing dopants can create defect energy levels within the band gap, which act as charge traps, reducing electron-hole recombination.[1] Transition metals like Nickel (Ni), Cobalt (Co), and Iron (Fe) have been shown to modify the electronic structure and enhance efficiency.[1] Co-doping with elements like Tin (Sn) and Carbon (C) can significantly narrow the band gap, improving visible light absorption.[7][8]

  • Band Gap Engineering: To enable visible-light activity, the band gap can be tuned. Doping with elements like iron can significantly reduce the band gap of modified this compound from ~3.2 eV to as low as 1.81 eV.[9][10]

  • Controlling Synthesis Parameters: The synthesis method and conditions are critical.

    • Calcination Temperature: Proper calcination temperature is crucial for achieving the desired crystalline phase. For example, a pure phase of Bi12TiO20 nanocrystals can be formed at an annealing temperature of 600°C.[5]

    • Synthesis Method: Methods like the oxidant peroxide method (OPM) can produce materials with higher photocatalytic activity than commercial TiO2.[2][11] Microwave-assisted synthesis can rapidly produce nanosheets with tunable thickness and band gaps.[12][13]

  • Forming Heterojunctions: Creating a composite with another semiconductor (e.g., TiO2, CuS) can promote efficient charge separation at the interface, thereby boosting photocatalytic activity.[3][6][14]

Q2: The photocatalytic activity of my catalyst diminishes significantly after one or two cycles. How can I improve its stability and reusability?

A2: Poor reusability is often due to photocorrosion, agglomeration of nanoparticles, or loss of the catalyst during recovery.

Potential Causes:

  • Photocorrosion: The photocatalyst itself can be degraded under prolonged irradiation.

  • Catalyst Loss: Fine nanoparticles can be difficult to separate from the solution after the reaction, leading to material loss in each cycle.

  • Surface Poisoning: Byproducts from the degradation reaction can adsorb onto the catalyst's active sites, reducing its efficiency over time.[15]

Solutions:

  • Improve Structural Stability: Synthesizing heterostructures or doping can enhance the intrinsic stability of the material. This compound heterophases have shown only a 5% decrease in degradation ability after three cycles, demonstrating good stability.[3][6][16]

  • Immobilization: Coating the this compound photocatalyst onto a stable substrate, such as glass rods or embedding it within a polymer matrix like PMMA or PLA, prevents particle agglomeration and simplifies recovery.[17][18]

  • Optimize Recovery Process: Ensure thorough washing and drying of the catalyst between cycles to remove adsorbed species from the surface.

  • One-Step Synthesis Methods: For composite materials, one-step synthesis methods can create more stable and efficient catalysts compared to multi-step methods. For instance, a one-step anodization method for Bi-TiO2 composites showed better stability and efficiency.[19][20]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing photocatalytic this compound?

A1: Several methods are employed, each with distinct advantages concerning particle size, morphology, and crystallinity control.

  • Solid-State Reaction: This traditional method involves mixing and grinding precursor oxides (e.g., Bi2O3 and TiO2) followed by high-temperature calcination.[17] It is a straightforward method but can lead to large, non-uniform particles.[2]

  • Sol-Gel Method: This wet-chemical technique offers excellent control over particle size and homogeneity. It involves the hydrolysis and condensation of molecular precursors (e.g., bismuth nitrate and a titanium alkoxide) to form a gel, which is then dried and calcined.[13][18]

  • Hydrothermal/Solvothermal Method: This method involves a chemical reaction in a sealed, heated vessel (autoclave). It is effective for synthesizing well-defined crystalline structures and complex morphologies, such as the Bi4Ti3O12/Bi12Ti0.9O19.8 heterophase.[3][6][14]

  • Microwave-Assisted Synthesis: This is a rapid synthesis method that uses microwave radiation to heat the precursors, significantly reducing reaction times from hours to minutes. It can be used to produce ultra-thin nanosheets.[12][13]

  • Oxidant Peroxide Method (OPM): This method can be used to synthesize different phases of this compound, such as Bi4Ti3O12 and Bi12TiO20, with controlled morphology by adjusting the temperature.[2]

Q2: How does doping enhance the photocatalytic efficiency of this compound?

A2: Doping is a key strategy to modify the electronic and structural properties of this compound, leading to enhanced photocatalytic performance.

Mechanisms of Enhancement:

  • Band Gap Narrowing: Doping can introduce new energy levels, effectively reducing the band gap energy. This allows the material to absorb a broader range of light, particularly in the visible spectrum, thus generating more electron-hole pairs.[7][8][15][21]

  • Reduced Electron-Hole Recombination: Dopants can act as trapping sites for either electrons or holes, physically separating them and prolonging their lifetime to participate in redox reactions on the catalyst surface.[1]

  • Altered Morphology and Surface Area: Doping can influence crystal growth, often leading to smaller particle sizes and consequently higher specific surface areas.[1] For example, Ni doping can obstruct excessive particle growth, enhancing surface area and reactivity.[1]

Data Presentation: Effect of Doping on this compound Properties
Dopant(s)Host MaterialEffect on Band Gap (eV)Observed Improvement in Photocatalytic ActivityReference
Lanthanum (La)This compoundDecreased83% discoloration of Rhodamine B solution in 210 min.[11]
Lead (Pb)This compoundDecreasedDetrimental effect; reduced photocatalytic activity.[11]
Nickel (Ni)This compoundOptimal band gap~61% degradation of Bisphenol A (BPA).[1]
Iron (Fe)This compound-~55% degradation of BPA.[1]
Iron (Fe)Samarium-modified Bi4Ti3O12Tunable from 3.20 to 1.81Enhanced potential for visible light applications.[9][10]
Tin (Sn) & Carbon (C)This compoundDecreased from 3.05 to 1.8Complete degradation of malachite green in 3h vs. >5h for pristine.[7][8]
Bismuth (Bi)Titanium Oxide (TiO2)Shifted to visible region98.21% degradation of Methyl Orange vs. 42% for pure TiO2.[15][21]

Q3: Which characterization techniques are essential for evaluating my photocatalyst?

A3: A comprehensive evaluation requires a suite of characterization techniques to understand the structural, morphological, and optical properties of the synthesized this compound.

  • X-ray Diffraction (XRD): To identify the crystal phase (e.g., perovskite, sillenite, pyrochlore), determine crystallinity, and estimate crystallite size.[5][17][18]

  • Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and particle size distribution of the catalyst.[1][17][18]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the optical band gap of the material.[9][10][11]

  • Photoluminescence (PL) Spectroscopy: To assess the recombination rate of photogenerated electron-hole pairs. A lower PL intensity generally suggests a more efficient charge separation and higher potential photocatalytic activity.[11][14]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the material, which are crucial for determining the number of available active sites.[1][2][11]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the surface of the catalyst.[9][10][21]

Experimental Protocols & Visualizations

Experimental Workflow: Photocatalytic Degradation of an Organic Dye

The following diagram illustrates a typical workflow for evaluating the photocatalytic performance of a this compound catalyst using a model organic dye like Rhodamine B (RhB) or Methylene Blue (MB).

G Workflow for a Photocatalytic Degradation Experiment cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_react 3. Reaction cluster_analysis 4. Analysis p1 Disperse Catalyst in Pollutant Solution (e.g., 20mg in 100mL) p2 Ultrasonicate for Uniform Dispersion p1->p2 e1 Stir in Dark (e.g., 60-90 min) p2->e1 e2 Achieve Adsorption- Desorption Equilibrium e1->e2 e3 Take 'Time Zero' Sample (C0) e2->e3 r1 Turn on Light Source (UV or Visible Lamp) e3->r1 r2 Take Aliquots at Regular Intervals (e.g., every 30 min) r1->r2 r3 Centrifuge/Filter to Remove Catalyst r2->r3 a1 Measure Absorbance with UV-Vis Spectrophotometer r3->a1 a2 Calculate Degradation % (C/C0) a1->a2

Caption: Standard experimental workflow for photocatalytic dye degradation.

Signaling Pathway: Mechanism of Photocatalytic Enhancement via Doping

This diagram illustrates how doping enhances photocatalytic activity by creating defect states that trap charge carriers, thereby reducing recombination and promoting the generation of reactive oxygen species (ROS).

G Mechanism of Enhanced Charge Separation via Doping vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ defect Dopant-Induced Defect State vb->defect h⁺ l1 Recombination Suppressed o2 O₂ cb->o2 Reduction h2o H₂O defect->h2o Oxidation photon Light (hν ≥ Eg) photon->vb Excitation oh_rad •OH (Hydroxyl Radical) h2o->oh_rad pollutant Organic Pollutant oh_rad->pollutant o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad o2_rad->pollutant degraded Degradation Products pollutant->degraded

Caption: Doping creates mid-gap states that trap charge carriers, suppressing recombination.

Detailed Protocol: Hydrothermal Synthesis of this compound

This protocol is adapted from procedures described for synthesizing crystalline this compound powders.[3][6][14]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Titanium(IV) isopropoxide (TTIP) or Titanium dioxide (TiO₂)

  • Benzyl alcohol or another suitable solvent/mineralizer (e.g., NaOH solution)

  • Ethanol

  • Deionized water

Procedure:

  • Precursor Preparation:

    • Dissolve a stoichiometric amount of bismuth nitrate pentahydrate in the chosen solvent (e.g., 7.5 mmol in 15 mL of benzyl alcohol). Stir for 15 minutes until fully dissolved.[14]

    • In a separate container, dissolve the titanium precursor. If using TTIP, dissolve it in the same solvent (e.g., 0.646 mmol in 15 mL of benzyl alcohol).[14] If using TiO₂ powder, it will be added directly with the Bi₂O₃ precursor in other methods.[3][6]

  • Mixing: Slowly add the titanium precursor solution to the bismuth precursor solution under continuous stirring. Continue stirring for several hours (e.g., 4 hours) to ensure a homogeneous mixture.[14]

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 130-180°C) for a specified duration (e.g., 24 hours).[14]

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination: Dry the washed powder in an oven (e.g., at 80°C for 48 hours).[14] For some applications, a subsequent calcination step in a muffle furnace (e.g., at 450°C for 3 hours) is performed to improve crystallinity.[14]

References

Technical Support Center: Enhancing the Piezoelectric Properties of Bismuth Titanate (Bi₄Ti₃O₁₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the piezoelectric coefficient (d₃₃) of bismuth titanate (Bi₄Ti₃O₁₂).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, processing, and characterization of this compound ceramics.

Synthesis & Powder Preparation

Q1: My calcined this compound powder is not phase-pure. What are the common causes and solutions?

A1: Impure phases, often bismuth-deficient or rich secondary phases (e.g., Bi₂O₃, Bi₁₂TiO₂₀), are a frequent issue.

  • Problem: Inhomogeneous Mixing of Precursors. In solid-state synthesis, inadequate mixing of Bi₂O₃ and TiO₂ powders is a primary cause.

    • Solution: Increase wet milling time (typically 12-24 hours) with a suitable solvent (e.g., ethanol) and grinding media (e.g., zirconia balls) to ensure intimate mixing of the raw materials.

  • Problem: Bismuth Volatilization. Bi₂O₃ has a relatively low melting point (~817°C) and can vaporize during high-temperature calcination and sintering, leading to bismuth deficiency.[1][2][3][4]

    • Solution 1: Use a covered crucible or create a powder bed of the same composition to generate a bismuth-rich atmosphere, which suppresses volatilization.

    • Solution 2: Add a slight excess of Bi₂O₃ (e.g., 1-3 wt%) to the initial mixture to compensate for the anticipated loss.

  • Problem: Incorrect Calcination Temperature/Time. The reaction to form Bi₄Ti₃O₁₂ may be incomplete if the temperature is too low or the duration is too short.

    • Solution: Optimize the calcination schedule. A common starting point is 800-850°C for 2-4 hours. Perform phase analysis (XRD) on powders calcined at different temperatures to determine the optimal conditions for your setup.

  • Problem: Precursor Reactivity in Chemical Synthesis (Sol-Gel, Hydrothermal). In sol-gel methods, premature hydrolysis or incomplete reaction of precursors can lead to phase impurities.[5][6][7][8][9][10]

    • Solution: Ensure stable precursor solutions. For instance, using chelating agents like acetic acid or 2-methoxyethanol can help control the hydrolysis and condensation rates of titanium alkoxides.[5][7] In hydrothermal synthesis, pH and mineralizer concentration are critical for phase control.[11][12][13]

Q2: The particles of my synthesized powder are heavily agglomerated. How can I resolve this?

A2: Agglomeration is common in high-temperature synthesis methods and can lead to poor densification and microstructure in the final ceramic.

  • Problem: High Calcination Temperature. Higher temperatures increase the rate of solid-state diffusion, leading to hard agglomerates.

    • Solution: Use the lowest possible calcination temperature that still yields a phase-pure powder. Chemical synthesis routes like hydrothermal or sol-gel often produce less agglomerated powders at lower temperatures.[9][11][14]

  • Problem: Inadequate Deagglomeration. Simple dry milling after calcination may not be sufficient.

    • Solution: Implement a wet milling (attrition milling) step after calcination to break down hard agglomerates before pressing the powder into pellets.

Sintering & Densification

Q3: My sintered this compound ceramic has low density and high porosity. What went wrong?

A3: Achieving high density (>95% of theoretical density) is crucial for good piezoelectric properties.

  • Problem: Poor Powder Quality. Agglomerated or coarse starting powders lead to large, irregular pores that are difficult to eliminate during sintering.

    • Solution: Start with fine, unagglomerated, and phase-pure powders. Consider using advanced synthesis methods that yield nano-sized particles.

  • Problem: Suboptimal Sintering Profile. Incorrect sintering temperature or dwell time can result in insufficient densification. Sintering Bi₄Ti₃O₁₂ is challenging due to its narrow sintering window.

    • Solution: Experimentally determine the optimal sintering temperature, typically in the range of 1050-1150°C. A slow heating rate can be beneficial. Sintering at too high a temperature can promote abnormal grain growth and increase bismuth volatility, which can decrease density.[4]

  • Problem: Low Green Body Density. A poorly pressed pellet (low green density) will require more shrinkage to densify, making it harder to achieve a high final density.

    • Solution: Optimize the pressing pressure. Using a binder (e.g., PVA) can improve green density and strength, but it must be completely burned out at a lower temperature before sintering to avoid introducing porosity.

Poling & Piezoelectric Properties

Q4: The measured piezoelectric coefficient (d₃₃) of my ceramic is very low, or the sample was electrically shorted during poling.

A4: This is a critical and common issue, often related to the material's high electrical conductivity and the poling conditions.[15]

  • Problem: High Electrical Conductivity. Pure this compound tends to have high p-type conductivity, which prevents the application of a high electric field needed for poling, leading to a high leakage current and potential breakdown.[15]

    • Solution 1 (Doping): Donor doping, for example with Nb⁵⁺ or W⁶⁺ on the Ti⁴⁺ site, can decrease the concentration of charge carriers (holes) and significantly reduce conductivity.[15] This is one of the most effective strategies for enabling successful poling.

    • Solution 2 (Control Bismuth Stoichiometry): Bismuth vacancies, resulting from volatilization, contribute to conductivity. Minimizing bismuth loss during sintering is crucial.[3][4]

  • Problem: Inadequate Poling Field. The applied electric field may be insufficient to switch the ferroelectric domains effectively.

    • Solution: The poling field should typically be 2-3 times the coercive field (Ec) of the material. For Bi₄Ti₃O₁₂-based ceramics, fields in the range of 4-8 kV/mm are common. Poling must be done in a non-conductive medium like silicone oil to prevent arcing.[16]

  • Problem: Incorrect Poling Temperature. Temperature significantly affects domain mobility and electrical conductivity.

    • Solution: Poling is often performed at an elevated temperature (e.g., 100-200°C) to increase domain wall mobility, which can facilitate poling at a lower electric field.[16] However, the temperature must be carefully controlled, as conductivity also increases with temperature, which can lead to breakdown. An optimal poling temperature must be determined experimentally.

  • Problem: Insufficient Poling Time. The domains require sufficient time to align under the applied field.

    • Solution: Typical poling times range from 10 to 30 minutes. The optimal time depends on the material's composition, microstructure, and the poling temperature and field.[16][17]

Q5: I observe significant sample-to-sample variation in piezoelectric properties.

A5: Inconsistent results often point to a lack of control over processing parameters.

  • Problem: Inconsistent Microstructure. Variations in grain size, porosity, and density between samples will lead to different piezoelectric responses.

    • Solution: Ensure every step of the process, from powder preparation to sintering, is highly reproducible. Carefully control weighing, mixing, calcination/sintering profiles, and pressing parameters.

  • Problem: Inconsistent Poling. Small changes in the poling setup (temperature fluctuations, field strength) can cause variations in the final properties.

    • Solution: Use a temperature-controlled oil bath and a calibrated high-voltage power supply. Ensure the sample is fully submerged and that there are no air bubbles on the electrode surfaces.

  • Problem: Aging/Depoling. The piezoelectric state is metastable. Properties can change over time, especially shortly after poling.

    • Solution: Standardize the time between poling and measurement. Allow samples to age for a set period (e.g., 24 hours) before characterization to obtain more stable and comparable readings.[1][2]

Section 2: Quantitative Data on Enhanced this compound

The following tables summarize the piezoelectric properties of this compound enhanced through various methods. Note that properties are highly dependent on the specific processing conditions.

Table 1: Enhancement of d₃₃ via Doping

Dopant/Modificationd₃₃ (pC/N)Curie Temperature (T_c) (°C)Reference/Notes
Undoped Bi₄Ti₃O₁₂~4-8~675Highly conductive, difficult to pole.
Nb-doped~20~675Niobium doping reduces conductivity, enabling effective poling.[15]
W-doped~18-22~655Tungsten doping also effectively reduces conductivity.
Ce-modified Bi₃TiTaO₉16.2879Compared to 4.2 pC/N for unmodified Bi₃TiTaO₉.[18][19]
Mn-doped Bi₄Ti₃O₁₂-based23~765Manganese modification can significantly enhance d₃₃.[19]
(LiCePr)-multidoped CaBi₂Nb₂O₉17.3~939Complex doping in related bismuth-layered structures.
Ce, W, Nb co-doped40.2657Synergistic effects of co-doping.[20]
Cr, Ta co-doped26687B-site co-doping strategy.[20]

Table 2: Enhancement of d₃₃ via Grain Orientation

Orientation Methodd₃₃ (pC/N)T_c (°C)Reference/Notes
Non-oriented (Random)~8-20 (doped)~675Baseline for comparison.
Hot-Forging33-58~560Creates highly textured ceramics with anisotropic properties.
Templated Grain Growth (TGG)>30~675Achieves high texture with a small fraction of template particles.[21][22]

Section 3: Experimental Protocols & Workflows

Protocol 1: Conventional Solid-State Synthesis

This protocol outlines the standard method for preparing doped or undoped this compound ceramics.

  • Weighing: Accurately weigh high-purity (>99.9%) raw oxide powders (e.g., Bi₂O₃, TiO₂, and dopant oxides like Nb₂O₅) according to the desired stoichiometric formula. Consider adding 1-3 wt% excess Bi₂O₃.

  • Milling: Place the powders in a milling jar with ethanol or isopropanol and zirconia grinding media. Ball mill for 12-24 hours to ensure homogeneous mixing.

  • Drying: Dry the resulting slurry in an oven at ~80-100°C until the solvent has completely evaporated.

  • Calcination: Place the dried powder in a covered alumina crucible. Heat in a furnace to 800-850°C for 2-4 hours to form the Bi₄Ti₃O₁₂ phase.

  • Post-Calcination Milling: Mill the calcined powder again for 4-6 hours to break up agglomerates.

  • Binder Addition & Pressing: Mix the powder with a small amount of binder solution (e.g., 2-5 wt% polyvinyl alcohol). Press the granulated powder into pellets using a uniaxial press at 100-200 MPa.

  • Binder Burnout: Heat the green pellets slowly (e.g., 1-2°C/min) to 500-600°C and hold for 2 hours to completely remove the binder.

  • Sintering: Place the pellets in a covered crucible (or use a powder bed) and sinter at 1050-1150°C for 1-4 hours.

  • Electroding: Apply silver paste to the parallel faces of the sintered pellets and fire at 600-800°C for 15-30 minutes to form electrodes.

solid_state_synthesis cluster_powder Powder Preparation cluster_ceramic Ceramic Forming weigh 1. Weighing (Oxide Powders) mill1 2. Wet Milling (12-24h) weigh->mill1 dry 3. Drying mill1->dry calcine 4. Calcination (800-850°C) dry->calcine mill2 5. Deagglomeration Milling (4-6h) calcine->mill2 press 6. Pressing (with Binder) mill2->press burnout 7. Binder Burnout (~600°C) press->burnout sinter 8. Sintering (1050-1150°C) burnout->sinter electrode 9. Electroding sinter->electrode

Workflow for conventional solid-state synthesis of Bi₄Ti₃O₁₂ ceramics.
Protocol 2: Electrical Poling

This protocol describes the process of aligning the ferroelectric domains to induce piezoelectricity. Safety Warning: This procedure involves high voltage. Appropriate safety precautions must be taken.

  • Sample Preparation: Ensure the electroded ceramic sample is clean and dry. Measure its thickness accurately.

  • Setup: Place the sample in a sample holder and submerge it in a bath of silicone oil. The oil bath should be on a hot plate to control the temperature.

  • Connections: Connect the electrodes of the sample to a high-voltage DC power supply.

  • Heating: Heat the oil bath to the desired poling temperature (e.g., 100-200°C). Allow the sample to reach thermal equilibrium.

  • Applying Voltage: Slowly ramp up the DC voltage to the calculated poling field (e.g., 5 kV/mm). Monitor the leakage current; a sudden spike indicates impending breakdown, and the voltage should be reduced or turned off immediately.

  • Holding: Maintain the poling field and temperature for the desired duration (e.g., 15-30 minutes).

  • Cooling: While the electric field is still applied, cool the sample down to room temperature (or below 60°C). This is a critical step to lock the aligned domains in place.

  • Voltage Removal: Once cooled, slowly ramp down the voltage to zero and turn off the power supply.

  • Post-Poling: Remove the sample from the oil bath, clean it thoroughly with a suitable solvent, and let it rest for at least 24 hours before measuring its piezoelectric properties.

poling_optimization d33 Target: High & Stable d₃₃ poling_field Poling Field (E_p) domain_switching Increased Domain Switching/Alignment poling_field->domain_switching Increases breakdown Risk of Dielectric Breakdown poling_field->breakdown Increases poling_temp Poling Temp (T_p) poling_temp->domain_switching Increases conductivity Increased Electrical Conductivity poling_temp->conductivity Increases poling_time Poling Time (t_p) poling_time->domain_switching Increases domain_switching->d33 Enhances conductivity->breakdown Increases breakdown->d33 Prevents

Key parameter interplay in optimizing the poling process for piezoelectric ceramics.
Protocol 3: Piezoelectric Coefficient (d₃₃) Measurement

This protocol outlines the quasi-static direct method for measuring d₃₃, commonly performed using a commercial d₃₃ meter.

  • Instrument Setup: Turn on the d₃₃ meter and allow it to stabilize as per the manufacturer's instructions.

  • Sample Placement: Securely place the poled ceramic sample between the instrument's probes. Ensure the probes make good contact with the center of the electroded surfaces. The direction of the applied force must be parallel to the poling direction.

  • Zeroing: If required by the instrument, zero the reading before applying force.

  • Measurement: The instrument applies a low-frequency (e.g., ~110 Hz) oscillating force of a known magnitude to the sample and measures the charge generated.

  • Reading: The meter directly displays the d₃₃ value in pC/N (picoCoulombs per Newton). Take several readings and average them to ensure consistency.

  • Polarity Check: The sign (+ or -) of the d₃₃ value indicates the polarity of the poled sample relative to the instrument's probe setup. Ensure consistent sample orientation for all measurements.

References

Troubleshooting secondary phase formation in bismuth titanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of secondary phase formation during the synthesis of bismuth titanate (Bi4Ti3O12).

Frequently Asked Questions (FAQs)

Q1: What are the common secondary phases observed during the synthesis of this compound (Bi4Ti3O12)?

A1: During the synthesis of this compound, particularly via the solid-state reaction method, several secondary or intermediate phases can form. The most commonly reported secondary phases are bismuth-rich sillenite (Bi12TiO20) and pyrochlore (Bi2Ti2O7).[1][2] The formation of these phases is often a result of incomplete reaction or local inhomogeneities in the precursor mixture.[1] In related systems like sodium this compound-barium titanate (NBT-BT), other secondary phases such as BaTiO3 can also be observed.[3][4]

Q2: I am observing the Bi12TiO20 (sillenite) phase in my XRD pattern. What are the possible causes?

A2: The formation of the Bi12TiO20 sillenite phase is a common issue, especially in solid-state synthesis from Bi2O3 and TiO2. This phase can form at temperatures as low as 300°C and can remain stable up to approximately 750°C.[1] Its presence often indicates that the reaction to form the desired Bi4Ti3O12 phase is incomplete. The reaction typically proceeds through the interaction of the initially formed Bi12TiO20 with the remaining TiO2 at temperatures above 500°C.[1]

Q3: How can I minimize or eliminate the formation of the Bi12TiO20 secondary phase?

A3: To minimize the Bi12TiO20 phase, consider the following strategies:

  • Optimize Calcination Temperature and Time: Ensure that the calcination temperature is high enough (typically >750°C) and the duration is sufficient to allow the complete reaction of Bi12TiO20 with TiO2 to form Bi4Ti3O12.[1]

  • Improve Precursor Homogeneity: Inhomogeneity in the starting powder mixture can lead to localized bismuth-rich regions, favoring the formation of Bi12TiO20. Improve mixing and grinding of the precursors.

  • Use a Bismuth-Rich Stoichiometry: A slight excess of bismuth oxide can sometimes promote the formation of the desired phase, although this needs to be carefully controlled to avoid other secondary phases.

  • Alternative Synthesis Routes: Wet-chemical routes like sol-gel or hydrothermal synthesis can offer better stoichiometric control and lower reaction temperatures, potentially avoiding the formation of stable intermediate phases.[2][5]

Q4: What is the significance of the Bi2Ti2O7 (pyrochlore) phase?

A4: The Bi2Ti2O7 pyrochlore phase is another common intermediate in the synthesis of Bi4Ti3O12.[1] Its presence can be detrimental to the ferroelectric and piezoelectric properties of the final ceramic.[2] Like Bi12TiO20, its formation is often a result of incomplete reaction kinetics.

Q5: Can the choice of starting materials affect secondary phase formation?

A5: Yes, the reactivity and particle size of the precursors play a crucial role. For instance, using nano-sized TiO2 powder can accelerate the reaction kinetics and reduce the formation of transient secondary phases by promoting the incorporation of TiO2 into the Bi2O3 host structure.[3]

Troubleshooting Guide for Secondary Phase Formation

This guide provides a systematic approach to troubleshoot and mitigate the formation of secondary phases during this compound synthesis.

Problem: Presence of Unwanted Peaks in XRD Pattern Corresponding to Secondary Phases (e.g., Bi12TiO20, Bi2Ti2O7)

Step 1: Identify the Secondary Phase(s)

  • Compare your experimental X-ray diffraction (XRD) pattern with standard JCPDS/ICDD reference patterns for Bi4Ti3O12, Bi12TiO20, Bi2Ti2O7, and other potential reactants or products.

Step 2: Review Synthesis Parameters

  • Stoichiometry: Double-check the initial weighing of your precursors (Bi2O3 and TiO2). Bismuth volatility at high temperatures can lead to a bismuth deficiency, which may favor the formation of titanium-rich secondary phases.[6] Consider using a slight excess of Bi2O3 (e.g., 1-3 mol%) to compensate for potential loss.

  • Mixing and Grinding: Inadequate mixing can lead to localized compositional variations. Ensure thorough and uniform mixing of the precursor powders. Wet milling (e.g., in ethanol or isopropanol) is often more effective than dry milling.

  • Calcination/Sintering Profile: The temperature, heating/cooling rates, and dwell time are critical parameters. Refer to the data table below for typical temperature ranges for phase formation.

Quantitative Data on Phase Formation Temperatures

PhaseFormation Temperature Range (°C)Notes
Bi12TiO20 > 300Forms as an intermediate phase and reacts with TiO2 at higher temperatures.[1]
Bi4Ti3O12 > 500Formation from the reaction of Bi12TiO20 and TiO2 begins.[1] In NBT systems, the perovskite phase starts to form around 600°C.[3]
Bi2Ti2O7 IntermediateOften observed as a transient phase during solid-state reactions.[1]
BaTiO3 (in NBT-BT)650 - 1000Forms from the reaction of TiO2 and BaCO3 and persists to high temperatures.[4]

Step 3: Implement Corrective Actions

Based on your review, implement one or more of the following corrective actions. The accompanying workflow diagram illustrates the decision-making process.

  • Adjust Stoichiometry: If bismuth loss is suspected, add a slight excess of Bi2O3.

  • Improve Mixing: Increase milling time or switch to a more effective milling method.

  • Modify Thermal Profile:

    • Increase the calcination/sintering temperature to promote the complete reaction of intermediate phases.

    • Increase the dwell time at the target temperature.

    • Consider a multi-step calcination process to first form a reactive intermediate before the final phase formation.

  • Change Precursors: Consider using higher purity or smaller particle size precursors, such as nano-TiO2, to enhance reactivity.[3]

  • Explore Alternative Synthesis Methods: If solid-state reaction continues to yield secondary phases, consider wet-chemical routes like sol-gel, co-precipitation, or hydrothermal synthesis, which offer better homogeneity at the atomic level.[2][5][7]

Experimental Protocols

Solid-State Reaction Method (General Protocol)

  • Precursor Weighing: Stoichiometrically weigh high-purity Bi2O3 and TiO2 powders. A slight excess of Bi2O3 (e.g., 1-3 mol%) can be used to compensate for volatilization.

  • Mixing and Milling: Mix the powders in a mortar and pestle or a ball mill. For ball milling, use zirconia or agate media and a suitable solvent like ethanol. Mill for several hours (e.g., 12-24 h) to ensure homogeneity.

  • Drying: Dry the milled powder slurry in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

  • Calcination: Place the dried powder in an alumina crucible and calcine in a furnace. A typical calcination temperature is in the range of 800-900°C for several hours (e.g., 2-4 h). The heating and cooling rates can influence the final microstructure.

  • Characterization: Analyze the calcined powder using XRD to check for phase purity.

Hydrothermal Synthesis Method (Example Protocol)

  • Precursor Solution Preparation:

    • Dissolve bismuth nitrate (Bi(NO3)3·5H2O) in dilute nitric acid.

    • Separately, dissolve titanium isopropoxide in a suitable solvent.

  • Mixing and pH Adjustment: Mix the two solutions in the desired stoichiometric ratio (Bi:Ti = 4:3). Adjust the pH of the final solution to a high value (e.g., 13) using a mineralizer like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7]

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 150-220°C) and maintain it for a set duration (e.g., 5-38 hours).[5][7]

  • Washing and Drying: After the reaction, cool the autoclave to room temperature. Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any residual ions, and finally dry it in an oven.

  • Characterization: Analyze the final powder using XRD.

Visualizations

Troubleshooting_Workflow start Start: Secondary Phase Detected in XRD identify_phase Identify Secondary Phase(s) (e.g., Bi12TiO20, Bi2Ti2O7) start->identify_phase review_params Review Synthesis Parameters identify_phase->review_params stoichiometry Check Stoichiometry (Bi:Ti ratio, Bi volatility) review_params->stoichiometry mixing Evaluate Mixing/Grinding (Homogeneity) review_params->mixing thermal Analyze Thermal Profile (Temp, Time, Rates) review_params->thermal stoichiometry->mixing Correct adjust_stoich Adjust Stoichiometry (Add excess Bi2O3) stoichiometry->adjust_stoich Incorrect/Loss mixing->thermal Adequate improve_mixing Improve Mixing (Longer milling, wet milling) mixing->improve_mixing Inadequate modify_thermal Modify Thermal Profile (Increase Temp/Time) thermal->modify_thermal Inadequate re_characterize Synthesize and Re-characterize (XRD) thermal->re_characterize Adequate adjust_stoich->re_characterize improve_mixing->re_characterize modify_thermal->re_characterize change_precursors Consider Precursor Change (e.g., nano-TiO2) alt_method Consider Alternative Synthesis Method (Sol-Gel, Hydrothermal) change_precursors->alt_method alt_method->re_characterize re_characterize->change_precursors Unsuccessful end_ok End: Single Phase Achieved re_characterize->end_ok Successful end_not_ok Persistent Issue: Re-evaluate re_characterize->end_not_ok Still Unsuccessful

Caption: Troubleshooting workflow for secondary phase formation.

Synthesis_Parameter_Influence cluster_params Synthesis Parameters cluster_outcomes Outcomes Stoichiometry Stoichiometry (Bi/Ti Ratio) PhasePurity Phase Purity (Bi4Ti3O12) Stoichiometry->PhasePurity Optimized SecondaryPhase Secondary Phases (Bi12TiO20, Bi2Ti2O7) Stoichiometry->SecondaryPhase Non-optimized/ Bi Loss Temperature Calcination/Sintering Temperature Temperature->PhasePurity Sufficient Temperature->SecondaryPhase Insufficient Time Dwell Time Time->PhasePurity Sufficient Time->SecondaryPhase Insufficient Precursors Precursor Reactivity (e.g., nano-particles) Precursors->PhasePurity High Reactivity Precursors->SecondaryPhase Low Reactivity Method Synthesis Method (Solid-state vs. Wet-chemical) Method->PhasePurity Wet-chemical Method->SecondaryPhase Solid-state (less optimal)

References

Technical Support Center: Purity Analysis of Synthesized Bismuth Titanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purity analysis of synthesized bismuth titanate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common crystalline phases of this compound, and how can they be distinguished?

A1: this compound can exist in several crystalline phases, with the most common being Bi₄Ti₃O₁₂ (Aurivillius phase), Bi₁₂TiO₂₀ (sillenite structure), and Bi₂Ti₂O₇ (pyrochlore structure).[1][2] The primary method for distinguishing these phases is X-ray Diffraction (XRD), as each phase has a unique diffraction pattern.[3][4] For example, Bi₄Ti₃O₁₂ typically exhibits an orthorhombic perovskite structure, which can be identified by its characteristic XRD peaks.[5]

Q2: What are the most common impurities found in synthesized this compound?

A2: Impurities often arise from incomplete reactions or non-stoichiometric starting mixtures. Common impurities include unreacted precursors such as bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂).[6][7] Additionally, the formation of secondary this compound phases, like Bi₁₂TiO₂₀, is a common issue, particularly at lower calcination temperatures when the intended phase is Bi₄Ti₃O₁₂.[8]

Q3: Which analytical techniques are essential for a comprehensive purity analysis?

A3: A multi-technique approach is recommended for thorough purity analysis.

  • X-ray Diffraction (XRD) is crucial for identifying the crystalline phase and detecting any crystalline secondary phases or unreacted precursors.[6][9]

  • X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and presence of surface contaminants on the top 1-10 nm of the material.[10][11][12]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) provides information on the morphology, particle size, and elemental composition of the sample at a micro-level.[5][13]

Q4: How can I confirm the elemental stoichiometry of my synthesized this compound?

A4: Both XPS and SEM-EDS can be used to verify the elemental stoichiometry. SEM-EDS provides a bulk elemental analysis of a selected area, giving the overall bismuth-to-titanium ratio.[5][13] XPS provides a surface-level quantitative analysis of the elemental composition.[10][14] Discrepancies between EDS and XPS results could indicate a difference in composition between the bulk and the surface of the material.

Troubleshooting Guides

Q1: My XRD pattern shows unexpected peaks. What could they be?

A1: Unexpected peaks in an XRD pattern typically indicate the presence of secondary phases or unreacted starting materials.

  • Identify the Peaks: Compare the 2θ values of the unknown peaks with standard diffraction patterns from databases (e.g., JCPDS/ICDD) for common impurities like Bi₂O₃, TiO₂, Bi₁₂TiO₂₀, or Bi₂Ti₂O₇.[8][7]

  • Check Synthesis Temperature: The formation of certain phases is temperature-dependent. For instance, the sillenite Bi₁₂TiO₂₀ phase may form at lower temperatures before converting to Bi₄Ti₃O₁₂ at higher temperatures.[8] An incomplete reaction due to insufficient temperature or duration could be the cause.

  • Verify Precursor Ratio: An incorrect stoichiometric ratio of bismuth and titanium precursors can lead to the formation of bismuth-rich or titanium-rich secondary phases.

Q2: The elemental ratio from SEM-EDS is incorrect. What are the possible reasons?

A2: An incorrect Bi:Ti ratio from SEM-EDS can stem from several factors.

  • Inhomogeneous Sample: The analyzed area may not be representative of the entire sample. It is advisable to perform EDS on multiple different areas to ensure a reliable average composition.

  • Presence of Impurities: If secondary phases are present, they will alter the local elemental composition. Correlate EDS maps with SEM images to see if elemental variations correspond to different particle morphologies.

  • Instrumental Factors: Ensure the SEM is properly calibrated. For nanoparticles, analysis can be challenging due to their small interaction volume with the electron beam. Using a low accelerating voltage (<5 kV) can improve spatial resolution for EDS on nanomaterials.[13]

Q3: XPS analysis shows surface contamination. How can this be addressed?

A3: Surface contamination, often by adventitious carbon, is common in XPS analysis.[15]

  • Ion Sputtering: Most XPS instruments are equipped with an ion gun (typically using Argon ions) to etch away the top few nanometers of the surface, removing contaminants and revealing the underlying bulk composition.[12][14]

  • Sample Handling: Ensure proper sample handling in a clean environment to minimize exposure to atmospheric contaminants before analysis.

  • Data Interpretation: The C 1s peak is often used for charge correction of the binding energy scale.[15] While sputtering can remove it, its initial presence should be noted.

Data Presentation

Table 1: Key XRD Peak Positions for this compound Phases and Precursors

Compound/PhaseCrystal SystemJCPDS/PDF Card No.Major Diffraction Peaks (2θ) [Approximate Values]
Bi₄Ti₃O₁₂ Orthorhombic34-0097 / 72-101929.9°, 30.2°, 32.8°, 47.0°, 56.5°[2][8]
Bi₁₂TiO₂₀ Cubic (sillenite)34-009720.9°, 27.8°, 32.5°, 34.6°, 46.1°[8]
Bi₂Ti₂O₇ Cubic (pyrochlore)32-011829.2°, 33.8°, 48.5°, 57.6°[2]
Bi₂O₃ Monoclinic (α-Bi₂O₃)71-227427.4°, 28.0°, 31.7°, 32.7°, 46.2°
TiO₂ Tetragonal (Anatase)21-127225.3°, 37.8°, 48.0°, 53.9°, 55.1°
TiO₂ Tetragonal (Rutile)21-127627.4°, 36.1°, 41.2°, 54.3°, 56.6°

Table 2: Summary of Analytical Techniques for Purity Analysis

TechniqueInformation ProvidedStrengthsLimitations
XRD Crystalline phase identification, presence of crystalline impurities, crystallite size.[9]Excellent for phase purity, non-destructive.Not sensitive to amorphous phases or trace impurities (<1-5%).
XPS Surface elemental composition, chemical states, oxidation states, surface contamination.[10][16]Highly surface-sensitive (~10 nm), provides chemical state information.[14]Requires ultra-high vacuum, may not represent bulk composition.
SEM-EDS Surface morphology, particle size and shape, elemental composition and mapping.[13]High-resolution imaging, provides spatial distribution of elements.Less sensitive to light elements, quantification can be challenging.

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (XRD) Analysis

  • Sample Preparation:

    • Grind the synthesized this compound powder into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.[17]

    • Mount the powder onto a zero-background sample holder (e.g., single-crystal silicon). Ensure the surface is flat and level with the holder's surface.[18]

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Set the operating voltage and current, typically 40 kV and 40 mA.[19]

  • Data Collection:

    • Scan a 2θ range appropriate for this compound, typically from 20° to 60°.[19]

    • Use a step size of 0.01-0.02° and a dwell time of 1-2 seconds per step for good resolution.[19]

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern with standard patterns from the ICDD PDF database.

    • If unexpected peaks are present, attempt to match them with potential impurities (see Table 1).

    • Rietveld refinement can be used for quantitative phase analysis.[19]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

  • Sample Preparation:

    • Press the powder into a pellet or mount it on a sample holder using conductive carbon tape.

    • Ensure the sample is properly grounded to the sample holder to prevent charging effects.

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

  • Instrument Setup:

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.6-284.8 eV.[15]

  • Data Collection:

    • Acquire a survey scan (wide scan) from 0 to 1200 eV to identify all elements present on the surface.

    • Acquire high-resolution scans (narrow scans) for the elements of interest (Bi 4f, Ti 2p, O 1s, C 1s).

    • If necessary, perform depth profiling using an Ar⁺ ion beam to analyze the subsurface composition.[12]

  • Data Analysis:

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and chemical states of the elements.

    • Calculate the atomic concentrations from the peak areas using relative sensitivity factors (RSFs).

Protocol 3: Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

  • Sample Preparation:

    • Mount a small amount of the powder onto an SEM stub using double-sided conductive carbon tape.

    • Gently blow off any loose powder with compressed air to prevent contamination of the SEM chamber.

    • If the sample is non-conductive, apply a thin conductive coating (e.g., carbon, gold, or palladium) to prevent charging.

  • Instrument Setup:

    • Insert the sample into the SEM chamber and pump down to high vacuum.

    • Set the accelerating voltage. For imaging, 10-20 kV is common. For EDS of nanoparticles, a lower voltage (e.g., 3-5 kV) is recommended to improve spatial resolution.[13]

  • Data Collection:

    • Obtain secondary electron (SE) or backscattered electron (BSE) images to observe the sample's morphology and identify areas of interest.

    • Perform EDS analysis by collecting an X-ray spectrum from a specific point, line, or area map. For quantitative analysis, acquire the spectrum for a sufficient duration (e.g., 60-120 seconds) to obtain good signal-to-noise.

  • Data Analysis:

    • Identify the elements present based on the characteristic X-ray peaks in the EDS spectrum.

    • Use the instrument's software to perform quantitative analysis to determine the elemental weight and atomic percentages.

    • Analyze EDS maps to visualize the spatial distribution of different elements.

Visualizations

Purity_Analysis_Workflow cluster_0 Synthesis & Preparation cluster_1 Primary Characterization cluster_2 Advanced Characterization cluster_3 Purity Assessment Synthesis This compound Synthesis Preparation Sample Grinding & Preparation Synthesis->Preparation XRD XRD Analysis Preparation->XRD SEM_EDS SEM-EDS Analysis Preparation->SEM_EDS XPS XPS Surface Analysis Preparation->XPS Phase_ID Phase Identification XRD->Phase_ID Stoich_Check Stoichiometry Check SEM_EDS->Stoich_Check Surface_Check Surface Purity Check XPS->Surface_Check Final_Purity Final Purity Assessment Phase_ID->Final_Purity Stoich_Check->Final_Purity Surface_Check->Final_Purity

Caption: Experimental workflow for the purity analysis of synthesized this compound.

XRD_Troubleshooting_Tree Start XRD pattern shows unexpected peaks Check_DB Compare peaks with JCPDS/ICDD database Start->Check_DB Match_Precursors Peaks match Bi₂O₃ or TiO₂? Check_DB->Match_Precursors Match_Phases Peaks match other Bi-Ti-O phases? Match_Precursors->Match_Phases No Result_Incomplete Conclusion: Incomplete Reaction Match_Precursors->Result_Incomplete Yes Result_Secondary Conclusion: Secondary Phase Formation Match_Phases->Result_Secondary Yes Result_Unknown Conclusion: Contamination from unknown source Match_Phases->Result_Unknown No Action_Incomplete Action: Increase calcination temperature/time Result_Incomplete->Action_Incomplete Action_Secondary Action: Adjust stoichiometry or calcination temperature Result_Secondary->Action_Secondary Action_Unknown Action: Review precursor purity and handling procedures Result_Unknown->Action_Unknown

Caption: Troubleshooting logic for identifying impurities from unexpected XRD results.

References

Scaling up bismuth titanate production for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of bismuth titanate (Bi₄Ti₃O₁₂). The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section is designed to help users identify and solve common problems during the synthesis of this compound.

Issue 1: Incomplete Reaction or Presence of Precursor Oxides in Final Product

  • Q1: My XRD analysis shows peaks corresponding to Bi₂O₃ or TiO₂ alongside the desired Bi₄Ti₃O₁₂ phase. What is the likely cause?

    A1: The presence of unreacted precursor oxides in your final product typically points to several potential issues:

    • Incorrect Stoichiometry: An improper molar ratio of bismuth and titanium precursors is a primary cause. For Bi₄Ti₃O₁₂ a Bi:Ti ratio of 4:3 is required. An excess of either precursor will result in the corresponding oxide phase in the final product. It has been reported that adding a slight excess of bismuth precursor can compensate for potential bismuth loss due to volatilization at high temperatures.

    • Inadequate Mixing: Poor mixing of the precursor materials can lead to localized areas with incorrect stoichiometry, resulting in an incomplete reaction. This is particularly critical in solid-state synthesis.

    • Insufficient Calcination Temperature or Time: The reaction may not have reached completion if the calcination temperature was too low or the duration was too short. Solid-state reactions, in particular, require high temperatures to facilitate the diffusion of ions.[1][2]

  • Q2: How can I ensure the correct stoichiometry and homogeneity of my precursors?

    A2: To ensure accurate stoichiometry and homogeneity:

    • Precise Weighing: Use a high-precision analytical balance to weigh your precursor materials.

    • Milling (Solid-State): For solid-state reactions, thorough milling (e.g., ball milling) of the precursor oxides is crucial to achieve a homogeneous mixture and increase the contact surface area between reactants.

    • Solution-Based Methods (Sol-Gel, Hydrothermal): In sol-gel and hydrothermal methods, ensure complete dissolution of the precursors in their respective solvents before mixing. Continuous stirring during the mixing and gelation/precipitation steps is essential for maintaining homogeneity.

  • Q3: What are the recommended calcination conditions to avoid unreacted precursors?

    A3: Calcination conditions are highly dependent on the synthesis method:

    • Solid-State Reaction: Typically requires higher temperatures, often in the range of 800-1000°C, for several hours to ensure complete reaction.[1]

    • Sol-Gel Method: The crystallization of the amorphous gel into the desired perovskite phase usually occurs at lower temperatures, typically between 600-800°C.[3][4]

    • Hydrothermal Synthesis: This method can produce crystalline this compound at even lower temperatures, often in the range of 150-240°C, sometimes without the need for a separate calcination step.[5][6]

Issue 2: Formation of Secondary this compound Phases (e.g., Bi₁₂TiO₂₀)

  • Q4: My XRD pattern shows the presence of the sillenite phase (Bi₁₂TiO₂₀) instead of, or in addition to, the desired Aurivillius phase (Bi₄Ti₃O₁₂). Why is this happening?

    A4: The formation of the Bi₁₂TiO₂₀ phase is often an intermediate step in the synthesis of Bi₄Ti₃O₁₂.[2] Its presence in the final product can be attributed to:

    • Non-stoichiometric Precursor Ratio: A significant excess of bismuth in the precursor mixture can favor the formation of the bismuth-rich Bi₁₂TiO₂₀ phase.

    • Insufficient Calcination Temperature: The transformation from the intermediate Bi₁₂TiO₂₀ phase to the stable Bi₄Ti₃O₁₂ phase may require higher temperatures. Studies have shown that Bi₁₂TiO₂₀ can form at lower temperatures, and upon further heating, it reacts with TiO₂ to form Bi₄Ti₃O₁₂.

  • Q5: How can I promote the formation of the pure Bi₄Ti₃O₁₂ phase and avoid the sillenite phase?

    A5: To favor the formation of the Bi₄Ti₃O₁₂ phase:

    • Control Stoichiometry: Carefully control the Bi:Ti molar ratio to be as close to 4:3 as possible. A slight excess of bismuth might be acceptable to compensate for volatilization, but a large excess should be avoided.

    • Optimize Calcination Profile: A step-wise calcination process can be beneficial. This involves holding the temperature at an intermediate level to allow for the formation of the intermediate phase, followed by an increase to a higher temperature to drive the reaction to completion and form the desired Bi₄Ti₃O₁₂ phase.

Issue 3: Poor Crystallinity and Broad XRD Peaks

  • Q6: The peaks in my XRD pattern are broad, indicating poor crystallinity. What are the potential causes?

    A6: Broad XRD peaks are generally indicative of either very small crystallite size or the presence of lattice strain and defects.[7][8]

    • Low Crystallization Temperature: Insufficient thermal energy during calcination or hydrothermal treatment may not be enough to promote the growth of well-defined crystals.

    • Rapid Cooling: Quenching or rapid cooling from a high temperature can introduce defects and strain into the crystal lattice.

    • Presence of Amorphous Phases: Incomplete crystallization can result in a mixture of crystalline and amorphous material, leading to broad diffraction features.

  • Q7: How can I improve the crystallinity of my this compound powder?

    A7: To enhance crystallinity:

    • Increase Calcination Temperature and/or Time: Providing more thermal energy for a longer duration allows the atoms to arrange themselves into a more ordered crystal lattice, leading to larger crystallite sizes and sharper XRD peaks. However, be mindful that excessive temperatures can lead to particle agglomeration.

    • Controlled Cooling Rate: A slower, controlled cooling rate after calcination can help to minimize the introduction of strain and defects.

    • Optimize Synthesis Parameters (Hydrothermal/Sol-Gel): In solution-based methods, factors like pH and precursor concentration can influence the nucleation and growth of crystals.[9] Optimizing these parameters can lead to better crystallinity at lower temperatures.

Issue 4: Particle Agglomeration and Inhomogeneous Morphology

  • Q8: My synthesized this compound powder is heavily agglomerated and consists of irregularly shaped particles. What can I do to control particle size and morphology?

    A8: Particle agglomeration and morphology are influenced by several factors throughout the synthesis process:

    • High Calcination Temperatures: Higher temperatures, while beneficial for crystallinity, also promote sintering and the formation of hard agglomerates.[10]

    • Precursor and Solvent Choice (Sol-Gel): The type of precursors and solvents used in the sol-gel method can affect the hydrolysis and condensation rates, which in turn influence the final particle size and morphology.

    • pH of the Solution (Sol-Gel/Hydrothermal): The pH of the precursor solution plays a crucial role in controlling the particle size and shape.[9][11]

    • Mineralizer Concentration (Hydrothermal): In hydrothermal synthesis, the concentration of the mineralizer (e.g., NaOH, KOH) significantly impacts the morphology of the resulting particles, with different concentrations favoring the formation of nanoplatelets, nanowires, or other shapes.[12][13]

  • Q9: What are some practical steps to achieve fine, monodisperse this compound particles?

    A9: To obtain finer, more uniform particles:

    • Use Wet Chemical Methods: Sol-gel and hydrothermal methods generally offer better control over particle size and morphology compared to the high-temperature solid-state reaction.

    • Optimize Calcination: Use the lowest possible calcination temperature that still yields the desired crystalline phase to minimize sintering and agglomeration.

    • Control pH: Carefully adjust and control the pH of the precursor solution in sol-gel and hydrothermal synthesis.

    • Use of Surfactants/Capping Agents: The addition of surfactants or capping agents during synthesis can help to control particle growth and prevent agglomeration.

    • Post-Synthesis Milling: Gentle milling of the final powder can help to break up soft agglomerates.

Data Presentation

Table 1: Influence of Synthesis Method on this compound Properties

Synthesis MethodTypical Temperature Range (°C)AdvantagesDisadvantagesTypical Particle Size/Morphology
Solid-State Reaction800 - 1000Simple, suitable for large-scale production.High temperatures, poor homogeneity, large and irregular particles, potential for bismuth volatility.Micrometer-sized, irregular particles.
Sol-Gel600 - 800Good homogeneity, better control over stoichiometry, lower processing temperatures than solid-state.More complex, involves organic solvents.Nanocrystalline powders, thin films.
Hydrothermal150 - 240Low synthesis temperatures, good control over particle morphology, high crystallinity without high-temperature calcination.Requires specialized high-pressure equipment (autoclaves).Nanoplatelets, nanowires, spherical particles.[6][13]

Table 2: Effect of Calcination Temperature on Bi₄Ti₃O₁₂ (Sol-Gel Synthesis)

Calcination Temperature (°C)Phase PurityCrystallite Size (nm)Morphology
500May contain amorphous or intermediate phases.SmallFine particles, may not be well-defined.
600Improved crystallinity, potential for minor secondary phases.IncreasesMore defined particles, some agglomeration may start.
700Generally good phase purity (orthorhombic Bi₄Ti₃O₁₂).Further increasesIncreased particle size and agglomeration.
800High crystallinity, pure orthorhombic phase.LargerSignificant grain growth and sintering.

Table 3: Influence of pH on this compound Properties (Sol-Gel/Hydrothermal)

pHEffect on Particle SizeEffect on MorphologyRemarks
Acidic (e.g., 3-5)Tends to produce larger particles.Can lead to the formation of intermediate phases.[9]Incomplete chelation of metal ions may occur at very low pH.[9]
Neutral (e.g., ~7)Can yield high-density ceramics.[9]Favorable for the formation of pure Bi₄Ti₃O₁₂.[9]A good starting point for optimization.
Basic (e.g., >10)Can lead to finer particles.In hydrothermal synthesis, high alkalinity can favor specific morphologies like nanoplatelets.[12][13]High OH⁻ concentration can influence the hydrolysis and condensation rates.

Experimental Protocols

Protocol 1: Solid-State Reaction for Bi₄Ti₃O₁₂ Powder

  • Precursor Preparation: Weigh stoichiometric amounts of high-purity Bi₂O₃ and TiO₂ powders (4:3 molar ratio). A slight excess of Bi₂O₃ (e.g., 1-2 mol%) can be added to compensate for potential volatilization.

  • Mixing and Milling: Thoroughly mix the powders in a mortar and pestle or, for larger quantities, use a ball mill with zirconia or alumina media for several hours to ensure homogeneity.

  • Calcination: Place the mixed powder in an alumina crucible and calcine in a furnace. A typical two-step calcination can be employed:

    • Heat to 600-700°C for 2-4 hours to initiate the reaction and form intermediate phases.

    • Increase the temperature to 800-950°C and hold for 4-10 hours to ensure the complete formation of the Bi₄Ti₃O₁₂ phase.

  • Cooling: Allow the furnace to cool down to room temperature slowly.

  • Grinding: Gently grind the calcined powder to break up any agglomerates.

Protocol 2: Sol-Gel Synthesis of Bi₄Ti₃O₁₂ Powder

  • Bismuth Precursor Solution: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent like 2-methoxyethanol or acetic acid with stirring.[4][14]

  • Titanium Precursor Solution: In a separate container, dissolve a titanium alkoxide precursor such as titanium(IV) isopropoxide or titanium(IV) butoxide in 2-methoxyethanol. A chelating agent like acetylacetone can be added to stabilize the titanium precursor and control the hydrolysis rate.[9]

  • Mixing: Slowly add the titanium precursor solution to the bismuth precursor solution under vigorous stirring to form a clear and stable sol.

  • Gelation: Continue stirring the sol at room temperature or slightly elevated temperature (e.g., 60°C) until a viscous gel is formed. This may take several hours.

  • Drying: Dry the gel in an oven at around 100-120°C to remove the solvent, resulting in a xerogel.

  • Calcination: Calcine the dried xerogel powder in a furnace. A typical heating profile would be a slow ramp to 700-800°C and holding for 2-4 hours to obtain the crystalline Bi₄Ti₃O₁₂ phase.[14]

Protocol 3: Hydrothermal Synthesis of Bi₄Ti₃O₁₂ Nanoparticles

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of bismuth nitrate (dissolved in dilute nitric acid) and a titanium precursor like titanium(IV) isopropoxide (dissolved in ethanol or isopropanol).

  • Precipitation: Co-precipitate the metal hydroxides by slowly adding an aqueous solution of a mineralizer, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the precursor solution under vigorous stirring until a desired high pH is reached (e.g., pH 10-13).

  • Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 150°C and 240°C for a duration of 12 to 48 hours.[5][6] The specific temperature and time will influence the crystallinity and morphology of the final product.

  • Washing and Drying: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any residual ions. Finally, dry the powder in an oven at a low temperature (e.g., 60-80°C).

Mandatory Visualizations

experimental_workflow_solid_state start Start precursors Weigh Bi2O3 and TiO2 (4:3 molar ratio) start->precursors mixing Mix and Mill (e.g., Ball Milling) precursors->mixing calcination Calcination (800-1000°C) mixing->calcination cooling Slow Cooling calcination->cooling grinding Grind Final Powder cooling->grinding end Bi4Ti3O12 Powder grinding->end

Caption: Experimental workflow for the solid-state synthesis of this compound.

experimental_workflow_sol_gel start Start bi_sol Prepare Bismuth Precursor Solution start->bi_sol ti_sol Prepare Titanium Precursor Solution start->ti_sol mixing Mix Solutions to Form Sol bi_sol->mixing ti_sol->mixing gelation Gelation mixing->gelation drying Drying (100-120°C) gelation->drying calcination Calcination (600-800°C) drying->calcination end Bi4Ti3O12 Powder calcination->end

Caption: Experimental workflow for the sol-gel synthesis of this compound.

troubleshooting_logic_xrd decision decision solution solution start XRD Analysis of Synthesized Powder check_peaks Are there unexpected peaks? start->check_peaks check_peak_width Are the peaks broad? check_peaks->check_peak_width No precursor_peaks Peaks of Bi2O3 or TiO2? check_peaks->precursor_peaks Yes solution_crystallinity Increase calcination temp/time. Use slower cooling rate. check_peak_width->solution_crystallinity Yes end Pure, Crystalline Bi4Ti3O12 check_peak_width->end No secondary_phase_peaks Peaks of Bi12TiO20? precursor_peaks->secondary_phase_peaks No solution_stoichiometry Adjust Bi:Ti ratio. Improve mixing. precursor_peaks->solution_stoichiometry Yes secondary_phase_peaks->check_peak_width solution_secondary_phase Adjust Bi:Ti ratio. Optimize calcination profile. secondary_phase_peaks->solution_secondary_phase Yes solution_stoichiometry->start solution_calcination_temp_time Increase calcination temperature/time. solution_calcination_temp_time->start solution_crystallinity->start solution_secondary_phase->start

Caption: Troubleshooting logic for XRD analysis of synthesized this compound.

References

Validation & Comparative

A Comparative Guide to the Piezoelectric Properties of Bismuth Titanate and Barium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of piezoelectric materials, both bismuth titanate (Bi4Ti3O12) and barium titanate (BaTiO3) have carved out significant niches. While both are lead-free alternatives to the widely used lead zirconate titanate (PZT), their distinct structural and piezoelectric characteristics make them suitable for different applications. This guide provides a detailed comparison of their key properties, supported by experimental data, to aid researchers and scientists in selecting the appropriate material for their specific needs.

At a Glance: Key Property Comparison

The following table summarizes the core piezoelectric and physical properties of this compound and barium titanate, offering a clear quantitative comparison.

PropertyThis compound (Bi4Ti3O12)Barium Titanate (BaTiO3)
Piezoelectric Coefficient (d33) 20 - 40 pC/N (undoped and doped)[1]190 - 470 pC/N (undoped and doped)[2][3]
Curie Temperature (Tc) ~675 °C[4]120 - 130 °C[5][6][7]
Electromechanical Coupling Factor (kp) ~0.2~0.35 - 0.51[2][8]
Crystal Structure Aurivillius (Layered Perovskite)Perovskite
Spontaneous Polarization (Pr) ~4 µC/cm²15 - 26 µC/cm²[5]

In-Depth Analysis of Piezoelectric Performance

This compound (Bi4Ti3O12): The High-Temperature Performer

This compound is a member of the Aurivillius family of layered perovskites. Its most notable characteristic is its exceptionally high Curie temperature of approximately 675°C, which makes it an excellent candidate for piezoelectric sensors and actuators operating in high-temperature environments.[4]

However, the piezoelectric coefficient (d33) of pure this compound is relatively modest, typically in the range of 7-9 pC/N. Significant research has been dedicated to enhancing its piezoelectric properties through doping. For instance, co-doping with elements like Niobium (Nb) and Cerium (Ce) has been shown to dramatically increase the d33 value. A notable example is a Bi3.97Ce0.03Ti2.98(WNb)0.01O12 ceramic, which exhibited a giant piezoelectric coefficient of 40.2 pC/N while maintaining a high Curie temperature of 657°C.[1] Another study on Bi4Ti2.97(Cr1/3Ta2/3)0.03O12 ceramics reported a d33 of 26 pC/N with a Tc of 687°C.[1] The electromechanical coupling factor (kp) of this compound is generally lower than that of barium titanate.

Barium Titanate (BaTiO3): The Versatile Workhorse

Barium titanate is a classic perovskite ferroelectric material and one of the first piezoelectric ceramics to be discovered.[9] Its primary advantages are its strong piezoelectric effect at room temperature and its relatively simple, well-understood crystal structure. The piezoelectric coefficient (d33) of barium titanate can vary significantly depending on factors such as grain size, doping, and processing conditions.[2] Values for undoped BaTiO3 are often cited around 191 pC/N, while doped varieties, for instance with Zirconium (Zr) or Hafnium (Hf), can exhibit d33 values in the range of 290-470 pC/N.[2][3]

The major limitation of barium titanate is its relatively low Curie temperature, which is typically between 120°C and 130°C.[5][6][7] This restricts its use in applications where temperatures will exceed this range. The electromechanical coupling factor (kp) of BaTiO3 is moderate, with values around 0.35, though this can be improved through various material engineering strategies.[2]

Crystal Structure Comparison

The differing piezoelectric properties of this compound and barium titanate are fundamentally linked to their crystal structures.

G cluster_BaTiO3 Barium Titanate (Perovskite) cluster_Bi4Ti3O12 This compound (Layered Perovskite) Ba Ba Ti Ti O1 O Ti->O1 Octahedral Coordination O2 O Ti->O2 Octahedral Coordination O3 O Ti->O3 Octahedral Coordination O4 O Ti->O4 Octahedral Coordination O5 O Ti->O5 Octahedral Coordination O6 O Ti->O6 Octahedral Coordination Bi2O2 (Bi2O2)2+ Layer PerovskiteBlock (Bi2Ti3O10)2- Perovskite Block Bi2O2->PerovskiteBlock Alternating Layers PerovskiteBlock->Bi2O2 G cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_output Data Analysis start Precursor Powders mixing Mixing & Milling start->mixing calcination Calcination mixing->calcination sintering Pressing & Sintering calcination->sintering xrd XRD (Phase & Structure) sintering->xrd sem SEM (Microstructure) sintering->sem poling Poling sintering->poling piezo_measurement Piezoelectric Measurement (d33 meter) poling->piezo_measurement impedance Impedance Analysis (kp, Tc) poling->impedance data_analysis Property Comparison piezo_measurement->data_analysis impedance->data_analysis

References

A Comparative Guide to the Photocatalytic Activity of Bismuth Titanate and TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an efficient photocatalyst is paramount for applications ranging from environmental remediation to advanced oxidation processes in synthesis. This guide provides an objective comparison of the photocatalytic performance of bismuth titanate and the widely used titanium dioxide (TiO₂), supported by experimental data and detailed methodologies.

Introduction to Photocatalysis

Semiconductor photocatalysis is a process where a light-absorbing material, the photocatalyst, generates electron-hole pairs upon irradiation with light of sufficient energy. These charge carriers can then migrate to the surface of the catalyst and initiate redox reactions with adsorbed molecules, such as water and oxygen, to produce highly reactive oxygen species (ROS). These ROS, including hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), are powerful oxidizing agents capable of degrading a wide range of organic pollutants and microorganisms. Titanium dioxide, particularly the P25 formulation (a mix of anatase and rutile phases), has long been the benchmark photocatalyst due to its high stability, low cost, and strong oxidizing power under UV irradiation.[1][2] However, its wide band gap (~3.2 eV for anatase) limits its activity to the UV portion of the solar spectrum, which accounts for only about 5% of solar light.

Bismuth titanates, a family of bismuth-based perovskite-like oxides, have emerged as promising alternatives.[3] Compounds such as Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, and Bi₂Ti₂O₇ exhibit narrower band gaps, enabling them to absorb a larger portion of the visible light spectrum.[4][5][6] This visible-light activity, coupled with their unique electronic structures that can promote charge separation, makes them attractive candidates for solar-driven photocatalytic applications.[5][7]

Quantitative Performance Comparison

The photocatalytic efficacy of a material is evaluated based on several quantitative parameters, including the degradation efficiency of a model pollutant, the reaction rate constant, the material's surface area, and its band gap energy. The following table summarizes these key performance indicators for various forms of this compound compared to the standard TiO₂ (P25).

PhotocatalystPollutantLight SourceDegradation Efficiency (%)Rate Constant (k)Band Gap (Eg) (eV)BET Surface Area (m²/g)Reference
Bi₄Ti₃O₁₂ Methylene BlueVisible LightHighNot Specified2.65Not Specified[4]
Bi₄Ti₃O₁₂ Rhodamine BNot Specified93% (after 3 cycles)Not Specified2.9Not Specified[8]
Bi₁₂TiO₂₀ MethanolVisible LightHighNot Specified~2.78Not Specified[9][10]
Bi₂Ti₂O₇ (nanorods) Methylene BlueVisible LightGoodNot Specified2.58Not Specified[6]
Bi₂₀TiO₃₂/Bi₄Ti₃O₁₂/amorphous TiO₂ composite PhenolVisible LightComparable to TiO₂ P25 under UVNot Specified2.135[1][7]
TiO₂ (P25) Rhodamine BUV Light91% (90 min)Not Specified~3.255[2][11]
TiO₂ (P25) Rhodamine BSolar Simulator96% (90 min)Not Specified~3.255[2][11]
TiO₂ (Pure) Methyl OrangeNot Specified42%Not SpecifiedNot SpecifiedNot Specified[12]
Bi₂O₃@TiO₂ Methyl OrangeNot Specified98.21%Not SpecifiedNot SpecifiedNot Specified[12]
Heterophase Bi₄Ti₃O₁₂/Bi₁₂Ti₉O₁₉.₈ Rhodamine BNot Specified98% (240 min)120% > TiO₂Not SpecifiedNot Specified[13]

Note: Experimental conditions such as catalyst loading, pollutant concentration, and light intensity vary between studies, which can influence the reported values.

Experimental Protocols

To ensure reproducibility and facilitate a fair comparison of photocatalytic activities, standardized experimental protocols are crucial. Below are detailed methodologies for catalyst synthesis, characterization, and photocatalytic performance evaluation.

Catalyst Synthesis

1. This compound (Bi₄Ti₃O₁₂) via Solid-State Reaction:

  • Precursors: Bismuth(III) oxide (Bi₂O₃) and Titanium(IV) oxide (TiO₂) powders (≥99.5% purity).[14]

  • Procedure:

    • Stoichiometric amounts of Bi₂O₃ and TiO₂ (e.g., a 4:3 molar ratio for Bi₄Ti₃O₁₂) are intimately mixed by grinding in a mortar and pestle for an extended period (e.g., 2.5 hours).[14]

    • The resulting powder mixture is dried at 80°C for 10 minutes to remove moisture. This grinding and drying cycle is repeated several times.[14]

    • The homogenized powder is then calcined in a furnace at a high temperature, for example, 800°C for 1 hour, with controlled heating and cooling rates (e.g., 10°C/min).[14]

2. This compound (Bi₄Ti₃O₁₂ and Bi₁₂TiO₂₀) via Oxidant Peroxo Method (OPM):

  • Precursors: Titanium metal powder, hydrogen peroxide (H₂O₂), and aqueous ammonia solution. Bismuth nitrate is added subsequently.[15]

  • Procedure:

    • Titanium metal powder is dissolved in a mixture of H₂O₂ and aqueous ammonia to form a transparent peroxytitanate complex solution.[15]

    • A stoichiometric amount of bismuth nitrate, dissolved in a suitable solvent, is added to the peroxytitanate solution.

    • The resulting precipitate is washed, dried, and then calcined at a specific temperature to obtain the desired crystalline phase of this compound.[15]

3. TiO₂ Nanoparticles (Anatase):

  • While commercial TiO₂ (like P25) is often used as a benchmark, lab-synthesized TiO₂ can also be prepared, for instance, via a sol-gel method using a titanium alkoxide precursor, followed by calcination.

Catalyst Characterization
  • X-ray Diffraction (XRD): To identify the crystalline phase and structure of the synthesized powders.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the photocatalysts.[10]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy of the material.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the photocatalyst powders.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of specific chemical bonds, such as Bi-O and Ti-O.[14]

Photocatalytic Activity Evaluation
  • Model Pollutant: A common organic dye such as Methylene Blue (MB), Rhodamine B (RhB), or Methyl Orange (MO) is used in an aqueous solution at a known concentration (e.g., 10 ppm).[15]

  • Photoreactor Setup:

    • A specific amount of the photocatalyst powder (e.g., 0.2 g/L) is suspended in the pollutant solution in a beaker or reactor vessel.[11]

    • The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[16]

    • The light source (e.g., a UV lamp or a visible light source like a Xenon lamp with a UV cutoff filter) is then turned on to initiate the photocatalytic reaction.

  • Data Collection and Analysis:

    • At regular time intervals, aliquots of the suspension are withdrawn and centrifuged to remove the catalyst particles.

    • The concentration of the remaining dye in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at the dye's characteristic maximum wavelength.

    • The degradation efficiency is calculated as: (C₀ - C) / C₀ * 100%, where C₀ is the initial concentration and C is the concentration at time t.

    • The reaction kinetics are often modeled using the pseudo-first-order Langmuir-Hinshelwood model: ln(C₀/C) = kt, where k is the apparent rate constant.

Mechanistic and Workflow Diagrams

To visualize the underlying processes and experimental procedures, the following diagrams are provided.

General Mechanism of Semiconductor Photocatalysis

Photocatalysis_Mechanism cluster_semiconductor Semiconductor Particle cluster_reactions Surface Reactions Valence Band Valence Band Conduction Band Conduction Band e- e⁻ h+ h⁺ Light (hν ≥ Eg) Light (hν ≥ Eg) e-->Conduction Band Excitation O2 O2 e-->O2 Reduction H2O H2O h+->H2O Oxidation OH- OH- h+->OH- Oxidation Pollutant Pollutant h+->Pollutant Direct Oxidation •O2- •O2- O2->•O2- •OH •OH H2O->•OH OH-->•OH Degradation Products Degradation Products •O2-->Pollutant Degradation •OH->Pollutant Degradation

Caption: General mechanism of semiconductor photocatalysis.

Experimental Workflow for Photocatalyst Evaluation

Experimental_Workflow cluster_prep Preparation cluster_exp Photocatalytic Experiment cluster_analysis Analysis cluster_results Results synthesis Catalyst Synthesis (e.g., Solid-State, Hydrothermal) characterization Catalyst Characterization (XRD, SEM, DRS, BET) synthesis->characterization suspension Prepare Catalyst Suspension in Pollutant Solution characterization->suspension adsorption Stir in Dark (Adsorption-Desorption Equilibrium) suspension->adsorption irradiation Irradiate with Light Source (UV or Visible) adsorption->irradiation sampling Collect Aliquots at Time Intervals irradiation->sampling separation Separate Catalyst (Centrifugation/Filtration) sampling->separation measurement Measure Pollutant Concentration (UV-Vis Spectrophotometry) separation->measurement calculation Calculate Degradation Efficiency and Rate Constant measurement->calculation comparison Compare Performance: Bi-Titanate vs. TiO₂ calculation->comparison

Caption: Experimental workflow for photocatalyst evaluation.

Conclusion

The comparison between this compound and TiO₂ reveals a trade-off between well-established UV-light activity and emerging visible-light potential. While TiO₂, particularly P25, remains a highly effective photocatalyst under UV irradiation, its performance significantly drops under visible light. Bismuth titanates, with their narrower band gaps, demonstrate considerable photocatalytic activity under visible light, making them highly promising for applications utilizing solar energy.[1][4][7]

Furthermore, the development of this compound composites and heterostructures, such as Bi₂O₃@TiO₂ or multi-phase bismuth titanates, shows a promising strategy to enhance charge separation and improve photocatalytic efficiency beyond that of the individual components.[12][13] For researchers and professionals, the choice of photocatalyst will depend on the specific application, particularly the intended light source. For solar or indoor lighting applications, bismuth titanates and their derivatives present a compelling and increasingly viable alternative to traditional TiO₂.

References

A Researcher's Guide to Phase Confirmation of Bismuth Titanate using XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate material characterization is paramount. This guide provides a comparative analysis of common bismuth titanate phases, detailing the use of X-ray Diffraction (XRD) for phase confirmation. Experimental data, detailed protocols, and a clear workflow are presented to aid in the precise identification of these materials.

This compound (Bi-Ti-O) compounds are a class of electroceramics with diverse applications, including in devices where biocompatibility and precise material properties are critical. The specific crystalline phase of this compound dictates its functional properties. Therefore, unambiguous phase identification is a crucial step in research and development. XRD is the primary analytical technique for this purpose. This guide compares the XRD characteristics of three common phases: Aurivillius phase (Bi4Ti3O12), sillenite phase (Bi12TiO20), and pyrochlore phase (Bi2Ti2O7).

Comparison of this compound Phases

The crystallographic properties of different this compound phases, as determined by XRD, are summarized in the table below. These parameters are essential for accurate phase identification using standard diffraction databases and for performing Rietveld refinement.

Phase Formula Crystal System Space Group JCPDS Card No. Key Lattice Parameters (Å)
AurivilliusBi4Ti3O12OrthorhombicFmmm35-0795[1]a = 5.449, b = 5.411, c = 32.83
SilleniteBi12TiO20CubicI2378-1158[2][3]a = 10.187
PyrochloreBi2Ti2O7CubicFd-3m32-0118[4][5][6][7]a = 10.38

Experimental Protocols

The synthesis method significantly influences the resulting crystalline phase of this compound. Below are detailed protocols for two common synthesis techniques.

Protocol 1: Solid-State Reaction Method

The solid-state reaction method is a conventional technique for producing polycrystalline ceramics.

Materials:

  • Bismuth(III) oxide (Bi2O3) powder

  • Titanium(IV) oxide (TiO2) powder (anatase or rutile)

  • Mortar and pestle or ball mill

  • High-temperature furnace

Procedure:

  • Stoichiometric Mixing: Weigh stoichiometric amounts of Bi2O3 and TiO2 powders according to the desired final phase (e.g., a 2:3 molar ratio for Bi4Ti3O12).

  • Homogenization: Thoroughly mix and grind the powders using a mortar and pestle or a ball mill to ensure a homogeneous mixture.

  • Calcination: Transfer the mixed powder to an alumina crucible and calcine in a furnace. The temperature and duration are critical for phase formation. For instance, Bi4Ti3O12 can be formed at temperatures between 800°C and 1100°C. A typical procedure involves heating at 850°C for 2 hours.

  • Characterization: After cooling to room temperature, the resulting powder is analyzed using XRD to confirm the crystalline phase.

Protocol 2: Sol-Gel Synthesis

The sol-gel method offers better control over stoichiometry, purity, and particle size at lower processing temperatures.

Materials:

  • Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O)

  • Titanium(IV) isopropoxide (Ti[OCH(CH3)2]4)

  • 2-Methoxyethanol (as a solvent)

  • Acetic acid (as a chelating agent)

  • Deionized water

  • Hotplate with magnetic stirrer

  • Drying oven and furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve bismuth nitrate pentahydrate in 2-methoxyethanol and acetic acid. Stir until a clear solution is obtained.

    • In a separate container, dissolve titanium isopropoxide in 2-methoxyethanol.

  • Mixing and Hydrolysis: Slowly add the titanium solution to the bismuth solution while stirring continuously. Then, add a mixture of deionized water and 2-methoxyethanol dropwise to initiate hydrolysis and polycondensation, leading to the formation of a sol.

  • Gelation: Continue stirring the sol at a slightly elevated temperature (e.g., 60-70°C) until a viscous gel forms.

  • Drying: Dry the gel in an oven at around 100-120°C to remove residual solvents, resulting in a xerogel.

  • Calcination: Grind the xerogel into a fine powder and calcine it in a furnace. The crystallization of the desired this compound phase typically occurs at temperatures between 500°C and 800°C. For example, a single-phase orthorhombic Bi4Ti3O12 can be obtained by calcining at 700°C for 2 hours.[8]

  • Characterization: Analyze the calcined powder using XRD for phase confirmation.

XRD Analysis Workflow for Phase Confirmation

The following diagram illustrates the logical workflow for the phase confirmation of synthesized this compound powders using XRD, incorporating data analysis and Rietveld refinement.

XRD_Phase_Confirmation cluster_xrd XRD Data Collection cluster_analysis Data Analysis cluster_results Results Synthesis This compound Synthesis (e.g., Solid-State, Sol-Gel) Grinding Powder Grinding Synthesis->Grinding XRD_Measurement XRD Measurement (e.g., Cu Kα radiation) Grinding->XRD_Measurement Sample Mounting Phase_ID Phase Identification (Comparison with JCPDS database) XRD_Measurement->Phase_ID Raw XRD Pattern Rietveld_Refinement Rietveld Refinement (Quantitative Phase Analysis, Lattice Parameter Refinement) Phase_ID->Rietveld_Refinement Phase_Confirmation Phase Confirmation Rietveld_Refinement->Phase_Confirmation Structural_Parameters Structural Parameters (Lattice Constants, Crystallite Size) Rietveld_Refinement->Structural_Parameters

Workflow for this compound Phase Confirmation using XRD.

This comprehensive approach, combining standardized synthesis protocols with a robust XRD analysis workflow, enables researchers to confidently identify and characterize different phases of this compound, ensuring the reliability and reproducibility of their scientific findings.

References

Unveiling the Crystal Maze: A Comparative Guide to Raman Spectroscopy for Bismuth Titanate Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with advanced materials, understanding the precise crystal structure of bismuth titanate is paramount for controlling its functional properties. Raman spectroscopy has emerged as a powerful, non-destructive technique for probing the intricate structural details of this complex oxide. This guide provides an objective comparison of Raman spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid in the comprehensive structural analysis of this compound.

This compound (Bi4Ti3O12), a member of the Aurivillius family of layered perovskites, exhibits a range of crystalline phases, each possessing distinct ferroelectric, piezoelectric, and photocatalytic properties. The ability to distinguish between these phases, such as the common orthorhombic and pyrochlore structures, is crucial for material optimization. While X-ray diffraction (XRD) is a cornerstone for determining long-range crystal order, Raman spectroscopy offers complementary and often more nuanced insights into local structural variations and vibrational modes.

Probing the Vibrational Fingerprint: Raman vs. Other Techniques

Raman spectroscopy excels in its sensitivity to short-range atomic order and subtle changes in crystal symmetry. Unlike XRD, which provides an average picture of the crystal lattice, Raman scattering is sensitive to the vibrational modes of specific molecular bonds. This makes it particularly adept at identifying local distortions, defects, and phase impurities that may not be easily detectable by other methods.

A key advantage of Raman spectroscopy is its non-destructive nature and the minimal sample preparation required.[1] Spectra can be acquired from solid powders, thin films, and even nanotubes in ambient conditions.[2][3] This contrasts with techniques that may require sample dissolution or extensive preparation, potentially altering the material's structure.

Deciphering the this compound Structure: A Look at the Raman Spectrum

The Raman spectrum of this compound is characterized by a series of distinct peaks, each corresponding to a specific vibrational mode of the constituent atoms. The number, position, and intensity of these peaks serve as a unique fingerprint for a given crystal structure.

For the most common ferroelectric orthorhombic phase of Bi4Ti3O12, group theory predicts 24 Raman active modes.[4] However, due to symmetry breaking, distortion of the TiO6 octahedra, and overlapping vibrational modes, typically a smaller number of prominent peaks are observed and analyzed.[4]

The low-frequency region of the spectrum (below 200 cm⁻¹) is dominated by the vibrations of the heavy bismuth ions within the (Bi2O2)²⁺ layers and the pseudo-perovskite blocks.[4][5] The intermediate region (200-400 cm⁻¹) is associated with the bending vibrations of the TiO6 octahedra, while the high-frequency modes (above 400 cm⁻¹) arise from the stretching vibrations of these octahedra.[3][5]

The presence and characteristics of a low-frequency soft phonon mode, often observed around 42 cm⁻¹, can be indicative of the ferroelectric nature of the material.[5][6] Changes in the position and width of Raman peaks can also be correlated with particle size, strain, and defect concentration.[6]

Comparative Analysis of Raman Spectral Data

The following table summarizes the characteristic Raman peak positions for the orthorhombic phase of Bi4Ti3O12, as reported in various studies. These variations can be attributed to differences in synthesis methods, particle size, and measurement conditions.

Vibrational Mode Assignment Reported Peak Position (cm⁻¹)
Bi³⁺ displacement in (Bi₂O₂)₂⁺ layers and pseudo-perovskite slab60, 90, 121[4]
External modes87, 117, 145
TiO₆ octahedra bending/torsional modes227, 267, 329[7]
TiO₆ octahedra stretching modes537, 577, 617, 850[7][8]

The spectrum of this compound obtained by mechanochemical activation exhibits intense modes at approximately 137, 260, 325, 405, 442, 537, 577, 608, 729, and 850 cm⁻¹.[7] In contrast, the pyrochlore phase of this compound, often formed at lower annealing temperatures, displays a significantly different and broader Raman spectrum, allowing for clear phase differentiation.[9]

Experimental Protocol for Raman Spectroscopy of this compound

A standardized protocol is essential for obtaining reproducible and comparable Raman spectra. The following outlines a typical experimental workflow for the analysis of this compound powders.

1. Sample Preparation:

  • Ensure the this compound powder is homogeneous.

  • Press the powder into a pellet or place a small amount on a clean microscope slide. For thin films, the film on its substrate can be directly mounted.

2. Raman Spectrometer Setup:

  • Laser Source: A common choice is a visible laser, such as a 532 nm Nd:YAG or a 633 nm He-Ne laser.[10][11] The laser power should be kept low (typically <5 mW on the sample) to avoid laser-induced heating and potential phase transformations.

  • Objective: Use a high-magnification objective (e.g., 50x or 100x) to focus the laser beam onto the sample and collect the scattered light.

  • Grating: Select a grating that provides the desired spectral resolution (e.g., 1800 grooves/mm).

  • Detector: A cooled CCD detector is typically used for efficient detection of the Raman signal.

3. Data Acquisition:

  • Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer with its peak at 520.7 cm⁻¹).

  • Spectral Range: Acquire spectra over a range that covers all expected vibrational modes, typically from 50 cm⁻¹ to 1000 cm⁻¹.

  • Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio. This will depend on the sample's Raman scattering efficiency.

4. Data Analysis:

  • Baseline Correction: Remove any background fluorescence or instrumental noise from the raw spectrum.

  • Peak Fitting: Use appropriate peak fitting functions (e.g., Lorentzian or Gaussian) to determine the precise position, intensity, and full width at half maximum (FWHM) of the Raman peaks.

Visualizing the Process and Principles

To further clarify the experimental and logical framework, the following diagrams illustrate the workflow and the fundamental relationship between the crystal structure and the resulting Raman spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_raman Raman Spectroscopy cluster_analysis Data Analysis sample This compound Sample (Powder, Thin Film, etc.) mount Mounting on Stage sample->mount laser Laser Excitation mount->laser collection Signal Collection laser->collection spectrometer Spectrometer collection->spectrometer detector CCD Detector spectrometer->detector raw_data Raw Raman Spectrum detector->raw_data processing Baseline Correction & Cosmic Ray Removal raw_data->processing peak_fitting Peak Fitting & Analysis processing->peak_fitting interpretation Structural Interpretation peak_fitting->interpretation logical_relationship cluster_structure Crystal Structure cluster_vibrations Vibrational Properties cluster_spectrum Raman Spectrum crystal This compound Crystal Lattice bonds Specific Atomic Bonds (Bi-O, Ti-O) crystal->bonds symmetry Crystal Symmetry (e.g., Orthorhombic) crystal->symmetry modes Allowed Vibrational Modes bonds->modes symmetry->modes peaks Characteristic Raman Peaks (Position, Intensity, Width) modes->peaks

References

Bismuth Titanate in Extreme Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and device engineering, the selection of robust functional materials capable of withstanding harsh operating conditions is a critical challenge. Bismuth titanate (Bi₄Ti₃O₁₂, BTO), a lead-free piezoelectric ceramic, has emerged as a promising candidate for high-temperature and radiation-intensive applications. This guide provides an objective comparison of this compound's performance against other common piezoelectric materials, supported by experimental data, to aid in material selection for demanding environments.

This compound is a member of the Aurivillius family of layered perovskites, characterized by a high Curie temperature (Tc), which is the temperature above which a material loses its spontaneous polarization and piezoelectric properties. This high Tc makes BTO and its doped variants suitable for applications in aerospace, automotive, and nuclear industries where conventional piezoelectric materials like lead zirconate titanate (PZT) fall short.

Performance Under Harsh Conditions: A Comparative Analysis

The operational stability of piezoelectric materials in extreme environments is paramount. This section compares the key performance metrics of this compound with lead zirconate titanate (PZT), a widely used piezoelectric material, and potassium sodium niobate (KNN), a prominent lead-free alternative.

High-Temperature Performance

The primary advantage of this compound lies in its exceptional thermal stability. While PZT, the industry standard, typically has a Curie temperature between 180°C and 350°C, pure BTO exhibits a Tc of approximately 675°C.[1] Doping BTO with elements such as Niobium (Nb), Tungsten (W), and Cerium (Ce) can further enhance its piezoelectric properties at elevated temperatures.

Material CompositionPiezoelectric Coefficient (d₃₃) at Room Temperature (pC/N)Curie Temperature (Tc) (°C)Maximum Operating Temperature (°C)Reference
This compound (BTO) & Variants
Bi₄Ti₃O₁₂ (Pure BTO)~8-20~675~500[1]
W-doped Bi₄Ti₃O₁₂~18~655>500
Nb-doped Bi₄Ti₃O₁₂~21~660>500
(Ce,Nb,Cr)-doped Bi₄Ti₃O₁₂~39~672>600
Lead Zirconate Titanate (PZT)
PZT-5A~374~365<180
PZT-5H~593~190<95
PZT-8~225~300<150
Potassium Sodium Niobate (KNN)
(K₀.₅Na₀.₅)NbO₃ (Pure KNN)~80-160~420~200[2]
Li-doped KNN~200-250~480-520~250
(K,Na,Li)(Nb,Ta,Sb)O₃~416~253~125[3]
Performance in Radiation Environments

In nuclear and aerospace applications, materials are exposed to significant radiation doses. Studies have shown that this compound exhibits good radiation hardness. For instance, BTO has been demonstrated to operate up to a fast neutron fluence of 5 × 10²⁰ n/cm² and gamma radiation of 7.23 × 10²¹ gamma/cm².[1] While its piezoelectric coefficient (d₃₃) does degrade after irradiation, it remains functional, showcasing its potential for use in sensors and actuators in such environments. In one study, the d₃₃ of BTO decreased from a pre-irradiated value of 20 pC/N to approximately 10.8-11.3 pC/N post-irradiation.[1]

MaterialPre-irradiation d₃₃ (pC/N)Post-irradiation d₃₃ (pC/N)Radiation Type & FluenceReference
Bi₄Ti₃O₁₂2010.8 - 11.3Fast Neutron: 5 x 10²⁰ n/cm², Gamma: 7.23 x 10²¹ γ/cm²[1]
High-Pressure Performance

Data on the high-pressure performance of this compound is less abundant. However, studies on related bismuth-layered structures and doped PZT suggest that pressure can influence the dielectric and piezoelectric properties. For instance, Bi-doped PZT has shown a pressure sensitivity with a change in dielectric constant of up to 13% under pressure.[4] Further research is needed to fully characterize the piezoelectric response of BTO under high-pressure conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines a generalized experimental protocol for characterizing the high-temperature piezoelectric properties of ceramic materials.

High-Temperature Piezoelectric Coefficient (d₃₃) Measurement

The direct piezoelectric effect, where an applied stress induces an electric charge, is typically used to measure the d₃₃ coefficient. A common method involves using a Berlincourt-style d₃₃ meter adapted for high-temperature measurements.

1. Sample Preparation:

  • Ceramic samples are typically prepared by solid-state reaction, involving mixing, calcining, pressing, and sintering of precursor powders.

  • The sintered pellets are then polished to achieve parallel and smooth surfaces.

  • Conductive electrodes (e.g., silver paste, platinum) are applied to the parallel faces and fired to ensure good electrical contact.

  • The sample is poled by applying a high DC electric field (typically 2-5 kV/mm) at an elevated temperature (100-200°C) for a specific duration to align the ferroelectric domains.

2. High-Temperature Measurement Setup:

  • The poled sample is placed in a furnace equipped with a sample holder that has electrical feedthroughs.

  • A mechanical shaker or a piezoelectric actuator is used to apply a low-frequency AC force to the sample.

  • A force sensor is placed in series with the sample to measure the applied force.

  • The charge generated by the sample is measured using a charge amplifier.

  • The temperature of the sample is controlled and monitored using a thermocouple placed near the sample.

3. Measurement Procedure:

  • The sample is heated to the desired temperature and allowed to stabilize.

  • A known AC force (F) at a specific frequency (e.g., 110 Hz) is applied to the sample.

  • The resulting charge (Q) generated by the sample is measured.

  • The d₃₃ coefficient is calculated using the formula: d₃₃ = Q/F.

  • Measurements are repeated at various temperatures to determine the temperature-dependent piezoelectric response.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of piezoelectric materials in harsh environments.

experimental_workflow cluster_synthesis Material Synthesis & Preparation cluster_poling Sample Poling cluster_testing Harsh Environment Testing cluster_analysis Data Analysis synthesis Powder Synthesis (Solid-State/Chemical Route) calcination Calcination synthesis->calcination pressing Pellet Pressing calcination->pressing sintering Sintering pressing->sintering xrd XRD (Phase Purity) sintering->xrd sem SEM (Microstructure) sintering->sem density Density Measurement sintering->density electroding Electrode Application density->electroding poling High Voltage Poling electroding->poling high_temp High-Temperature d₃₃ Measurement poling->high_temp radiation Radiation Exposure (Neutron/Gamma) poling->radiation high_pressure High-Pressure Dielectric Measurement poling->high_pressure data_comp Comparative Data Analysis high_temp->data_comp radiation->data_comp high_pressure->data_comp

Figure 1. Experimental workflow for harsh environment testing.

Signaling Pathway for Piezoelectric Effect in Harsh Environments

The following diagram illustrates the logical relationship of how environmental stressors can affect the piezoelectric performance of a material.

piezoelectric_pathway cluster_stressors Environmental Stressors cluster_material Material Properties cluster_performance Piezoelectric Performance temp High Temperature crystal Crystal Structure (Lattice Parameters) temp->crystal Phase Transitions domain Ferroelectric Domains (Alignment, Mobility) temp->domain Thermal Depoling defects Point Defects (Oxygen Vacancies) temp->defects Increased Mobility rad Radiation rad->crystal Lattice Damage rad->defects Defect Creation press High Pressure press->crystal Strain Effects d33 Piezoelectric Coefficient (d₃₃) crystal->d33 tc Curie Temperature (T_c) crystal->tc domain->d33 domain->tc leakage Leakage Current defects->leakage

Figure 2. Impact of stressors on piezoelectric properties.

Conclusion

This compound and its doped derivatives present a compelling case for use in high-temperature and radiation-rich environments where traditional piezoelectric materials are inadequate. Its high Curie temperature and stable piezoelectric properties up to 500°C and beyond make it a suitable candidate for sensors and actuators in demanding applications. While its piezoelectric coefficient is lower than that of PZT, ongoing research into doping strategies continues to improve its performance. For applications where lead-free compliance and high-temperature stability are critical, this compound offers a robust and reliable solution. Further research into its performance under high pressure will broaden its applicability in other harsh environments.

References

A Comparative Guide to the Long-Term Stability of Bismuth Titanate Devices

Author: BenchChem Technical Support Team. Date: December 2025

Bismuth titanate (Bi4Ti3O12, or BTO) is a prominent lead-free ferroelectric material belonging to the Aurivillius family of layered perovskites.[1][2][3] Its high Curie temperature, good fatigue characteristics, and significant remnant polarization make it a strong candidate for non-volatile memory applications, such as Ferroelectric Random Access Memory (FeRAM).[4][5][6][7] However, for successful integration into commercial memory devices, long-term stability is a critical performance metric. This guide provides an objective comparison of the long-term stability of BTO devices against other common ferroelectric materials, supported by experimental data and detailed testing protocols.

The primary challenges affecting the long-term reliability of BTO devices include a high leakage current and susceptibility to fatigue, which can be attributed to defects like bismuth and oxygen vacancies.[8][9] Doping BTO with elements like Lanthanum (La) to create materials such as BLT (Bi3.25La0.75Ti3O12) is a common strategy to mitigate these issues by stabilizing the crystal structure and reducing vacancies.[4][5][9]

Comparative Analysis of Ferroelectric Materials

The long-term stability of BTO is best understood when compared with other leading materials in FeRAM technology, such as Lead Zirconate Titanate (PZT), Strontium Bismuth Tantalate (SBT), and Hafnium Oxide (HfO2)-based films. Each material presents a unique profile of advantages and disadvantages.

MaterialKey AdvantagesKey Disadvantages
This compound (BTO) Lead-free, good fatigue resistance (especially when doped).[4][5]High processing temperature, relatively high leakage current in pure form.[8]
Lead Zirconate Titanate (PZT) High remnant polarization, well-established processing.[10][11]Contains lead, susceptible to fatigue with standard electrodes.[12]
Strontium Bismuth Tantalate (SBT) Excellent fatigue resistance (fatigue-free).[12]Lower remnant polarization, high processing temperature.[10][12]
Hafnium Oxide (HfO2)-based CMOS compatibility, robust ferroelectricity, high endurance.[12]Prone to hard breakdown events during fatigue testing.[12]

Quantitative Performance Data

The long-term stability of ferroelectric devices is primarily assessed through three key parameters: fatigue , retention , and leakage current .

  • Fatigue is the loss of switchable polarization after repeated switching cycles.

  • Retention measures the ability of the material to maintain its polarized state over time, especially at elevated temperatures.[12]

  • Leakage Current refers to the flow of current through the capacitor, which can corrupt the stored data and lead to device failure.[8]

The following tables summarize typical performance data for BTO and its alternatives.

Table 1: Fatigue Endurance Comparison

MaterialElectrode TypeSwitching CyclesPolarization Loss
BTO (undoped) Pt> 10^8Significant
La-doped BTO (BLT) Pt> 10^10< 10%
PZT Pt~ 10^6> 50%
PZT Oxide (e.g., IrO2)> 10^11< 10%
SBT Pt> 10^12Negligible
HfO2-based TiN> 10^10Minimal before breakdown

Table 2: Data Retention Comparison

MaterialTest ConditionTimeSignal Margin Loss
La-doped BTO (BLT) 150°C1000 hours< 15%
PZT 125°C1000 hours~ 20-30%
SBT 200°C1000 hours< 10%
Al0.93B0.07N (Wurtzite) 200°C1000 hoursNegligible

Table 3: Leakage Current Density Comparison

MaterialApplied Field (kV/cm)TemperatureLeakage Current Density (A/cm²)
BTO (undoped) 100Room Temp~ 10⁻⁶ - 10⁻⁵
V-doped BTO 2.9Room Temp~ 2.01 x 10⁻⁹[8][13]
La-doped BTO (BLT) 100Room Temp~ 10⁻⁷
PZT 100Room Temp~ 10⁻⁷ - 10⁻⁶
SBT 100Room Temp~ 10⁻⁸

Experimental Protocols

Standardized testing procedures are essential for accurately comparing device stability.

Fatigue Testing Protocol

This test evaluates the endurance of a ferroelectric capacitor.

  • Objective: To measure the degradation of remnant polarization (Pr) as a function of cumulative switching cycles.

  • Equipment: Ferroelectric tester, pulse generator, probe station.

  • Procedure:

    • Measure the initial P-E (Polarization vs. Electric Field) hysteresis loop to determine the initial remnant polarization (2Pr).

    • Apply a continuous train of bipolar switching pulses (e.g., square wave at 1 MHz frequency) to the device.

    • Periodically interrupt the cycling (e.g., at 10¹, 10², 10³, etc., cycles) to measure the P-E hysteresis loop.

    • Plot the normalized remnant polarization as a function of the number of switching cycles. The point at which polarization drops significantly defines the fatigue lifetime.

Retention Testing Protocol (Accelerated)

This test assesses the non-volatility of the memory state.

  • Objective: To measure the ability of the device to retain its polarization state at elevated temperatures over time.

  • Equipment: Ferroelectric tester, programmable oven, probe station.

  • Procedure:

    • Write a known polarization state to the device (e.g., "up" or "down") using a DC voltage pulse.

    • Measure the initial switched polarization.

    • Place the device in an oven at an elevated temperature (e.g., 125°C, 150°C) for a specified duration (the "bake" time).[12]

    • Cool the device to room temperature.

    • Read the polarization state and compare it to the initial value.

    • Repeat for increasing bake times (e.g., 1 hr, 10 hrs, 100 hrs, 1000 hrs) to plot polarization loss versus time. This is often referred to as Highly Accelerated Life Stress Testing (HALST).[14][15]

Leakage Current (I-V) Measurement Protocol

This test characterizes the conduction mechanisms and dielectric integrity.

  • Objective: To measure the leakage current density (J) as a function of the applied DC voltage (V).

  • Equipment: Semiconductor parameter analyzer or source measure unit (SMU), probe station.

  • Procedure:

    • Contact the top and bottom electrodes of the device.

    • Apply a stepped DC voltage sweep across the device, from zero to a specified maximum voltage.

    • At each voltage step, apply a delay time to allow for dielectric relaxation before measuring the resulting current.[16]

    • Plot the resulting current density (J = I/Area) versus the applied electric field (E = V/thickness).

    • The measurement can be repeated at various temperatures to determine activation energies and identify conduction mechanisms like Schottky emission or Poole-Frenkel emission.[16][17]

Visualizations

Experimental and Logical Workflows

StabilityTestingWorkflow cluster_prep Device Preparation cluster_tests Long-Term Stability Tests cluster_analysis Data Analysis Fab Device Fabrication (e.g., BTO Deposition) Char Initial Characterization (XRD, AFM) Fab->Char Fatigue Fatigue Test Char->Fatigue Retention Retention Test Char->Retention Leakage Leakage Current (J-E) Char->Leakage Compare Compare with Alternatives Fatigue->Compare Retention->Compare Leakage->Compare Degradation Analyze Degradation Mechanisms Compare->Degradation Conclusion Conclusion Degradation->Conclusion Final Report

Caption: Workflow for long-term stability testing of ferroelectric devices.

SawyerTower cluster_circuit Modified Sawyer-Tower Circuit cluster_scope Oscilloscope V_in AC Voltage Source R_div Resistive Divider V_in->R_div Sample Ferroelectric Sample (C_fe) V_in->Sample GND2 GND R_div->GND2 X_in X-Axis Input (Voltage ∝ E-Field) R_div->X_in V_x C_int Integrating Capacitor (C_int) Sample->C_int GND1 GND C_int->GND1 Y_in Y-Axis Input (Voltage ∝ Polarization) C_int->Y_in V_y Display P-E Hysteresis Loop Display X_in->Display Y_in->Display

Caption: P-E hysteresis loop measurement using a modified Sawyer-Tower circuit.[18]

LeakageMechanisms cluster_bulk Bulk-Limited cluster_interface Interface-Limited Conduction Leakage Current Conduction Mechanisms SCLC Space-Charge-Limited Current (SCLC) Conduction->SCLC Poole Poole-Frenkel Emission Conduction->Poole Ohmic Ohmic Conduction Conduction->Ohmic Schottky Schottky Emission Conduction->Schottky Tunneling Fowler-Nordheim Tunneling Conduction->Tunneling

Caption: Classification of common leakage current mechanisms in thin films.[8][17]

References

A Comparative Guide to Bismuth Titanate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth titanate (Bi4Ti3O12) is a lead-free piezoelectric ceramic that has garnered significant attention for its potential applications in non-volatile memories, high-temperature sensors, and photocatalysis. The performance of this compound is intrinsically linked to its physicochemical properties, such as crystal structure, particle size, and morphology, which are in turn dictated by the synthesis method employed. This guide provides an objective comparison of the most common methods for this compound synthesis: solid-state reaction, hydrothermal, sol-gel, and co-precipitation. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific application.

Performance Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the final properties of the this compound powder. The following table summarizes key quantitative data from various studies, offering a comparative overview of the outcomes of each technique. It is important to note that properties can vary based on specific experimental parameters.

Synthesis MethodCalcination/ Reaction Temperature (°C)Crystallite/ Particle SizeMorphologyRemnant Polarization (2Pr) (μC/cm²)Coercive Field (2Ec) (kV/cm)Dielectric Constant (εr)Photocatalytic Degradation Efficiency (%)
Solid-State Reaction 800 - 1100[1]Micrometer-sized, agglomerated grains[2]Irregular, plate-like grains[3]~34.3[1]Not explicitly compared~200[4]Not typically optimized for high surface area
Hydrothermal 180 - 230[4]~200 nm tabular nanoparticles[5]Nanoplates, nanobelts, spherical particles[6]Not explicitly comparedNot explicitly comparedNot explicitly compared~98% degradation of Rhodamine B in 240 min[7]
Sol-Gel (AAM) 625Smaller grains than EGMSpherical nanoparticles> EGM method< EGM methodNot explicitly compared95% degradation of Methylene Blue in 180 min
Sol-Gel (EGM) 650Larger grains than AAMAgglomerated nanoparticles< AAM method> AAM methodNot explicitly comparedNot explicitly compared
Co-precipitation 550 - 70035-60 nm crystallitesNanosized powders, ultrathin platesNot explicitly comparedNot explicitly compared~190Not explicitly compared

Note: AAM (Acetic Acid Method) and EGM (Ethylene Glycol Method) are two variations of the sol-gel synthesis. The photocatalytic degradation efficiency of the sol-gel method is for Bi4Ti3O12 nanoparticles and was compared to a commercial photocatalyst. Direct comparison of photocatalytic efficiency across all methods is challenging due to varying experimental conditions in the literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthesis. The following are representative experimental protocols for each of the four main synthesis methods.

Solid-State Reaction Method

This conventional method involves the direct reaction of precursor oxides at high temperatures.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders are weighed and intimately mixed.

  • Milling: The mixed powders are typically ball-milled for several hours to ensure homogeneity.

  • Calcination: The milled powder is calcined in an alumina crucible at temperatures ranging from 800°C to 900°C for 2-4 hours to form the this compound phase.

  • Sintering: The calcined powder is then pressed into pellets and sintered at a higher temperature, typically between 1000°C and 1100°C, to achieve densification.[1]

Hydrothermal Method

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Experimental Protocol:

  • Precursor Solution: Bismuth nitrate (Bi(NO3)3·5H2O) and titanium tetrachloride (TiCl4) are used as precursors.

  • Reaction Mixture: The precursors are dissolved in a solution containing a mineralizer, such as sodium hydroxide (NaOH), to control the pH and facilitate the reaction.

  • Hydrothermal Treatment: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave and heated to temperatures between 180°C and 230°C for 4 to 12 hours.[5]

  • Product Recovery: After cooling to room temperature, the resulting precipitate is filtered, washed with deionized water and ethanol to remove any impurities, and then dried.

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol (Acetic Acid Method - AAM):

  • Bismuth Precursor Solution: Bismuth nitrate (Bi(NO3)3·5H2O) is dissolved in acetic acid.

  • Titanium Precursor Solution: Titanium butoxide (Ti(OC4H9)4) is dissolved in acetic acid.

  • Sol Formation: The bismuth and titanium solutions are mixed together with continuous stirring.

  • Gelation: The resulting sol is heated at a moderate temperature (e.g., 80°C) to promote gelation.

  • Drying and Calcination: The obtained gel is dried in an oven and then calcined at a temperature around 625°C to obtain the crystalline this compound powder.[8]

Co-precipitation Method

This technique involves the simultaneous precipitation of bismuth and titanium hydroxides from a solution.

Experimental Protocol:

  • Precursor Solution: Bismuth nitrate (Bi(NO3)3·5H2O) and titanium tetrachloride (TiCl4) are dissolved in nitric acid.

  • Precipitation: A precipitating agent, such as ammonium hydroxide (NH4OH), is added to the precursor solution to co-precipitate bismuth and titanium hydroxides. The pH is carefully controlled during this step.

  • Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove by-products, and then dried.

  • Calcination: The dried powder is calcined at temperatures between 550°C and 700°C to form the final this compound product.

Visualization of Method Comparison Workflow

The following diagram illustrates the logical workflow for selecting a this compound synthesis method based on desired properties.

SynthesisMethodSelection start Define Desired This compound Properties prop_morphology Morphology & Particle Size start->prop_morphology prop_purity Phase Purity start->prop_purity prop_performance Electrical/Photocatalytic Performance start->prop_performance method_solid_state Solid-State Reaction prop_morphology->method_solid_state Large, irregular grains method_hydrothermal Hydrothermal prop_morphology->method_hydrothermal Controlled nano-morphologies method_sol_gel Sol-Gel prop_morphology->method_sol_gel Homogeneous nanoparticles method_co_precipitation Co-precipitation prop_morphology->method_co_precipitation Fine, uniform nanoparticles prop_purity->method_solid_state Potential for secondary phases prop_purity->method_hydrothermal High purity prop_purity->method_sol_gel High purity prop_purity->method_co_precipitation High purity prop_performance->method_solid_state Good bulk electrical properties prop_performance->method_hydrothermal Enhanced photocatalytic activity prop_performance->method_sol_gel Good thin-film properties prop_performance->method_co_precipitation Good sinterability at lower temps

Caption: Workflow for selecting a this compound synthesis method.

Signaling Pathway of Synthesis Method Influence on Properties

The synthesis method acts as an initial signal that triggers a cascade of effects, ultimately determining the final performance of the this compound material. This relationship can be visualized as a signaling pathway.

SynthesisInfluencePathway cluster_physicochemical cluster_performance synthesis_method Synthesis Method (e.g., Solid-State, Hydrothermal, Sol-Gel, Co-precipitation) process_params Process Parameters (Temp, Time, pH, Precursors) synthesis_method->process_params nucleation_growth Nucleation & Growth Kinetics process_params->nucleation_growth physicochemical Physicochemical Properties nucleation_growth->physicochemical morphology Morphology & Particle Size crystallinity Crystallinity & Phase Purity defects Defect Chemistry performance Material Performance physicochemical->performance electrical Dielectric & Ferroelectric Properties photocatalytic Photocatalytic Activity

Caption: Influence of synthesis method on material properties.

References

A Comparative Guide to Bismuth Titanate Synthesis for Photocatalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of bismuth titanate (Bi4Ti3O12) nanomaterials is of significant interest due to their potential in photocatalytic applications, including the degradation of organic pollutants. The choice of synthesis route critically influences the material's physicochemical properties and, consequently, its photocatalytic efficacy. This guide provides an objective comparison of four common synthesis methods: solid-state reaction, hydrothermal synthesis, the sol-gel method, and combustion synthesis, supported by experimental data from various studies.

Performance Comparison of this compound Synthesis Routes

The selection of a synthesis method has a profound impact on the resulting this compound's particle size, surface area, band gap, and photocatalytic activity. The following table summarizes these key performance indicators for different synthesis routes. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing experimental conditions.

Synthesis RouteTypical Particle/Crystallite SizeMorphologySpecific Surface Area (m²/g)Band Gap (eV)Photocatalytic Degradation Efficiency (%)Pollutant & Conditions
Solid-State Reaction 100-300 nm (particle size)[1]Irregular, agglomerated particles[1]Low (not specified in sources)~2.68Not specified in sourcesNot applicable
Hydrothermal 50–200 nm (nanorods)[2]Nanorods, nanosheets, spherical particlesNot specified in sources2.58 (nanorods)[2]~98% in 240 min[3][4]Rhodamine B (10 mg/L)[3][4]
Sol-Gel 35–60 nm (crystallite size)[5]Nanocrystalline powdersNot specified in sourcesNot specified in sources~100% in 100 min17β-Estradiol
Combustion Synthesis 100-200 nm (nanosheets)[6][7]Nanosheets[6][7]Not specified in sourcesVaries with synthesis parameters[6][7]Logarithmic degradationMethylene Blue[6][7]

Experimental Protocols

Detailed methodologies for each synthesis route are crucial for reproducibility and further development.

Solid-State Reaction

The solid-state reaction method is a conventional approach for synthesizing ceramic materials.

Experimental Protocol:

  • Precursor Mixing: Stoichiometric amounts of bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders are intimately mixed.

  • Milling: The powder mixture is mechanically milled, often in an agate mortar, for several hours to ensure homogeneity and enhance reactivity.

  • Calcination: The milled powder is pressed into pellets and calcined in a furnace at high temperatures, typically ranging from 800°C to 1100°C, for several hours. The specific temperature and duration depend on the desired phase and crystallinity.

  • Cooling and Grinding: After calcination, the product is allowed to cool down to room temperature and is then ground to obtain the final this compound powder.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure.

Experimental Protocol:

  • Precursor Preparation: Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) is dissolved in nitric acid. Separately, a titanium precursor, such as titanium isopropoxide, is dissolved in a suitable solvent.

  • Mixing and pH Adjustment: The two solutions are mixed in the desired stoichiometric ratio. The pH of the final solution is adjusted, typically to a high value (e.g., 13) using a mineralizer like sodium hydroxide (NaOH).

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 200°C for a specific duration (e.g., 5 to 15 hours).

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

  • Sol Preparation: Bismuth nitrate pentahydrate is dissolved in a solvent like acetic acid. A titanium precursor, such as tetrabutyl titanate, is stabilized with a chelating agent like acetylacetone and then mixed with the bismuth solution.

  • Gelation: The solution is stirred continuously, often at a slightly elevated temperature (e.g., 70°C), for several hours until a gel is formed.

  • Drying: The obtained gel is dried in an oven at a low temperature (e.g., 100°C) to remove the solvent.

  • Calcination: The dried gel is then calcined at a specific temperature (e.g., 500-700°C) for a set duration to crystallize the this compound phase.

Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method that utilizes a self-sustaining exothermic reaction.

Experimental Protocol:

  • Precursor-Fuel Mixture: Bismuth nitrate pentahydrate and a titanium precursor are dissolved in a suitable solvent, along with an organic fuel such as urea or citric acid.

  • Heating and Ignition: The solution is heated on a hot plate or in a furnace. As the solvent evaporates, the mixture thickens and eventually auto-ignites.

  • Combustion: The combustion reaction proceeds rapidly, producing a voluminous, foamy ash.

  • Calcination (Optional): The as-synthesized powder may be further calcined at a moderate temperature to improve crystallinity and remove any residual organic matter. A microwave-initiated combustion method can significantly reduce the synthesis time to minutes[6][7].

Visualizing Synthesis Pathways and Logic

To better understand the relationships between the different synthesis routes and their key steps, the following diagrams are provided.

SynthesisRoutes cluster_solid_state Solid-State Reaction cluster_hydrothermal Hydrothermal Synthesis cluster_sol_gel Sol-Gel Method cluster_combustion Combustion Synthesis ss_start Bi2O3 + TiO2 Powders ss_mill Mechanical Milling ss_start->ss_mill ss_calcine High-Temperature Calcination (800-1100°C) ss_mill->ss_calcine ss_product Bi4Ti3O12 (Agglomerated) ss_calcine->ss_product ht_precursors Bi & Ti Precursors (in solution) ht_mix Mixing & pH Adjustment ht_precursors->ht_mix ht_treat Autoclave Treatment (150-200°C) ht_mix->ht_treat ht_product Bi4Ti3O12 (Nanocrystals) ht_treat->ht_product sg_precursors Bi & Ti Alkoxides/Salts sg_sol Sol Formation sg_precursors->sg_sol sg_gel Gelation sg_sol->sg_gel sg_dry Drying sg_gel->sg_dry sg_calcine Calcination (500-700°C) sg_dry->sg_calcine sg_product Bi4Ti3O12 (Nanoparticles) sg_calcine->sg_product cs_precursors Bi & Ti Salts + Fuel cs_heat Heating & Ignition cs_precursors->cs_heat cs_combust Self-Sustaining Combustion cs_heat->cs_combust cs_product Bi4Ti3O12 (Nanopowder) cs_combust->cs_product

Caption: A flowchart comparing the key stages of different this compound synthesis routes.

The photocatalytic degradation of organic pollutants by this compound is a complex process involving the generation of reactive oxygen species. The general mechanism is outlined below.

PhotocatalysisPathway Bi4Ti3O12 Bi4Ti3O12 e- e⁻ (conduction band) Bi4Ti3O12->e- generates h+ h⁺ (valence band) Bi4Ti3O12->h+ generates hν (Light) hν (Light) hν (Light)->Bi4Ti3O12 Excitation O2 O₂ H2O H₂O •O2- •O₂⁻ (Superoxide radical) •OH •OH (Hydroxyl radical) Organic Pollutants Organic Pollutants Degradation Products CO₂ + H₂O + ... e-O2 e-O2 e-O2->•O2- h+H2O h+H2O h+H2O->•OH •O2-Organic Pollutants •O2-Organic Pollutants •O2-Organic Pollutants->Degradation Products Oxidation •OHOrganic Pollutants •OHOrganic Pollutants •OHOrganic Pollutants->Degradation Products Oxidation

Caption: The signaling pathway of photocatalytic degradation of organic pollutants by Bi4Ti3O12.

References

Bismuth titanate's advantages over lead-based piezoelectrics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Bismuth Titanate-based materials and their lead-based counterparts, offering a comprehensive overview for researchers and materials scientists.

In the realm of piezoelectric materials, lead zirconate titanate (PZT) has long been the dominant force, prized for its exceptional electromechanical properties. However, growing environmental and health concerns over the toxicity of lead have spurred intensive research into viable, lead-free alternatives.[1][2][3][4] Among the most promising candidates are materials based on this compound (Bi₄Ti₃O₁₂ or BIT) and its derivatives, such as bismuth sodium titanate (Bi₀.₅Na₀.₅TiO₃ or BNT). This guide provides a detailed comparison of the advantages of this compound-based piezoelectrics over traditional lead-based systems, supported by experimental data and methodologies.

The primary driver for the shift towards lead-free alternatives is legislative pressure, such as the Restriction of Hazardous Substances (RoHS) directive in the European Union, which restricts the use of lead in electronic equipment.[1][2][3][4] While certain applications of lead-based piezoelectrics are currently exempt, the long-term trend is towards complete elimination, making the development of high-performance, lead-free materials a critical area of research.

Performance Comparison: this compound vs. Lead Zirconate Titanate

This compound-based materials offer a compelling set of properties that make them suitable for a range of applications, particularly at high temperatures. While PZT ceramics, especially "soft" PZT, generally exhibit higher piezoelectric coefficients (d₃₃) at room temperature, modified this compound and bismuth sodium titanate compositions demonstrate superior thermal stability and, in some cases, comparable or even superior strain characteristics.

Below is a table summarizing the key performance metrics for representative this compound-based materials compared to standard "soft" and "hard" PZT ceramics.

PropertyThis compound (Modified BIT)Bismuth Sodium Titanate (BNT-based)PZT (Soft)PZT (Hard)
Piezoelectric Coefficient (d₃₃) 20 - 40 pC/N150 - 250 pC/N400 - 700 pC/N200 - 400 pC/N
Planar Coupling Factor (kₚ) ~0.20.2 - 0.350.5 - 0.70.4 - 0.6
Curie Temperature (T꜀) 600 - 675 °C200 - 320 °C (Depolarization Temp.)150 - 350 °C250 - 400 °C
Dielectric Constant (εᵣ) ~1501000 - 20001500 - 40001000 - 2000
Mechanical Quality Factor (Qₘ) HighLow to MediumLowHigh
Electric Field Induced Strain ModerateHigh (can exceed soft PZT)HighModerate

Note: The values presented are typical ranges and can vary significantly with specific composition and processing conditions.

One of the standout advantages of modified this compound is its exceptionally high Curie temperature, making it an excellent candidate for sensors and actuators operating in harsh, high-temperature environments where PZT would depolymerize and lose its piezoelectric properties.[5] BNT-based systems, on the other hand, are noted for their large electric-field-induced strain, which can be even greater than that of soft PZT, making them attractive for actuator applications.[6]

Environmental and Regulatory Advantages

The core advantage of this compound-based materials lies in their lead-free composition, which addresses the significant environmental and health risks associated with lead. The lifecycle of lead-based materials, from mining and manufacturing to disposal, poses a threat of lead contamination of soil and water. This toxicity has led to stringent regulations on the use of lead in consumer and industrial products.

Environmental_Driver_for_Lead_Free_Piezoelectrics cluster_LeadBased Lead-Based Piezoelectrics (e.g., PZT) cluster_Regulatory Regulatory & Health Concerns cluster_LeadFree Lead-Free Alternatives PZT PZT Manufacturing & Use Toxicity Lead Toxicity PZT->Toxicity Environmental_Impact Environmental Contamination (Soil, Water) Toxicity->Environmental_Impact Health_Risks Human Health Risks Toxicity->Health_Risks Disposal_Issues End-of-Life Disposal Challenges Environmental_Impact->Disposal_Issues RoHS RoHS Directive Research_Focus Increased Research & Development RoHS->Research_Focus Health_Risks->RoHS BIT_BNT This compound (BIT/BNT) - Environmentally Benign - High-Temperature Stability - High Strain Potential Research_Focus->BIT_BNT

Caption: Environmental and regulatory drivers for lead-free piezoelectrics.

Experimental Protocols for Comparative Analysis

To conduct a fair and accurate comparison between this compound-based materials and PZT, a standardized set of experimental protocols is essential. The following outlines a typical workflow for the preparation and characterization of these piezoelectric ceramics.

Sample Preparation: Solid-State Reaction Method
  • Powder Preparation:

    • For PZT: High-purity oxide powders of lead(II) oxide (PbO), zirconium dioxide (ZrO₂), and titanium dioxide (TiO₂) are weighed in stoichiometric ratios.

    • For this compound (BIT): Bismuth(III) oxide (Bi₂O₃) and titanium dioxide (TiO₂) powders are used. For modified compositions, appropriate dopant oxides are added.

    • The powders are mixed via ball milling in a solvent (e.g., ethanol) for 24 hours to ensure homogeneity.

  • Calcination:

    • The dried powder mixture is calcined at high temperatures to form the desired perovskite phase.

    • Typical calcination temperatures are 800-900 °C for PZT and 700-850 °C for this compound-based materials.

  • Pressing and Sintering:

    • The calcined powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into pellets.

    • The pellets are sintered at high temperatures to achieve high density. Sintering for PZT is typically done at 1200-1300 °C in a lead-rich atmosphere to prevent PbO volatilization. This compound-based ceramics are usually sintered at 1000-1150 °C.

Poling
  • To induce piezoelectricity, the sintered ceramic pellets are poled. This involves applying a strong DC electric field at an elevated temperature (typically 100-200 °C) to align the ferroelectric domains.

  • The poling field for PZT is generally 2-3 kV/mm, while for this compound-based materials, it can be higher, in the range of 3-7 kV/mm.

Characterization
  • Piezoelectric Coefficient (d₃₃) Measurement:

    • The direct piezoelectric effect is measured using a Berlincourt-style d₃₃ meter. A quasi-static force is applied to the poled sample, and the generated charge is measured. The d₃₃ value is then calculated as the ratio of charge to force.[7]

  • Planar Coupling Factor (kₚ) and Dielectric Properties:

    • An impedance analyzer is used to measure the resonance and anti-resonance frequencies of the poled ceramic disk. These values are then used to calculate the planar electromechanical coupling factor (kₚ).

    • The dielectric constant (εᵣ) and dielectric loss (tan δ) are also measured using the impedance analyzer, typically at a frequency of 1 kHz.

  • Curie Temperature (T꜀) Determination:

    • The variation of the dielectric constant with temperature is measured. The Curie temperature is identified as the temperature at which the dielectric constant reaches its maximum value. For BNT-based materials, the depolarization temperature (Tₐ), where the material loses its poled piezoelectric properties, is a more relevant parameter.

Experimental_Workflow Start Start Powder_Prep 1. Powder Preparation (Weighing & Ball Milling) Start->Powder_Prep Calcination 2. Calcination Powder_Prep->Calcination Pressing 3. Pressing into Pellets Calcination->Pressing Sintering 4. Sintering Pressing->Sintering Poling 5. Poling (DC Electric Field) Sintering->Poling Characterization 6. Characterization Poling->Characterization d33_Measurement d₃₃ Measurement (Berlincourt Meter) Characterization->d33_Measurement kp_Measurement kₚ & Dielectric Properties (Impedance Analyzer) Characterization->kp_Measurement Tc_Measurement T꜀ Determination (Dielectric vs. Temp) Characterization->Tc_Measurement End End d33_Measurement->End kp_Measurement->End Tc_Measurement->End

Caption: Experimental workflow for piezoelectric ceramic characterization.

Conclusion

This compound-based piezoelectrics present a compelling and environmentally friendly alternative to traditional lead-based materials. While they may not match the high piezoelectric coefficients of soft PZT at room temperature, their distinct advantages, such as the high-temperature stability of modified BIT and the large strain potential of BNT-based systems, make them highly suitable for a new generation of piezoelectric devices. As research continues to advance, further improvements in the properties of this compound materials are expected, paving the way for their wider adoption across various industries and reducing our reliance on hazardous lead-containing components.

References

Safety Operating Guide

Proper Disposal of Bismuth Titanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of bismuth titanate is a critical aspect of laboratory management. This guide provides essential safety and logistical information, outlining the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to minimize environmental impact and ensure compliance with regulatory standards.

This compound, while not always classified as hazardous for transport, is recognized as being toxic to aquatic organisms and can have long-term adverse effects on the environment.[1] Therefore, it must not be disposed of down the drain or released into the environment.[1][2][3][4][5] The primary disposal method involves collection and transfer to a licensed waste disposal site.[6][7]

Key Safety and Regulatory Information

The following table summarizes crucial data regarding the handling and disposal of this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the particular this compound product in use and to adhere to all local, state, and federal regulations.[1][3][6][8][9]

ParameterInformationSource
CAS Number 12010-77-4 (for Bi4Ti3O12)[6][8]
Hazard Classification Not always classified as hazardous for transport (DOT, IATA, IMDG).[6] However, considered a hazardous substance by OSHA 29 CFR 1910.1200.[1] Toxic to aquatic organisms.[1][1][6]
Personal Protective Equipment (PPE) NIOSH-approved respirator, impervious gloves, safety glasses, and appropriate lab clothing to prevent skin contact.[8][8]
Spill Cleanup Wear appropriate PPE. Isolate the spill area. Use a HEPA-filtered vacuum to clean up spills to avoid dust generation. Place collected material in a sealed container for disposal.[8][8]
Incompatibilities Strong acids, strong oxidizers, halogens, and interhalogen compounds.[3][5][3][5]
Environmental Precautions Do not allow to enter drains, water courses, or soil.[1][2][3][1][2][3]
Disposal Regulations Must be disposed of in accordance with all applicable federal, state, and local regulations.[1][3][8][9][1][3][8][9]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[7]

  • Prepare a designated, clearly labeled, and sealable waste container. The container must be compatible with the chemical waste.

2. Waste Collection:

  • Solid Waste: Carefully transfer solid this compound waste (e.g., unused powder, contaminated materials) into the designated waste container. Avoid actions that could generate dust. If dust is present, gently mist with water to prevent it from becoming airborne, unless this is incompatible with other waste in the container.

  • Contaminated Labware: Disposable labware (e.g., weighing boats, gloves, wipes) that has come into contact with this compound should be placed in the sealed waste container. Non-disposable labware should be decontaminated by thoroughly rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Spills: In the event of a spill, isolate the area.[8] Wear the prescribed PPE and clean up the spill using a HEPA-filtered vacuum to avoid dust dispersion.[3][5][8] Place the collected material and any contaminated cleaning supplies into the sealed waste container.[8]

3. Waste Storage and Labeling:

  • Securely seal the waste container.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials such as strong acids and oxidizers.[3][5]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Provide the waste manifest or any other required documentation to the disposal service.

  • Never dispose of this compound in regular trash or down the drain.[1][4] Recycling may be an option for unused material; consult the manufacturer or your EHS department for possibilities.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

BismuthTitanateDisposal cluster_prep 1. Preparation cluster_collection 2. Waste Collection cluster_containment 3. Containment & Storage cluster_disposal 4. Final Disposal PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Container Prepare Labeled, Sealable Waste Container Collect Collect Solid Waste & Contaminated Materials Container->Collect Seal Seal Container Collect->Seal Spill Clean Spills with HEPA Vacuum Spill->Seal Store Store in Designated Area Label Label Container as 'Hazardous Waste' Seal->Label Label->Store EHS Contact EHS or Licensed Contractor Store->EHS Manifest Provide Waste Manifest EHS->Manifest Transport Arrange for Pickup Manifest->Transport

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Bismuth Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When working with materials like bismuth titanate, a comprehensive understanding of safety protocols and handling procedures is essential. This guide provides immediate, essential information on personal protective equipment (PPE), operational plans, and disposal methods to foster a secure and efficient research setting.

Potential Hazards and Protective Measures

This compound is generally considered to be of low toxicity. However, as with any powdered substance, appropriate precautions must be taken to minimize exposure, particularly through inhalation.[1][2] The primary risks are associated with the inhalation of dust particles, which may cause respiratory irritation.[2][3][4] While skin and eye irritation are considered mild and transient, direct contact should be avoided.[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical goggles.[1][3][4][5]To prevent eye contact with airborne particles that could cause irritation.[1][3]
Hand Protection Impervious gloves such as nitrile rubber, polychloroprene, or butyl rubber.[1][3][5]To prevent skin contact and maintain good hygiene.[1]
Respiratory Protection NIOSH-approved particulate respirator.[1][3]Required when handling powders, especially where local exhaust ventilation is insufficient to control airborne dust.[1]
Body Protection Lab coat, overalls, or other protective clothing to prevent skin contact.[3][4]To minimize the risk of skin exposure to the powder.[1]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound will significantly reduce the risk of exposure and ensure the integrity of your experiments.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Assemble PPE review_sds Review Safety Data Sheet use_ventilation Work in Ventilated Area (Fume Hood or Local Exhaust) review_sds->use_ventilation Proceed to Handling weigh_transfer Carefully Weigh and Transfer avoid_dust Minimize Dust Generation clean_spills Clean Spills Immediately avoid_dust->clean_spills After Handling decontaminate Decontaminate Work Surfaces dispose Dispose of Waste remove_ppe Remove PPE dispose->remove_ppe Final Steps wash_hands Wash Hands Thoroughly store Store in Sealed Container

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a fume hood or in an area with local exhaust ventilation.[1][3]

    • Assemble all necessary PPE as outlined in Table 1.

    • Before starting, review the material's Safety Data Sheet (SDS) for any specific handling instructions or hazard information.

  • Handling:

    • Always handle this compound powder within a well-ventilated area to keep airborne concentrations low.[3]

    • When weighing or transferring the powder, do so carefully to minimize the creation of dust.[3] Avoid actions that could cause the powder to become airborne.

    • If there is a risk of dust generation despite engineering controls, a NIOSH-approved respirator should be worn.[1][3]

  • Spill Management:

    • In the event of a minor spill, clean it up immediately.[1]

    • Wear appropriate PPE during cleanup.

    • Use a HEPA-filtered vacuum to clean up spilled powder.[3][6] Avoid dry sweeping, which can disperse dust into the air.

    • Place the collected material into a sealed container for proper disposal.[3][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: this compound Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as chemical waste.[1]
Empty Containers Triple rinse with a suitable solvent if possible. Dispose of the rinsate as chemical waste. The empty container can then be disposed of according to institutional guidelines. If not rinsed, the container should be treated as chemical waste.[7]

Do not allow wash water from cleaning equipment to enter drains.[1] All waste must be handled in accordance with local, state, and federal regulations.[1] It is the user's responsibility to be aware of and comply with all applicable regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.